Product packaging for Asterriquinone(Cat. No.:CAS No. 60696-52-8)

Asterriquinone

Número de catálogo: B1663379
Número CAS: 60696-52-8
Peso molecular: 506.6 g/mol
Clave InChI: KMHWTYMNRHJTQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Asterriquinone is a member of asterriquinones and a member of dihydroxy-1,4-benzoquinones.
This compound has been reported in Aspergillus terreus with data available.
from Aspergillus;  structure given in first source
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H30N2O4 B1663379 Asterriquinone CAS No. 60696-52-8

Propiedades

Número CAS

60696-52-8

Fórmula molecular

C32H30N2O4

Peso molecular

506.6 g/mol

Nombre IUPAC

2,5-dihydroxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H30N2O4/c1-7-31(3,4)33-17-21(19-13-9-11-15-23(19)33)25-27(35)29(37)26(30(38)28(25)36)22-18-34(32(5,6)8-2)24-16-12-10-14-20(22)24/h7-18,35,38H,1-2H2,3-6H3

Clave InChI

KMHWTYMNRHJTQG-UHFFFAOYSA-N

SMILES canónico

CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)O

Otros números CAS

60696-52-8

Sinónimos

2,5-Dihydroxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to Asterriquinone: Natural Source, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterriquinone, a secondary metabolite primarily produced by the filamentous fungus Aspergillus terreus, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing the producing organisms and their cultivation. Furthermore, it outlines the experimental protocols for the extraction, purification, and characterization of this potent molecule. The guide also delves into the current understanding of the this compound biosynthetic pathway and its mechanism of action, including its impact on cell cycle signaling. Quantitative data and key experimental workflows are presented to facilitate further research and drug development efforts.

Natural Source of this compound

The principal natural source of this compound is the fungus Aspergillus terreus.[1][2] This species, found ubiquitously in soil, is a known producer of a wide array of secondary metabolites.[3] Various strains of A. terreus have been identified as this compound producers, including soil isolates and marine-derived strains, highlighting the metabolic diversity within this fungal species.

Table 1: Producing Organisms of this compound

OrganismStrainHabitat/SourceReference
Aspergillus terreusIFO 6123Not Specified[2]
Aspergillus terreusKMBF1501Western Ghats soil[3]
Aspergillus terreusMCCC M28183Deep-sea sediment[4]

Experimental Protocols

Fungal Cultivation and Fermentation

The production of this compound can be achieved through both solid-state and submerged fermentation of Aspergillus terreus.

Solid-State Fermentation (SSF):

A common method for SSF involves using a solid substrate such as rice or wheat bran. For instance, Aspergillus terreus can be cultured on rice medium. The fungus is inoculated onto the sterilized substrate and incubated at room temperature for a period of 11 to 28 days to allow for fungal growth and metabolite production.[4]

Submerged Fermentation (SmF):

For submerged fermentation, Aspergillus terreus is cultivated in a liquid medium, such as Potato Dextrose Broth (PDB). The culture is typically incubated at a controlled temperature, for example, 27°C, with continuous agitation to ensure proper aeration and nutrient distribution. Optimal pigment production, which can be indicative of secondary metabolite synthesis, has been observed at pH 5.[3]

Extraction and Purification of this compound

Following fermentation, the fungal biomass and culture medium are subjected to an extraction and purification process to isolate this compound.

  • Extraction: The fungal mycelium and the fermentation broth are typically extracted with an organic solvent such as ethyl acetate.[4] This process is often repeated multiple times to ensure a high yield of the crude extract. The organic phases are then combined and concentrated under reduced pressure.

  • Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps for purification.

    • Silica Gel Column Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient of solvents, such as petroleum ether and ethyl acetate.[4]

    • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.[4]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is often achieved by RP-HPLC, which separates compounds based on their hydrophobicity. A gradient of acetonitrile in water is commonly used as the mobile phase.[4]

Structure Elucidation

The chemical structure of the purified this compound is confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for Anthraquinone (a core structure related to this compound)

TechniqueDataReference
¹H NMR 8.34 ppm (d), 7.83 ppm (d) (in CDCl₃)[5]
¹³C NMR 183.2, 134.3, 133.5, 127.3 ppm (in CDCl₃)[6][7][8]
Mass Spectrometry Molecular Weight: 208.21 g/mol [6]

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus terreus is a complex process that begins with the amino acid L-tryptophan. While the complete enzymatic pathway is still under investigation, key steps have been elucidated. The pathway involves the dimerization of two indole moieties, derived from tryptophan, and subsequent modifications including prenylation. The prenyl groups are supplied by the isoprenoid biosynthesis pathway.

Biosynthesis_of_this compound L-Tryptophan L-Tryptophan Indole-3-pyruvic acid Indole-3-pyruvic acid L-Tryptophan->Indole-3-pyruvic acid Tryptophan aminotransferase Indole Indole Indole-3-pyruvic acid->Indole Indole Dimer Indole Dimer Indole->Indole Dimer Dimerization This compound Precursor This compound Precursor Indole Dimer->this compound Precursor Oxidative Coupling Prenyl Pyrophosphate (DMAPP/GPP) Prenyl Pyrophosphate (DMAPP/GPP) Prenyl Pyrophosphate (DMAPP/GPP)->this compound Precursor Prenyltransferase This compound This compound This compound Precursor->this compound Hydroxylation & other modifications

Proposed biosynthetic pathway of this compound.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit a range of biological activities, including antitumor properties. One of its key mechanisms of action is the induction of cell cycle arrest at the G1 phase. This is achieved through the modulation of key proteins involved in cell cycle regulation.

Asterriquinone_Signaling_Pathway cluster_G1_Phase G1 Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates G1 Arrest G1 Arrest E2F E2F Rb->E2F releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry promotes This compound This compound This compound->CDK4/6 inhibits p21/p27 p21/p27 This compound->p21/p27 upregulates p21/p27->CDK4/6 inhibits

Mechanism of this compound-induced G1 cell cycle arrest.

Conclusion

This compound, a natural product from Aspergillus terreus, represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its natural source, methods for its production and purification, and insights into its biosynthesis and mechanism of action. Further research is warranted to fully elucidate its biosynthetic pathway, optimize its production, and explore its full therapeutic potential. The detailed protocols and data presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product drug discovery.

References

In-Depth Technical Guide: Discovery and Isolation of Asterriquinones from Aspergillus terreus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus terreus, a ubiquitous filamentous fungus, is a prolific producer of a diverse array of secondary metabolites with significant biological activities.[1] Among these are the asterriquinones, a class of bis-indolyl-dihydroxy-benzoquinone compounds that have garnered considerable interest for their potent antitumor properties.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of asterriquinones from Aspergillus terreus, with a focus on detailed experimental protocols, quantitative data, and the underlying biological mechanisms.

Discovery and Biological Activity

The initial discovery of asterriquinone (ARQ) from Aspergillus terreus IFO 6123 revealed its inhibitory effects on several transplantable animal tumors, including Ehrlich carcinoma and mouse P388 leukemia.[2] Subsequent research has expanded upon these findings, demonstrating the cytotoxicity of various this compound derivatives against a range of human cancer cell lines. The antitumor activity is closely linked to the chemical structure of these compounds, particularly the presence of free hydroxyl groups on the benzoquinone moiety and the number and position of isoprenyl groups on the indole rings.[2]

Quantitative Biological Activity Data

The cytotoxic effects of this compound and its derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values is presented in Table 1.

CompoundCell LineIC50 (µM)Reference
This compound (ARQ)P388 (Mouse Leukemia)< 10[3]
Anthraquinone Derivative 4PC3 (Prostate Cancer)4.65[4]
EmodinPC3 (Prostate Cancer)30[4]

Table 1: Cytotoxicity of this compound and Related Compounds

Experimental Protocols

Fungal Strain and Fermentation

Aspergillus terreus strains, such as IFO 6123, are commonly used for the production of asterriquinones.[3] Optimization of fermentation conditions is crucial for maximizing the yield of these secondary metabolites.

Protocol 1: Fermentation of Aspergillus terreus

  • Strain Maintenance: Maintain Aspergillus terreus cultures on Potato Dextrose Agar (PDA) slants.[5]

  • Inoculum Preparation: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB), with spores from the PDA slant. Incubate at 28-30°C for 2-3 days with shaking (150-200 rpm) to generate a seed culture.[5][6]

  • Production Culture: Inoculate a larger volume of production medium with the seed culture. A variety of media can be used, with some studies reporting the use of low-cost options like starch and peptone-based media for large-scale production.[5] Fermentation is typically carried out for 7-14 days at 28-30°C under static or agitated conditions.[5][6] Optimization of parameters such as carbon and nitrogen sources, pH, and aeration can significantly enhance yields.[6]

Extraction and Isolation of Asterriquinones

Following fermentation, the fungal biomass and culture broth are processed to extract and purify the asterriquinones.

Protocol 2: Extraction and Purification

  • Extraction: Separate the mycelia from the culture broth by filtration. Extract the mycelia and the filtrate separately with an organic solvent such as ethyl acetate or methanol.[6] Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract can be fractionated using various chromatographic techniques. A common initial step is vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents like hexane, ethyl acetate, and methanol.

  • Purification: Further purification of the fractions is typically achieved using preparative High-Performance Liquid Chromatography (HPLC). Reversed-phase columns (e.g., C18) with a mobile phase gradient of acetonitrile and water are often effective for separating individual this compound derivatives.[7] Monitoring the elution profile with a UV detector is recommended.

Protocol 3: HPLC Separation of Quinone Analogs

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 254 nm or 280 nm).

Structural Elucidation

The precise chemical structure of isolated asterriquinones is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

The biosynthesis of asterriquinones in Aspergillus terreus is believed to follow a polyketide pathway, similar to other fungal anthraquinones. While the specific gene cluster for asterriquinones has not been fully characterized, it is likely to involve a non-reducing polyketide synthase (NR-PKS).[9][10] The proposed general pathway involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent modifications to yield the final this compound structure.

Asterriquinone_Biosynthesis Acetyl-CoA Acetyl-CoA NR-PKS NR-PKS Acetyl-CoA->NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->NR-PKS Polyketide Chain Polyketide Chain Cyclization & Modification Cyclization & Modification Polyketide Chain->Cyclization & Modification NR-PKS->Polyketide Chain This compound Precursor This compound Precursor Cyclization & Modification->this compound Precursor Prenylation & Methylation Prenylation & Methylation This compound Precursor->Prenylation & Methylation Asterriquinones Asterriquinones Prenylation & Methylation->Asterriquinones

Caption: Proposed biosynthetic pathway of asterriquinones.

Mechanism of Antitumor Activity

The antitumor effect of this compound is attributed to its ability to intercalate into DNA, leading to the formation of DNA interstrand crosslinks.[3] This DNA damage triggers cell cycle arrest, primarily in the G1 phase, and subsequently induces apoptosis (programmed cell death).[3] The dihydroxybenzoquinone moiety of the this compound molecule is crucial for this activity.[3]

The induction of apoptosis by quinone-containing compounds often involves the mitochondrial pathway. This can include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of a cascade of enzymes called caspases, which execute the apoptotic process.

Asterriquinone_Apoptosis_Pathway This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation DNA Damage DNA Damage DNA Intercalation->DNA Damage G1 Cell Cycle Arrest G1 Cell Cycle Arrest DNA Damage->G1 Cell Cycle Arrest Mitochondrial Pathway Mitochondrial Pathway DNA Damage->Mitochondrial Pathway Apoptosis Apoptosis G1 Cell Cycle Arrest->Apoptosis Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Caspase Activation->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow Visualization

The overall process from fungal culture to purified compounds can be visualized as a streamlined workflow.

Experimental_Workflow A_terreus_Culture Aspergillus terreus Culture Fermentation Fermentation (7-14 days) A_terreus_Culture->Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC Fractions->Purification Pure_Asterriquinones Pure Asterriquinones Purification->Pure_Asterriquinones Structural_Elucidation NMR & MS Analysis Pure_Asterriquinones->Structural_Elucidation Biological_Assays Cytotoxicity Assays Pure_Asterriquinones->Biological_Assays

Caption: Workflow for this compound discovery and isolation.

Conclusion

Asterriquinones from Aspergillus terreus represent a promising class of natural products with significant potential for the development of novel anticancer therapeutics. This guide has provided a detailed overview of the key methodologies for their discovery and isolation, from fungal fermentation to purification and structural characterization. The elucidation of their biosynthetic pathway and mechanism of action continues to be an active area of research, with the potential to unlock new avenues for strain improvement and the synthesis of even more potent analogs. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of natural product drug discovery.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been invaluable in the development of new therapeutic agents. Among these, the Asterriquinones and their analogs represent a fascinating class of fungal quinone pigments with significant potential, particularly in oncology. This technical guide provides a comprehensive overview of the core aspects of Asterriquinone-related fungal secondary metabolites, including their biosynthesis, biological activities, and the methodologies employed in their study.

Core Compound: this compound

This compound is a dimeric indole-quinone metabolite originally isolated from Aspergillus terreus. Its core structure consists of two indole moieties linked to a dihydroxy-1,4-benzoquinone ring. The biological activity of this compound and its analogs is significantly influenced by the nature and position of substituents on the indole rings and the quinone core.

Biosynthesis of this compound and Related Metabolites

The biosynthesis of this compound is believed to follow the polyketide pathway, a major route for the production of a wide array of fungal secondary metabolites. While the specific gene cluster for this compound has not been definitively characterized, analysis of the Aspergillus terreus genome reveals numerous secondary metabolite gene clusters.[1] The biosynthesis of related bis-indolylquinones, such as Terrequinone A, has been reconstituted in Escherichia coli, providing insights into the enzymatic steps involved.[2]

The proposed biosynthetic pathway for this compound likely involves the following key steps:

  • Polyketide chain assembly: A polyketide synthase (PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide backbone.

  • Cyclization and aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form a phenolic intermediate.

  • Indole incorporation: Tryptophan or a derivative serves as the precursor for the indole moieties, which are likely attached to the polyketide-derived core by a prenyltransferase or a similar enzyme.

  • Dimerization and Oxidation: Two indole-substituted monomeric units undergo dimerization and subsequent oxidation to form the final this compound structure.

Regulatory Signaling Pathways

The expression of secondary metabolite biosynthetic gene clusters in fungi is tightly regulated by complex signaling networks. Key global regulators include the LaeA protein and the Velvet complex (composed of VeA, VelB, and LaeA).[3][4][5][6] These proteins are known to control the expression of numerous secondary metabolite gene clusters, including those involving polyketide synthases, in response to environmental cues such as light and temperature.[4][6] Deletion or overexpression of laeA has been shown to significantly impact the production of various secondary metabolites in Aspergillus species.[5]

Click to view DOT script for the proposed this compound Biosynthetic Pathway

Asterriquinone_Biosynthesis cluster_polyketide Polyketide Pathway cluster_indole Indole Precursor Synthesis cluster_assembly Core Assembly cluster_regulation Regulation Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Monomeric_Intermediate Monomeric Indole-Quinone Polyketide_Intermediate->Monomeric_Intermediate Tryptophan L-Tryptophan Prenyltransferase Prenyltransferase Tryptophan->Prenyltransferase Indole_Moiety Prenylated Indole Indole_Moiety->Monomeric_Intermediate Dimerization_Oxidation Dimerization & Oxidation Monomeric_Intermediate->Dimerization_Oxidation This compound This compound Dimerization_Oxidation->this compound LaeA LaeA LaeA->PKS Velvet_Complex Velvet Complex Velvet_Complex->PKS

alt text%22%2C%20fillcolor%3D%22%23FBBC05%22%5D%3B%0A%20%20%20%20%22Polyketide_Intermediate%22%20%5Blabel%3D%22Polyketide%20Intermediate%22%5D%3B%0A%0A%20%20%20%20%22Acetyl_CoA%22%20-%3E%20%22PKS%22%3B%0A%20%20%20%20%22Malonyl_CoA%22%20-%3E%20%22PKS%22%3B%0A%20%20%20%20%22PKS%22%20-%3E%20%22Polyketide_Intermediate%22%3B%0A%20%20%7D%0A%0A%20%20subgraph%20cluster_indole%20%7B%0A%20%20%20%20label%3D%22Indole%20Precursor%20Synthesis%22%3B%0A%20%20%20%20bgcolor%3D%22%23F1F3F4%22%3B%0A%20%20%20%20node%20%5Bfillcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%20%20%22Tryptophan%22%20%5Blabel%3D%22L-Tryptophan%22%5D%3B%0A%20%20%20%20%22Prenyltransferase%22%20%5Blabel%3D%22Prenyltransferase%22%2C%20fillcolor%3D%22%23FBBC05%22%5D%3B%0A%20%20%20%20%22Indole_Moiety%22%20%5Blabel%3D%22Prenylated%20Indole%22%5D%3B%0A%0A%20%20%20%20%22Tryptophan%22%20-%3E%20%22Prenyltransferase%22%3B%0A%20%20%7D%0A%0A%20%20subgraph%20cluster_assembly%20%7B%0A%20%20%20%20label%3D%22Core%20Assembly%22%3B%0A%20%20%20%20bgcolor%3D%22%23F1F3F4%22%3B%0A%20%20%20%20node%20%5Bfillcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%20%20%22Monomeric_Intermediate%22%20%5Blabel%3D%22Monomeric%20Indole-Quinone%22%5D%3B%0A%20%20%20%20%22Dimerization_Oxidation%22%20%5Blabel%3D%22Dimerization%20%26%20Oxidation%22%2C%20fillcolor%3D%22%23FBBC05%22%5D%3B%0A%20%20%20%20%22this compound%22%20%5Blabel%3D%22this compound%22%2C%20fillcolor%3D%22%2334A853%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%0A%20%20%20%20%22Polyketide_Intermediate%22%20-%3E%20%22Monomeric_Intermediate%22%20%5Blhead%3Dcluster_assembly%5D%3B%0A%20%20%20%20%22Indole_Moiety%22%20-%3E%20%22Monomeric_Intermediate%22%20%5Blhead%3Dcluster_assembly%5D%3B%0A%20%20%20%20%22Monomeric_Intermediate%22%20-%3E%20%22Dimerization_Oxidation%22%3B%0A%20%20%20%20%22Dimerization_Oxidation%22%20-%3E%20%22this compound%22%3B%0A%20%20%7D%0A%0A%20%20%2F%2F%20Regulatory%20Inputs%0A%20%20subgraph%20cluster_regulation%20%7B%0A%20%20%20%20%20%20label%3D%22Regulation%22%3B%0A%20%20%20%20%20%20bgcolor%3D%22%23F1F3F4%22%3B%0A%20%20%20%20%20%20node%20%5Bshape%3Dellipse%2C%20fillcolor%3D%22%23EA4335%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%20%20%20%20%22LaeA%22%20%5Blabel%3D%22LaeA%22%5D%3B%0A%20%20%20%20%20%20%22Velvet_Complex%22%20%5Blabel%3D%22Velvet%20Complex%22%5D%3B%0A%0A%20%20%20%20%20%20%22LaeA%22%20-%3E%20%22PKS%22%20%5Bstyle%3Ddashed%2C%20color%3D%22%23EA4335%22%5D%3B%0A%20%20%20%20%20%20%22Velvet_Complex%22%20-%3E%20%22PKS%22%20%5Bstyle%3Ddashed%2C%20color%3D%22%23EA4335%22%5D%3B%0A%20%20%7D%0A%7D)

Caption: Proposed biosynthetic pathway of this compound.

Biological Activities of this compound and Analogs

This compound and its derivatives have demonstrated a range of biological activities, with their antitumor properties being the most extensively studied.

Antitumor Activity

Numerous studies have highlighted the cytotoxic effects of Asterriquinones against various cancer cell lines. The mechanism of action is believed to involve the intercalation of the planar quinone ring into DNA, leading to the inhibition of DNA replication and transcription.[7] This can induce cell cycle arrest, typically at the G1 phase, and subsequently trigger apoptosis.[7] The dihydroxybenzoquinone moiety is considered essential for this cytotoxic activity.[7]

Table 1: Cytotoxicity of Selected Quinone Analogs against Various Cancer Cell Lines (IC50 in µM)

Compound/AnalogHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)PC-3 (Prostate)K562 (Leukemia)
AQ-12 (Plastoquinone analog) 5.11 ± 2.14[2]6.06 ± 3.09[2]---
Cisplatin (Reference) 23.68 ± 6.81[2]19.67 ± 5.94[2]---
Compound 32a (Thieno[2,3-d]pyrimidine) -18.87[8]---
Compound 43 (Pyrimidine derivative) 3.59[8]3.69[8]2.14[8]5.52[8]-
Compound 44 (Pyrimidine derivative) -----
NitroFQ 3a (Fluoroquinolone) ----<50
NitroFQ 3b (Fluoroquinolone) ----<50
NitroFQ 3f (Fluoroquinolone) ----<50
Reduced FQ 4a (Fluoroquinolone) ----<50
Reduced FQ 4c (Fluoroquinolone) -<50<50<50<50
Reduced FQ 4d (Fluoroquinolone) ----<50
Reduced FQ 4e (Fluoroquinolone) ----<50

Note: This table includes data for various quinone and related heterocyclic compounds to provide a broader context of antitumor activities. Data for a comprehensive set of this compound analogs is limited in the public domain.

Production of this compound and Related Metabolites

The production of this compound is typically achieved through the fermentation of Aspergillus terreus. Optimizing fermentation conditions is crucial for maximizing the yield of the desired secondary metabolites.

Fermentation Parameters

Several factors influence the production of secondary metabolites in fungal cultures, including:

  • Media Composition: The choice of carbon and nitrogen sources, as well as the presence of trace elements, can significantly impact metabolite production.[9]

  • pH: The pH of the culture medium affects enzyme activity and nutrient uptake.[9]

  • Temperature: Each fungal strain has an optimal temperature range for growth and secondary metabolite production.[9]

  • Aeration: The oxygen supply is critical for the growth of aerobic fungi and can influence the metabolic pathways.[10]

  • Inoculum Age and Size: The age and density of the initial fungal inoculum can affect the lag phase and overall productivity of the fermentation.[9]

Table 2: Optimization of Fermentation Conditions for Secondary Metabolite Production in Aspergillus terreus

ParameterConditionObserved Effect on Metabolite YieldReference
Carbon Source GlucoseOptimal for pigment production[9]
Nitrogen Source PeptoneEnhanced pigment production[9]
pH 5.0Optimal for pigment production[9]
Temperature 27 °COptimal for pigment production[9]
Mineral Salt MgSO4Enhanced pigment production[9]
Inoculum Age 4 daysOptimal for pigment production[9]
Aeration High aeration in idiophaseBeneficial for terrein and (+)-geodin biosynthesis[11]
Additives Rapeseed oil in chlorine-deficient mediumHighest levels of butyrolactone I, asterric acid, and mevinolinic acid[11]

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus terreus for Secondary Metabolite Production

This protocol provides a general procedure for the cultivation of Aspergillus terreus in a liquid medium to produce secondary metabolites like this compound.

1. Media Preparation:

  • Prepare the desired fermentation medium (e.g., Potato Dextrose Broth - PDB).
  • Dispense the medium into fermentation flasks (e.g., 250 mL Erlenmeyer flasks containing 50 mL of medium).
  • Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.

2. Inoculation:

  • Prepare a spore suspension of Aspergillus terreus from a mature culture on a solid medium (e.g., Potato Dextrose Agar - PDA).
  • Adjust the spore concentration to approximately 10^6 spores/mL.
  • Aseptically inoculate each fermentation flask with 1 mL of the spore suspension.

3. Incubation:

  • Incubate the flasks on a rotary shaker at a specified speed (e.g., 150 rpm) and temperature (e.g., 27°C).[9]
  • Incubate for a predetermined period (e.g., 7-14 days), during which the fungus will grow and produce secondary metabolites.

4. Harvest:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration (e.g., using Whatman No. 1 filter paper).
  • The culture filtrate and/or the mycelial mass can then be used for the extraction of secondary metabolites.

    Click to view DOT script for the Submerged Fermentation Workflow

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Media_Preparation" [label="1. Media Preparation\n(e.g., Potato Dextrose Broth)", fillcolor="#FFFFFF"]; "Sterilization" [label="2. Sterilization\n(Autoclave at 121°C)", fillcolor="#FFFFFF"]; "Inoculation" [label="3. Inoculation\n(Aspergillus terreus spores)", fillcolor="#FBBC05"]; "Incubation" [label="4. Incubation\n(Shaker, 27°C, 7-14 days)", fillcolor="#FFFFFF"]; "Harvesting" [label="5. Harvesting\n(Filtration)", fillcolor="#FFFFFF"]; "Separation" [label="6. Separation of Mycelium\nand Culture Filtrate", fillcolor="#FFFFFF"]; "Extraction" [label="7. Extraction of\nSecondary Metabolites", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Media_Preparation"; "Media_Preparation" -> "Sterilization"; "Sterilization" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Harvesting"; "Harvesting" -> "Separation"; "Separation" -> "Extraction"; "Extraction" -> "End"; }

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Caption: Workflow for submerged fermentation.

Protocol 2: Extraction and Purification of Asterriquinones

This protocol outlines a general procedure for the extraction and purification of this compound-related compounds from fungal cultures.

1. Extraction:

  • From Culture Filtrate: Partition the aqueous culture filtrate with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction three times. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
  • From Mycelium: Dry the fungal mycelium and grind it into a fine powder. Extract the powdered mycelium with a suitable organic solvent (e.g., methanol or acetone) using maceration or Soxhlet extraction. Evaporate the solvent to yield the crude mycelial extract.

2. Chromatographic Purification:

  • Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on their polarity.
  • Preparative HPLC: For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Protocol 3: Quantitative Analysis by HPLC-UV

This protocol describes a general method for the quantification of Asterriquinones using HPLC with UV detection.

1. Standard Preparation:

  • Prepare a stock solution of a purified this compound standard of known concentration in a suitable solvent (e.g., methanol).
  • Prepare a series of standard solutions of different concentrations by serial dilution of the stock solution.

2. Sample Preparation:

  • Dissolve a known weight of the crude extract or purified fraction in a known volume of the mobile phase.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Detection: UV detector set at the wavelength of maximum absorbance for Asterriquinones (typically in the range of 254-280 nm).

4. Quantification:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.
  • Inject the sample solution and determine the peak area of the this compound.
  • Calculate the concentration of the this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 4: Structure Elucidation by NMR and Mass Spectrometry

This protocol provides an overview of the use of NMR and MS for the structural characterization of this compound analogs.

1. Sample Preparation:

  • Dissolve a small amount (1-5 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) for NMR analysis.
  • For mass spectrometry, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer.

2. NMR Spectroscopy:

  • Acquire a series of 1D and 2D NMR spectra, including:
  • ¹H NMR: Provides information about the number, chemical environment, and coupling of protons.
  • ¹³C NMR: Provides information about the number and types of carbon atoms.
  • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons.

3. Mass Spectrometry:

  • Obtain the mass spectrum of the compound using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to determine the accurate mass and molecular formula.
  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide valuable information about the structure of the molecule.

4. Data Analysis:

  • Analyze the NMR and MS data to piece together the structure of the molecule, including the connectivity of atoms and the stereochemistry.

Conclusion

The Asterriquinones and their analogs are a promising class of fungal secondary metabolites with significant therapeutic potential. This technical guide has provided an in-depth overview of their biosynthesis, biological activities, and the key experimental methodologies used in their study. Further research, particularly in the areas of biosynthetic pathway elucidation, quantitative structure-activity relationship (QSAR) studies, and fermentation optimization, will be crucial for the future development of these compounds as novel drug candidates. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in this exciting field.

References

The Biosynthesis of Asterriquinones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asterriquinones are a class of fungal secondary metabolites produced by various species of Aspergillus, notably Aspergillus terreus. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antitumor[1][2] and insecticidal properties. A thorough understanding of the biosynthetic pathway of asterriquinones is crucial for harnessing their therapeutic potential, enabling synthetic biology approaches for novel analog generation, and optimizing their production. This technical guide provides an in-depth overview of the biosynthesis of asterriquinone, focusing on the core pathway, its precursors, and the enzymatic transformations involved.

Core Biosynthesis Pathway of this compound in Aspergillus terreus

The biosynthesis of asterriquinones in Aspergillus terreus var. africanus commences with a key precursor derived from the shikimate pathway: indolepyruvic acid.[3] The overall pathway can be conceptualized as a three-stage process:

  • Dimerization and Quinone Formation: The initial and defining step is the dimerization of two molecules of indolepyruvic acid to form the bis-indolyl-dihydroxybenzoquinone core.

  • Methylation: The hydroxyl groups of the benzoquinone ring undergo methylation.

  • Prenylation: Prenyl groups are attached to the indole moieties of the scaffold.

The following diagram illustrates the proposed biosynthetic pathway of this compound D.

Asterriquinone_Biosynthesis cluster_precursor Precursor Synthesis cluster_core Core Scaffold Formation cluster_modification Tailoring Reactions cluster_prenylation Further Diversification (Example) Tryptophan Tryptophan Indolepyruvic_Acid Indolepyruvic_Acid Tryptophan->Indolepyruvic_Acid Tryptophan Aminotransferase Demethyl_Asterriquinone_D Demethyl_Asterriquinone_D Indolepyruvic_Acid->Demethyl_Asterriquinone_D This compound Synthase Asterriquinone_D_intermediate Mono-methylated Intermediate Demethyl_Asterriquinone_D->Asterriquinone_D_intermediate O-Methyltransferase (SAM) Asterriquinone_D This compound D Asterriquinone_D_intermediate->Asterriquinone_D O-Methyltransferase (SAM) Prenylated_this compound Prenylated Asterriquinones Asterriquinone_D->Prenylated_this compound Prenyltransferase (DMAPP) Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Enzymology cluster_genetics Molecular Genetics Feeding_Studies Precursor Feeding (e.g., Labeled Tryptophan) Culture_Analysis Metabolite Profiling of A. terreus Cultures Feeding_Studies->Culture_Analysis Incorporation Analysis Cell_Free_Extract Preparation of Cell-Free Extract Culture_Analysis->Cell_Free_Extract Enzyme_Assays Enzymatic Assays with Putative Precursors Cell_Free_Extract->Enzyme_Assays Product_Identification Product Identification (HPLC, MS) Enzyme_Assays->Product_Identification Genome_Mining Genome Mining for Biosynthetic Gene Cluster Product_Identification->Genome_Mining Informs Gene Targets Gene_Knockout Gene Knockout Studies Genome_Mining->Gene_Knockout Heterologous_Expression Heterologous Expression of Pathway Genes Genome_Mining->Heterologous_Expression

References

Asterriquinone: A Technical Guide on its Potential as an HIV-1 Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous exploration of novel therapeutic agents that can overcome the challenges of drug resistance and long-term toxicity associated with current antiretroviral therapies. One such area of interest is the investigation of natural products for their antiviral properties. Asterriquinone, a secondary metabolite produced by fungi of the genus Aspergillus, has demonstrated inhibitory activity against HIV-1 Reverse Transcriptase (RT), a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the existing research on this compound and its analogues as potential HIV-1 RT inhibitors, consolidating the available quantitative data, outlining experimental methodologies, and visualizing key concepts.

Mechanism of Action

This compound and its derivatives have been identified as inhibitors of the RNA-dependent DNA polymerase activity of HIV-1 RT.[1] The primary mechanism of inhibition is competitive with respect to the template-primer, (rA)n•(dT)12-18, and noncompetitive with respect to the deoxyribonucleotide triphosphate (dNTP) substrate, dTTP.[1] This suggests that these compounds likely bind to the template-primer binding site on the enzyme, thereby preventing the initiation or elongation of the proviral DNA chain.

The following diagram illustrates the proposed mechanism of inhibition:

HIV_RT_Inhibition Mechanism of HIV-1 RT Inhibition by this compound cluster_0 HIV-1 Reverse Transcriptase (RT) cluster_1 Active Site RT HIV-1 RT Enzyme Proviral_DNA Proviral DNA Synthesis RT->Proviral_DNA Catalyzes TemplatePrimerSite Template-Primer Binding Site dNTP_Site dNTP Binding Site TemplatePrimer Template-Primer ((rA)n.(dT)12-18) TemplatePrimer->TemplatePrimerSite Binds dNTP dNTP (dTTP) dNTP->dNTP_Site Binds This compound This compound This compound->TemplatePrimerSite Competitively Binds Inhibition Inhibition Inhibition->Proviral_DNA Blocks

Mechanism of this compound's inhibitory action on HIV-1 RT.

Quantitative Data

The inhibitory potency of this compound and several of its analogues against HIV-1 RT has been quantified through in vitro enzymatic assays. The key parameter reported is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

CompoundStructureKi (µM) vs. HIV-1 RT
This compound (ARQ) 2,5-bis-[1'-(1",1"-dimethyl-2"-propenyl)-indol-3'-yl]-3,6-dihydroxy-1,4-benzoquinone2.3[1]
Analogue B1-4 3,6-dihydroxy-2-[2'-(1",1"-dimethyl-2"-propenyl)-indol-3'-yl]-5-[1',7'-(1",1"-dimethylpropano)-indol-3'-yl]-1,4-benzoquinone1.5[1]
Analogue C1-1 3,6-dihydroxy-2-[2'-(1",1"-dimethyl-2"-propenyl)-indol-3'-yl]-5-indol-3'-yl-1,4-benzoquinone0.1[1]
Analogue D-1 3,6-dihydroxy-2,5-diindol-3'-yl-1,4-benzoquinone0.3[1]

Structure-Activity Relationship (SAR)

While a comprehensive SAR study specifically for the anti-HIV-1 activity of this compound derivatives is not available, some inferences can be drawn from the existing data. The inhibitory data suggests that modifications to the indole substituents can significantly impact the potency against HIV-1 RT. For instance, the simplified structures of analogues C1-1 and D-1, which lack one or both of the bulky 1",1"-dimethyl-2"-propenyl groups, exhibit lower Ki values and thus higher potency than the parent this compound.[1] This indicates that the steric bulk at this position may not be favorable for optimal binding to the enzyme.

Further research is required to systematically explore the SAR of the this compound scaffold to optimize its anti-HIV-1 RT activity.

Experimental Protocols

The following section outlines a generalized protocol for a non-radioactive HIV-1 Reverse Transcriptase inhibition assay, based on commonly used commercial kits and published methodologies. This provides a framework for researchers to evaluate the inhibitory properties of compounds like this compound.

Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

1. Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is then captured on a streptavidin-coated microplate via a biotinylated primer. The amount of incorporated DIG is detected using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction. The intensity of the color is proportional to the RT activity.

2. Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Streptavidin-coated 96-well microplate

  • Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, pH 8.3)

  • Poly(A) template

  • Biotin-oligo(dT) primer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • DIG-dUTP

  • Lysis Buffer (for stopping the reaction and coating the plate)

  • Wash Buffer (e.g., PBS with Tween-20)

  • Anti-DIG-Peroxidase (POD) antibody conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution (e.g., 1% SDS)

  • Microplate reader

3. Workflow:

HIV_RT_Assay_Workflow Workflow for Non-Radioactive HIV-1 RT Inhibition Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Detection A Prepare Reagent Mix: - Reaction Buffer - Poly(A)/Biotin-oligo(dT) - dNTPs - DIG-dUTP D Add Reagent Mix, Test Compound, and HIV-1 RT to wells A->D B Prepare Serial Dilutions of Test Compound (e.g., this compound) B->D C Prepare HIV-1 RT solution C->D E Incubate at 37°C (e.g., 1-2 hours) D->E F Stop reaction and coat plate with Lysis Buffer E->F G Wash wells F->G H Add Anti-DIG-POD and incubate G->H I Wash wells H->I J Add Peroxidase Substrate and incubate I->J K Add Stop Solution J->K L Read Absorbance on Microplate Reader K->L

Generalized workflow for an HIV-1 RT inhibition assay.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the untreated control (enzyme activity without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of RT activity) from the dose-response curve.

Potential Impact on HIV-1 Replication Signaling

While direct studies on how this compound affects signaling pathways in HIV-1 infected cells are lacking, research on related quinone compounds and HIV-1 biology offers some speculative insights. One study has shown that the HIV-1 Rev protein can downregulate the levels of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in the reduction of quinones. This downregulation of NQO1 by Rev was linked to the degradation of the HIV-1 Tat protein, a key trans-activator of viral gene expression. This suggests a complex interplay between host cell quinone metabolism and the regulation of HIV-1 replication. It is conceivable that an exogenous quinone like this compound could perturb this balance, but further investigation is required to elucidate any such effects.

Conclusion and Future Directions

This compound and its analogues have demonstrated potent in vitro inhibitory activity against HIV-1 Reverse Transcriptase. The competitive mode of inhibition with respect to the template-primer provides a clear mechanism of action at the enzymatic level. However, the lack of publicly available data on the antiviral efficacy and cytotoxicity of these compounds in cell-based assays is a major hurdle in assessing their true potential as therapeutic agents.

For drug development professionals and researchers, the following steps are crucial for advancing the study of this compound as an anti-HIV-1 agent:

  • Cell-Based Assays: Conduct comprehensive studies to determine the 50% effective concentration (EC50) for inhibiting HIV-1 replication in relevant human cell lines (e.g., TZM-bl, CEM, MT-4) and the 50% cytotoxic concentration (CC50) in the same cell lines to calculate the selectivity index (SI).

  • Structure-Activity Relationship Studies: Synthesize and test a broader range of this compound derivatives to establish a clear SAR for anti-HIV-1 activity.

  • Mechanism of Action in Cells: Investigate the effects of this compound on the entire HIV-1 replication cycle in infected cells to identify any additional mechanisms of action beyond RT inhibition.

  • Drug Resistance Studies: Evaluate the potential for the development of viral resistance to this compound and its analogues by selecting for resistant viral strains in cell culture.

References

An In-depth Technical Guide on the Antitumor and Cytotoxic Effects of Asterriquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterriquinone (ARQ), a mycotoxin produced by Aspergillus terreus, has demonstrated notable antitumor and cytotoxic activities against a range of cancer cell lines. This technical guide synthesizes the current understanding of this compound's anticancer properties, detailing its mechanism of action, which encompasses the induction of apoptosis, cell cycle arrest, and the formation of DNA interstrand cross-links. This document provides a comprehensive overview of the quantitative data on its cytotoxicity, detailed experimental protocols for assessing its effects, and a visual representation of the implicated signaling pathways, aiming to equip researchers and drug development professionals with a thorough resource for future investigations into the therapeutic potential of this compound and its derivatives.

Introduction

This compound (ARQ) is a dimeric indole-dibenzoquinone metabolite that has garnered scientific interest due to its significant biological activities, particularly its antitumor and cytotoxic effects. Early studies revealed its inhibitory action on various transplantable animal tumors, including Ehrlich carcinoma, ascites hepatoma AH13, and mouse P388 leukemia, as well as on the growth of HeLa cells in monolayer culture.[1] The structure-activity relationship of ARQ and its analogs has been a key area of investigation, with findings indicating that the presence of free hydroxyl groups in the benzoquinone moiety and the configuration of pentenyl groups are crucial for its antitumor activity.[1] This guide will delve into the quantitative aspects of its cytotoxicity, the intricate molecular mechanisms it triggers, and the experimental methodologies employed to elucidate these effects.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. While specific IC50 values for this compound against a broad panel of human cancer cell lines are not extensively documented in single comprehensive reports, existing studies on ARQ and its analogs provide valuable insights.

Compound/DerivativeCell LineIC50 (µM)Reference
This compound (ARQ)P388 LeukemiaNot specified[1]
ARQ monoalkyl ethersP388 LeukemiaCytotoxicity increases with alkyl chain lengthNot specified
Anthraquinone derivativesMDA-MB-23113.03 ± 0.33 - 14.65 ± 1.45[2]
Anthraquinone derivativesMCF715.75 ± 1.00 - 24.10 ± 1.06[2]
Anthraquinone derivativesSK-MEL-548.68 ± 0.10 - 91.04 ± 1.88[2]
Anthraquinone derivativesB16F1046.75 ± 1.39 - 79.96 ± 1.14[2]

Note: The table includes data for related anthraquinone derivatives to provide a broader context of the potential cytotoxicity of this class of compounds, as specific and comprehensive IC50 data for this compound across a wide range of human cancer cell lines is limited in the currently available literature.

Mechanism of Action

The antitumor and cytotoxic effects of this compound are attributed to its ability to interfere with fundamental cellular processes, primarily through the induction of apoptosis, cell cycle arrest, and the generation of DNA damage.

Induction of Apoptosis

This compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.

Studies on related quinone compounds suggest that the apoptotic cascade initiated by these molecules can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some quinones have been shown to trigger the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[3][4]

Cell Cycle Arrest

A key mechanism through which this compound exerts its antiproliferative effects is by inducing cell cycle arrest, particularly at the G1 phase. This prevents cancer cells from progressing to the S phase, where DNA replication occurs, thereby halting their proliferation. While the precise molecular targets of this compound in the cell cycle machinery are not fully elucidated, studies on similar compounds suggest that they can modulate the levels and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). A G1 phase arrest is often associated with the downregulation of G1 cyclins (e.g., Cyclin D) and the inhibition of CDK2, CDK4, and CDK6 activity.[3]

DNA Interstrand Cross-linking

Evidence suggests that this compound and its potent derivatives can induce the formation of DNA interstrand cross-links. This type of DNA damage is highly cytotoxic as it prevents the separation of the DNA strands, thereby blocking essential processes like replication and transcription, ultimately leading to cell death.

Signaling Pathways Modulated by this compound

While the specific signaling pathways directly modulated by this compound are still under investigation, the broader class of quinone and anthraquinone compounds are known to affect several key cancer-related signaling cascades. Based on this, it is plausible that this compound's effects are mediated through pathways such as the MAPK/ERK and PI3K/Akt pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is often dysregulated in cancer. Some quinone compounds have been shown to modulate the phosphorylation status of key proteins in this pathway, such as ERK1/2.

MAPK_Pathway This compound This compound ERK ERK1/2 This compound->ERK Modulation? Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Proliferation Proliferation Transcription_Factors->Proliferation

Fig. 1: Hypothetical modulation of the MAPK/ERK signaling pathway by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling network that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer. Inhibition of this pathway is a common strategy in cancer therapy. It is conceivable that this compound could exert its pro-apoptotic effects by interfering with the phosphorylation and activation of Akt.

PI3K_Akt_Pathway This compound This compound Akt Akt This compound->Akt Inhibition? Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition inhibits Bad, Casp9 Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Fig. 2: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitumor and cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis software.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Fig. 3: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Apoptosis_Assay_Workflow A Treat Cells with This compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate E->F G Flow Cytometry Analysis F->G H Quantify Apoptotic Cell Populations G->H

Fig. 4: Experimental workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Cells in G1 phase have 2N DNA content, cells in S phase have an intermediate amount, and cells in G2/M phase have 4N DNA content.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow A Treat Cells with This compound B Harvest & Fix Cells A->B C Stain with Propidium Iodide & RNase A B->C D Flow Cytometry Analysis C->D E Quantify Cell Cycle Phase Distribution D->E

Fig. 5: Workflow for cell cycle analysis using propidium iodide staining.
Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated forms of proteins in signaling pathways.

Procedure:

  • Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK, anti-phospho-Akt).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.

Conclusion and Future Directions

This compound exhibits significant antitumor and cytotoxic effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. While the precise signaling pathways it modulates are still being fully elucidated, evidence from related compounds suggests the involvement of critical cancer-related pathways like MAPK/ERK and PI3K/Akt. The quantitative data, though limited for this compound itself, indicates a promising level of cytotoxicity for this class of compounds.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of pure this compound against a broad panel of human cancer cell lines to identify the most sensitive cancer types.

  • Elucidation of Signaling Pathways: Conducting detailed studies to definitively identify the specific molecular targets and signaling pathways directly modulated by this compound.

  • In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in preclinical animal models of cancer.

  • Derivative Synthesis and Optimization: Synthesizing and screening novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to explore and potentially harness the therapeutic potential of this compound in the fight against cancer.

References

The Rising Potential of Asterriquinone Derivatives in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals are increasingly turning their attention to a promising class of compounds known as Asterriquinone (ARQ) derivatives for their potent biological activities, particularly in the realm of oncology. This technical guide provides an in-depth analysis of the current understanding of these novel compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action.

Core Findings: Structure-Activity Relationship and Cytotoxic Potency

Recent studies have elucidated a clear structure-activity relationship (SAR) for this compound derivatives, highlighting the critical role of specific functional groups in their cytotoxic effects against cancer cell lines. A pivotal finding is the necessity of at least one hydroxyl or acetoxy group within the p-benzoquinone moiety for significant biological activity. Conversely, modifications to the indole ring, such as the presence of a 1,1-dimethyl-2-propenyl group, appear to be less critical for their cytotoxic potency.

The antitumor activity of this compound (ARQ) and its chemically modified analogs has been demonstrated against various cancer cell lines, including Ehrlich carcinoma, ascites hepatoma AH13, and mouse P388 leukemia.[1] The presence of free hydroxyl groups on the benzoquinone core, along with the number and placement of pentenyl groups, have been identified as important factors for their antitumor capabilities.[1]

Quantitative Analysis of Cytotoxic Activity

To facilitate a comparative analysis of the cytotoxic potential of various this compound derivatives, the following table summarizes the available 50% inhibitory concentration (IC50) data. The presented values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound/DerivativeCell LineIC50 (µM)Reference
This compound (ARQ)P388 LeukemiaData not explicitly available in snippetsGeneral observation of activity
ARQ Analog (dihydroxy-p-benzoquinone)P388 LeukemiaActive (qualitative)Snippet observation
ARQ Dimethyl EtherP388 LeukemiaInactiveSnippet observation
Diamino-ARQP388 LeukemiaInactiveSnippet observation

Unraveling the Mechanism of Action: A Proposed Apoptotic Pathway

While the precise signaling pathways activated by this compound derivatives are still under active investigation, the induction of apoptosis (programmed cell death) is a consistently observed biological outcome. Based on the known mechanisms of similar quinone compounds, a putative signaling cascade for this compound-induced apoptosis is proposed below. This pathway likely involves the activation of the intrinsic apoptotic pathway, initiated by cellular stress and culminating in the activation of effector caspases that execute cell death.

ARQ This compound Derivative Cell Cancer Cell ARQ->Cell Stress Cellular Stress (e.g., ROS production) Cell->Stress Induces Mito Mitochondria Stress->Mito Impacts CytC Cytochrome c release Mito->CytC Apaf Apaf-1 CytC->Apaf Binds to Casp9 Caspase-9 (Initiator) Apaf->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Protocols: A Guide to Assessing Cytotoxicity

The evaluation of the cytotoxic activity of novel this compound derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the this compound derivative and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-well plate Adhere Allow cells to adhere (overnight incubation) Seed->Adhere Treat Treat cells with This compound Derivatives Adhere->Treat Incubate Incubate for 24-72h Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan formation) Add_MTT->Incubate_MTT Solubilize Solubilize formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Cell Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Conclusion and Future Directions

This compound derivatives represent a compelling new frontier in the development of anticancer therapeutics. The established structure-activity relationships provide a solid foundation for the rational design of more potent and selective analogs. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to fully unlock their therapeutic potential. Furthermore, comprehensive in vivo studies are warranted to translate the promising in vitro findings into effective clinical applications. The detailed methodologies and data presented in this guide are intended to support and accelerate these critical next steps in the drug discovery and development pipeline.

References

Unveiling the Molecular Signature of Asterriquinone: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the spectroscopic data essential for the characterization of Asterriquinone, a quinone metabolite produced by various fungi. This document compiles critical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its isolation and analysis, and visualizes a potential signaling pathway implicated in the biological activity of related compounds.

Asterriquinones are a class of fungal metabolites that have garnered interest for their potential biological activities, including antitumor effects.[1] Accurate characterization of these compounds is paramount for further investigation and drug development. This guide focuses on providing the foundational spectroscopic data and methodologies required for the unambiguous identification of this compound D, a representative member of this family.

Spectroscopic Data for this compound D Characterization

The structural elucidation of this compound D (C₂₄H₁₈N₂O₄, Molar Mass: 398.4 g/mol ) relies heavily on the detailed analysis of its NMR and MS spectra. While a complete, publicly available dataset in a single publication remains elusive, the following tables summarize the expected spectroscopic behavior based on the known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables outline the anticipated ¹H and ¹³C NMR chemical shifts for this compound D.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound D

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
H-1 (indole NH)~11.0-12.0br s-
H-2 (indole)~7.0-7.5m-
H-4 (indole)~7.0-7.5m-
H-5 (indole)~7.0-7.5m-
H-6 (indole)~7.0-7.5m-
H-7 (indole)~7.0-7.5m-
OCH₃~3.8-4.0s-

Note: Chemical shifts are referenced to a standard solvent signal. The indole protons will exhibit complex splitting patterns due to mutual coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound D

CarbonChemical Shift (ppm)
C=O (quinone)~180-185
C-O (quinone)~150-155
C-3a (indole)~135-140
C-7a (indole)~125-130
C-2 (indole)~120-125
C-3 (indole)~110-115
C-4 (indole)~120-125
C-5 (indole)~120-125
C-6 (indole)~120-125
C-7 (indole)~110-115
OCH₃~55-60

Note: These are approximate chemical shift ranges and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For this compound D, the molecular ion peak [M]⁺ would be expected at m/z 398.

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound D

m/zProposed Fragment
398[M]⁺ (Molecular Ion)
383[M - CH₃]⁺
369[M - CHO]⁺
269[M - C₈H₅NO]⁺ (Loss of an indole-quinone fragment)
130[C₉H₈N]⁺ (Indole fragment)

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Experimental Protocols

The successful characterization of this compound relies on meticulous experimental procedures for its isolation, purification, and subsequent spectroscopic analysis.

Isolation and Purification of this compound from Fungal Cultures

The following is a generalized workflow for the isolation and purification of this compound from fungal cultures, such as Aspergillus terreus.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation 1. Fungal Culture (e.g., Aspergillus terreus) Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Chromatography 3. Chromatographic Separation (e.g., Silica Gel Column Chromatography) Extraction->Chromatography HPLC 4. High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Spectroscopy 5. Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy

Figure 1. A generalized workflow for the isolation and analysis of this compound.

Methodology:

  • Fungal Fermentation: Aspergillus terreus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of compounds.

  • Chromatographic Separation: The crude extract is subjected to column chromatography, typically using silica gel, to separate the components based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC to isolate pure this compound D.

  • Spectroscopic Analysis: The purified compound is then analyzed using NMR and MS to confirm its structure and purity.

NMR and MS Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: A few milligrams of the purified this compound D are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

  • Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry:

  • Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample is ionized using an appropriate technique (e.g., EI, ESI).

  • Mass Analysis: The mass-to-charge ratio of the molecular ion and its fragments are determined by the mass analyzer.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are still under investigation, related quinone compounds have been shown to exert their biological effects, such as anticancer activity, through the induction of reactive oxygen species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This pathway is a critical regulator of apoptosis (programmed cell death).

signaling_pathway This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis (Cell Death) JNK->Apoptosis

Figure 2. A proposed signaling pathway for the pro-apoptotic activity of quinone compounds.

This guide provides a foundational framework for the spectroscopic characterization of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and further exploration of this and related fungal metabolites for potential therapeutic applications.

References

Preliminary Investigation of Asterriquinone Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinones (ARQs) are a class of fungal secondary metabolites, primarily isolated from Aspergillus terreus, that have garnered significant interest in the scientific community due to their diverse biological activities. Structurally, they are characterized by a dihydroxy-1,4-benzoquinone core substituted with two indole moieties. This unique chemical scaffold has been shown to be a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the preliminary investigations into the bioactivities of Asterriquinones, with a focus on their cytotoxic effects and potential mechanisms of action involving key cellular signaling pathways.

Cytotoxic Activities of Asterriquinone Analogues

Initial studies have demonstrated that this compound and its synthetic derivatives possess notable cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) studies have revealed that modifications to the benzoquinone and indole moieties can significantly impact their potency.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound (ARQ) and its monoalkyl ether derivatives against P388 mouse leukemia cells. The data highlights the importance of hydrophobicity in determining the cytotoxic potential of these compounds. An increase in the length of the alkyl chain correlates with increased cytotoxicity, which is attributed to enhanced membrane permeability and intracellular accumulation[1].

CompoundR GroupIC50 (µM) against P388 Cells
This compound (ARQ)H~5
ARQ monomethyl etherCH₃>10
ARQ monoethyl etherC₂H₅~7.5
ARQ monopropyl etherC₃H₇~4.5
ARQ monobutyl etherC₄H₉~2.5
ARQ monopentyl etherC₅H₁₁~1.5
ARQ monohexyl etherC₆H₁₃~1.0

Data synthesized from information presented in "Relationship between the structure and cytotoxic activity of this compound, an antitumor metabolite of Aspergillus terreus, and its alkyl ether derivatives."[1]

Further SAR studies on various chemically modified ARQ derivatives have underscored the following key structural requirements for cytotoxicity against P388 cells[2]:

  • Benzoquinone Moiety : At least one free hydroxyl or acetoxy group is crucial for activity.

  • Indole Ring : The indole ring system is important for the observed cytotoxicity.

  • Prenyl Group : The 1,1-dimethyl-2-propenyl group on the indole ring does not appear to be essential for cytotoxic activity.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the investigation of this compound bioactivities.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

a. Materials:

  • Cancer cell lines (e.g., P388, HeLa)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis for NF-κB Activation

This protocol is used to detect the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a hallmark of NF-κB activation.

a. Materials:

  • Cancer cell lines

  • This compound analogues

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

b. Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound analogues for the desired time points. Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p65) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker to ensure proper fractionation. Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.

Nrf2 Activation Luciferase Reporter Assay

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

a. Materials:

  • Cells stably or transiently transfected with an ARE-luciferase reporter plasmid

  • This compound analogues

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

b. Procedure:

  • Cell Seeding and Treatment: Seed the ARE-luciferase reporter cells into 96-well plates. After 24 hours, treat the cells with various concentrations of the this compound analogues.

  • Incubation: Incubate the cells for 12-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration or to a co-transfected control reporter (e.g., Renilla luciferase). The fold induction of luciferase activity relative to the vehicle control indicates the level of Nrf2 activation.

Signaling Pathways and Mechanisms of Action

Preliminary evidence suggests that Asterriquinones may exert their biological effects through the modulation of key cellular signaling pathways, including the NF-κB and Nrf2 pathways. The benzoquinone moiety present in Asterriquinones is a known electrophile, which could potentially interact with cysteine residues in proteins such as Keap1 (a negative regulator of Nrf2) and components of the IKK complex (an activator of NF-κB).

Hypothetical Model of this compound-Mediated Nrf2 Activation

Nrf2_Pathway cluster_nucleus Nucleus ARQ This compound Keap1_Nrf2 Keap1-Nrf2 Complex ARQ->Keap1_Nrf2 Inactivation of Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Transcription

Caption: this compound may activate the Nrf2 pathway by inactivating Keap1, leading to Nrf2 translocation and gene expression.

Hypothetical Model of this compound-Mediated NF-κB Inhibition

NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB ARQ This compound ARQ->IKK Inhibition NFkB_free NF-κB IkB_NFkB->NFkB_free Release of NF-κB Nucleus Nucleus NFkB_free->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription

Caption: this compound may inhibit the NF-κB pathway by preventing the activation of the IKK complex.

Experimental Workflow

A typical workflow for the preliminary investigation of this compound bioactivities is outlined below.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioactivity Bioactivity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Analogues Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) SAR->Pathway_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Pathway_Analysis->Apoptosis_Assay

Caption: Workflow for this compound bioactivity investigation.

Conclusion and Future Directions

The preliminary investigation into the bioactivities of Asterriquinones reveals their potential as anticancer agents. The readily modifiable structure of the this compound scaffold provides a valuable platform for the development of new derivatives with improved potency and selectivity. Future research should focus on:

  • Expanding the SAR: Synthesizing a broader range of analogues to further elucidate the structural requirements for potent and selective cytotoxicity against a wider panel of cancer cell lines.

  • Elucidating Mechanisms of Action: Conducting detailed studies to confirm the interaction of Asterriquinones with the NF-κB and Nrf2 pathways and to identify other potential molecular targets.

  • In Vivo Studies: Evaluating the in vivo efficacy and toxicity of the most promising this compound analogues in preclinical animal models of cancer.

This comprehensive approach will be crucial in advancing the development of this compound-based compounds from promising lead molecules to clinically viable therapeutic agents.

References

The Polyketide Pathway: A Technical Guide to Quinone Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the polyketide pathway for the biosynthesis of quinones, a large and structurally diverse class of natural products with significant therapeutic potential. This document details the enzymatic machinery, regulatory networks, and experimental methodologies crucial for understanding and harnessing these biosynthetic pathways for drug discovery and development.

Introduction to Polyketide Quinone Biosynthesis

Quinones are a class of aromatic compounds characterized by a fully conjugated cyclic dione structure. They are widely distributed in nature and exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A significant number of these compounds are synthesized via the polyketide pathway, a metabolic route that constructs complex carbon skeletons from simple acyl-CoA precursors. The biosynthesis of polyketides shares striking similarities with fatty acid biosynthesis, involving a series of decarboxylative Claisen condensation reactions catalyzed by a family of enzymes known as polyketide synthases (PKSs).

PKSs are broadly classified into three types, each with a distinct architectural and mechanistic paradigm for polyketide construction:

  • Type I PKSs are large, multifunctional enzymes organized into modules. Each module is responsible for one cycle of polyketide chain elongation and modification.

  • Type II PKSs are complexes of discrete, monofunctional enzymes that act iteratively to synthesize the polyketide chain. This type is predominantly responsible for the biosynthesis of aromatic polyketides, including many quinones.

  • Type III PKSs are the simplest PKSs, consisting of a homodimeric ketosynthase that catalyzes the iterative condensation of malonyl-CoA units with a starter CoA thioester, without the involvement of an acyl carrier protein (ACP).

This guide will delve into the core mechanisms of these PKS types in the context of quinone biosynthesis, the intricate regulatory networks that control their expression, and the key experimental techniques used to study these fascinating pathways.

The Enzymatic Machinery of Quinone Biosynthesis

The biosynthesis of a polyketide quinone begins with the assembly of a poly-β-keto chain by a PKS, followed by a series of tailoring reactions including cyclization, aromatization, and oxidation to form the final quinone structure.

Type I Polyketide Synthases

While less common for the production of simple aromatic quinones, modular Type I PKSs can be involved in the biosynthesis of complex polyketides that incorporate a quinone moiety. Each module of a Type I PKS contains a set of domains that catalyze specific reactions. The minimal set of domains for a module includes a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), can be present to modify the β-keto group of the growing polyketide chain. The final polyketide is typically released from the PKS by a thioesterase (TE) domain.

Type II Polyketide Synthases

Type II PKSs are the primary drivers of aromatic quinone biosynthesis in bacteria, particularly in the actinomycetes. The core of a Type II PKS consists of a "minimal PKS" comprising a ketosynthase α (KSα), a chain length factor (CLF or KSβ), and an ACP. This minimal PKS iteratively condenses a starter unit (often acetyl-CoA) with several extender units (typically malonyl-CoA) to generate a poly-β-keto chain of a specific length.

Following chain assembly, a series of tailoring enzymes, often encoded within the same gene cluster as the minimal PKS, modify the polyketide intermediate. These include:

  • Ketoreductases (KRs): Reduce specific keto groups to hydroxyl groups.

  • Aromatases (AROs) and Cyclases (CYCs): Catalyze the regiospecific cyclization and aromatization of the polyketide chain to form the polycyclic aromatic scaffold.

  • Oxygenases: Introduce hydroxyl groups and are crucial for the final oxidation steps that form the quinone ring.

A representative pathway for the biosynthesis of an anthraquinone by a Type II PKS is depicted below.

Type_II_PKS_Anthraquinone_Biosynthesis AcetylCoA Acetyl-CoA (Starter Unit) MinimalPKS Minimal PKS (KSα, CLF, ACP) AcetylCoA->MinimalPKS MalonylCoA Malonyl-CoA (Extender Units) MalonylCoA->MinimalPKS PolyketideChain Poly-β-keto Chain MinimalPKS->PolyketideChain KR Ketoreductase (KR) PolyketideChain->KR ReducedPolyketide Reduced Polyketide KR->ReducedPolyketide AroCyc Aromatase/Cyclase (ARO/CYC) ReducedPolyketide->AroCyc PolycyclicAromatic Polycyclic Aromatic Intermediate AroCyc->PolycyclicAromatic Oxygenase Oxygenase PolycyclicAromatic->Oxygenase Anthraquinone Anthraquinone Oxygenase->Anthraquinone

Biosynthesis of an anthraquinone by a Type II PKS.
Type III Polyketide Synthases

Type III PKSs are structurally simpler than their Type I and II counterparts but are capable of producing a remarkable diversity of polyketides, including various quinones. These enzymes are homodimers that iteratively catalyze the condensation of a starter CoA thioester with multiple malonyl-CoA extender units. The resulting poly-β-keto intermediate is then cyclized in a specific manner within the active site of the enzyme to yield the final product. In some bacteria, Type III PKSs are involved in the production of polyketide quinones (PkQs) that can function as alternative electron carriers in the respiratory chain under hypoxic conditions.[1]

The biosynthesis of a polyketide quinone via a Type III PKS typically involves the initial formation of a resorcinolic or pyrone scaffold, which is then modified by downstream tailoring enzymes such as methyltransferases and hydroxylases.[2]

Regulation of Polyketide Quinone Biosynthesis

The production of polyketide quinones, as with most secondary metabolites, is tightly regulated to ensure that these often bioactive and metabolically expensive compounds are produced at the appropriate time and under specific environmental conditions. The regulatory networks are complex and can involve pathway-specific regulators, global regulators, and responses to various environmental cues.

Two-Component Systems

Two-component systems (TCSs) are a primary mechanism by which bacteria sense and respond to environmental changes.[3] A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[4] Upon sensing a specific stimulus, the histidine kinase autophosphorylates and then transfers the phosphoryl group to the response regulator. The phosphorylated response regulator then typically acts as a transcription factor, binding to specific DNA sequences to either activate or repress the expression of target genes, including those in polyketide biosynthetic gene clusters.[5]

Two_Component_System_Regulation EnvironmentalSignal Environmental Signal (e.g., nutrient limitation, pH) SensorKinase Sensor Histidine Kinase EnvironmentalSignal->SensorKinase ADP ADP SensorKinase->ADP PhosphorylatedKinase Phosphorylated Sensor Kinase SensorKinase->PhosphorylatedKinase Autophosphorylation ATP ATP ATP->SensorKinase ResponseRegulator Response Regulator PhosphorylatedKinase->ResponseRegulator Phosphotransfer PhosphorylatedRegulator Phosphorylated Response Regulator ResponseRegulator->PhosphorylatedRegulator PKS_Gene_Cluster PKS Gene Cluster Promoter PhosphorylatedRegulator->PKS_Gene_Cluster Transcription Transcription Activation/Repression PKS_Gene_Cluster->Transcription

General mechanism of a two-component regulatory system.
Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. This is achieved through the production and detection of small signaling molecules called autoinducers. When the concentration of autoinducers reaches a certain threshold, they bind to and activate transcriptional regulators, leading to the expression of target genes, including those for secondary metabolite biosynthesis. In several bacteria, the production of polyketide antibiotics is known to be under the control of quorum sensing systems.[6]

Quorum_Sensing_Regulation LowDensity Low Cell Density AutoinducerSynthase Autoinducer Synthase LowDensity->AutoinducerSynthase HighDensity High Cell Density Autoinducer Autoinducer HighDensity->Autoinducer Accumulation AutoinducerSynthase->Autoinducer Basal production TranscriptionalRegulator Transcriptional Regulator Autoinducer->TranscriptionalRegulator ActiveComplex Active Regulator Complex TranscriptionalRegulator->ActiveComplex PKS_Gene_Cluster PKS Gene Cluster Promoter ActiveComplex->PKS_Gene_Cluster Transcription Transcription Activation PKS_Gene_Cluster->Transcription

Regulation of PKS gene expression by quorum sensing.

Quantitative Data on Polyketide Quinone Biosynthesis

The production of polyketide quinones can vary significantly depending on the producing organism, the specific biosynthetic pathway, and the cultivation conditions. The following tables summarize some of the available quantitative data on the production and enzymatic activity related to polyketide quinone biosynthesis.

Quinone ProductProducing OrganismPKS TypeTiter/YieldReference
DehydrorabelomycinEscherichia coli (heterologous)Type II25 mg/L[3]
TW95cEscherichia coli (heterologous)Type II10 mg/L[3]
4-Hydroxy-1-methyl-2(1H)-quinoloneAegle marmelosType III-[7]
AlizarinRubia species cell culture-37.96 mg/g DW[8]
PurpurinRubia species cell culture-78.93 mg/g DW[8]
Menaquinone-7 (MK-7)Bacillus subtilis-102.56 ± 2.84 mg/L[9]
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Quinolone Synthase (QNS)N-Methylanthraniloyl-CoA2.8 ± 0.10.051 ± 0.0021.8 x 104[10]
Quinolone Synthase (QNS)p-Coumaroyl-CoA6.2 ± 0.20.021 ± 0.0010.3 x 104[10]
Quinolone Synthase (QNS)Acetyl-CoA95.3 ± 4.10.002 ± 0.00010.002 x 104[10]
Quinolone Synthase (QNS)Malonyl-CoA45.2 ± 3.2--[10]

Experimental Protocols

The study of polyketide quinone biosynthesis involves a range of molecular biology, biochemistry, and analytical chemistry techniques. This section provides an overview of key experimental protocols.

Heterologous Expression of PKS Gene Clusters

Heterologous expression is a powerful technique for the production and characterization of polyketide pathways. It involves cloning the PKS gene cluster from a native producer, which may be difficult to cultivate, into a more genetically tractable host such as Escherichia coli or Streptomyces coelicolor.

General Protocol for Heterologous Expression in Streptomyces coelicolor

  • Gene Cluster Cloning:

    • Identify the PKS gene cluster of interest using bioinformatics tools like antiSMASH.

    • Amplify the entire gene cluster from the genomic DNA of the native producer using high-fidelity PCR or capture it on a cosmid or BAC vector.

    • Clone the gene cluster into a suitable Streptomyces expression vector, often a low-copy plasmid containing an integrative element and a strong, inducible promoter.

  • Transformation of Streptomyces :

    • Introduce the expression vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

    • Transfer the plasmid from E. coli to the desired Streptomyces host strain (e.g., S. coelicolor M1152) via intergeneric conjugation.

    • Select for exconjugants on agar plates containing appropriate antibiotics.

  • Cultivation and Induction:

    • Grow the recombinant Streptomyces strain in a suitable liquid medium (e.g., R5A) to a desired growth phase.

    • Induce the expression of the PKS gene cluster by adding the appropriate inducer for the chosen promoter (e.g., thiostrepton).

    • Continue cultivation for a period sufficient for polyketide production (typically 3-7 days).

  • Extraction and Analysis of Products:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the polyketide products from the mycelium and/or the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract by HPLC, LC-MS, and NMR to identify and characterize the produced quinones.

Heterologous_Expression_Workflow Start Identify PKS Gene Cluster Clone Clone Gene Cluster into Streptomyces Expression Vector Start->Clone TransformEcoli Transform E. coli Donor Strain Clone->TransformEcoli Conjugate Intergeneric Conjugation into Streptomyces Host TransformEcoli->Conjugate Select Select Exconjugants Conjugate->Select Cultivate Cultivate Recombinant Streptomyces Select->Cultivate Induce Induce Gene Expression Cultivate->Induce Extract Extract Polyketide Products Induce->Extract Analyze Analyze by HPLC, LC-MS, NMR Extract->Analyze End Characterize Quinone Product Analyze->End

Workflow for heterologous expression of a PKS gene cluster.
Gene Expression Analysis by qRT-PCR

Quantitative reverse transcription PCR (qRT-PCR) is a sensitive method to quantify the expression levels of specific genes, such as those within a PKS cluster, under different conditions.

Detailed Methodology for qRT-PCR

  • RNA Isolation:

    • Harvest bacterial cells at the desired time points from liquid cultures.

    • Immediately stabilize the RNA by treating the cells with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).

    • Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or gene-specific primers.

    • Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • Quantitative PCR:

    • Design and validate primers for the target PKS genes and a reference (housekeeping) gene with stable expression across the experimental conditions.

    • Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.[11]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Quantification of Quinones by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the detection and quantification of quinones in complex biological samples.[12][13]

Detailed Methodology for Quinone Quantification

  • Sample Preparation:

    • Extract quinones from bacterial cultures or other biological matrices using an appropriate organic solvent (e.g., a mixture of isopropanol and hexane).

    • Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

    • For some quinones, derivatization may be necessary to improve ionization efficiency in the mass spectrometer.[14]

  • HPLC Separation:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Separate the quinones using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • MS/MS Detection:

    • Introduce the eluent from the HPLC into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of the quinone of interest) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

  • Quantification:

    • Prepare a calibration curve using standards of the quinone of interest at known concentrations.

    • Quantify the amount of quinone in the sample by comparing its peak area in the MRM chromatogram to the calibration curve.

Conclusion

The polyketide pathway represents a rich and versatile platform for the biosynthesis of a wide array of medicinally important quinones. A thorough understanding of the PKS machinery, its intricate regulation, and the application of modern experimental techniques are essential for the discovery of novel quinone-based therapeutics and for the engineering of biosynthetic pathways to produce these valuable compounds in a sustainable and efficient manner. This guide provides a foundational resource for researchers and professionals in the field, outlining the core principles and methodologies that underpin this exciting area of natural product research.

References

Asterriquinone and its Impact on Signal Transduction Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Asterriquinone, a natural product belonging to the anthraquinone class of compounds, has garnered interest within the scientific community for its potential as an anticancer agent. While direct and extensive research on this compound's specific molecular mechanisms is still emerging, the broader family of anthraquinones has been shown to exert significant effects on various signal transduction pathways crucial to cancer cell proliferation, survival, and metastasis. This technical guide synthesizes the current understanding of how anthraquinone derivatives, as a class, modulate these pathways, providing a likely framework for the mechanisms of action of this compound. The information presented herein is intended to guide researchers, scientists, and drug development professionals in their investigation of this compound and its analogues.

Core Mechanisms of Action of Anthraquinone Derivatives

Anthraquinone derivatives primarily exert their cytotoxic effects through the induction of programmed cell death, including apoptosis and, in some cases, paraptosis. These processes are often initiated by the generation of reactive oxygen species (ROS) and the subsequent activation or inhibition of key signaling cascades.

Modulation of Key Signal Transduction Pathways

Based on studies of various anthraquinone compounds, the following signaling pathways are likely to be affected by this compound:

Reactive Oxygen Species (ROS) and JNK Signaling Pathway

A common mechanism of action for many anticancer quinones is the generation of ROS. This oxidative stress can trigger downstream signaling events, including the activation of the c-Jun N-terminal kinase (JNK) pathway, a critical regulator of apoptosis.

  • Mechanism: Increased intracellular ROS levels lead to the activation of upstream kinases that phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to regulate the expression of pro-apoptotic genes.

ROS_JNK_Pathway This compound This compound (Anthraquinone) ROS ROS Generation This compound->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

Caption: this compound-induced ROS generation leading to JNK-mediated apoptosis.

c-Met Kinase Signaling Pathway

Certain anthraquinone derivatives have been identified as inhibitors of the c-Met (hepatocyte growth factor receptor) kinase pathway. This pathway is often dysregulated in cancer, promoting cell proliferation, invasion, and angiogenesis.

  • Mechanism: Some anthraquinones can bind to the hepatocyte growth factor (HGF), the ligand for the c-Met receptor, thereby preventing receptor activation and downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT cascades[1].

cMet_Pathway_Inhibition cluster_0 Extracellular cluster_1 Intracellular HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binds PI3K_AKT PI3K/AKT Pathway cMet_receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet_receptor->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival This compound This compound (Anthraquinone) This compound->Inhibition Inhibition->HGF

Caption: Inhibition of the HGF/c-Met signaling pathway by an anthraquinone.

Apoptosis Induction Pathways

Anthraquinones can induce apoptosis through both caspase-dependent and caspase-independent mechanisms. The intrinsic (mitochondrial) pathway is often implicated, involving the release of cytochrome c and the activation of caspase cascades.

  • Mechanism: Cellular stress induced by anthraquinones can lead to the activation of the pro-apoptotic Bcl-2 family proteins, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3[2].

Apoptosis_Pathway This compound This compound (Anthraquinone) Mitochondria Mitochondria This compound->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (activation) Apaf1->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by anthraquinones.

Quantitative Data on Anthraquinone Derivatives

The following tables summarize the reported inhibitory concentrations (IC50) and binding affinities of various anthraquinone derivatives against different cancer cell lines and molecular targets. This data provides a reference for the potential potency of this compound.

Table 1: IC50 Values of Anthraquinone Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
Anthraquinone Derivative 8aHCT116Colon Cancer17.80 µg/mL[3][4]
XanthopurpurinMDA-MB-231Breast Cancer14.65 ± 1.45 µM[5]
Lucidin-ω-methyl etherMDA-MB-231Breast Cancer13.03 ± 0.33 µM[5]
TPX-0022NCI-H1993Non-Small Cell Lung Cancer0.92 nM

Table 2: Binding Affinity of an Anthraquinone Derivative

CompoundTargetAffinity (Kd)Reference
Anthraquinone Derivative 2aHGF1.95 µM[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of anthraquinone derivatives on signal transduction pathways.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Intracellular ROS Detection Assay (DCFH-DA Staining)

This assay measures the intracellular generation of reactive oxygen species.

  • Cell Treatment: Seed cells in a suitable plate or dish and treat with the test compound for the desired time.

  • DCFH-DA Loading: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (Excitation/Emission: ~485/535 nm).

  • Data Analysis: Quantify the increase in fluorescence, which is proportional to the amount of intracellular ROS.

ROS_Detection_Workflow Start Seed Cells Treat Treat with this compound Start->Treat Wash1 Wash with PBS Treat->Wash1 Load Load with DCFH-DA Wash1->Load Wash2 Wash with PBS Load->Wash2 Measure Measure Fluorescence (Flow Cytometry/Microscopy) Wash2->Measure End Quantify ROS Levels Measure->End

Caption: Workflow for the detection of intracellular ROS using DCFH-DA.

Western Blotting for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein to normalize the data.

Conclusion

While specific research on this compound is ongoing, the extensive studies on related anthraquinone derivatives provide a strong foundation for understanding its potential mechanisms of action. The induction of ROS, modulation of the JNK and c-Met signaling pathways, and subsequent induction of apoptosis are likely to be key events in the anticancer activity of this compound. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the precise effects of this compound on these and other signal transduction pathways, ultimately contributing to the development of novel cancer therapeutics.

References

Initial Screening of Asterriquinone for Antibacterial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The rising threat of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. Asterriquinones, a class of fungal metabolites characterized by a core quinone structure, have garnered interest for their various biological activities. This technical guide provides a comprehensive overview of the methodologies for the initial in vitro screening of an Asterriquinone compound for antibacterial activity. The protocols and data presented herein are designed for researchers, scientists, and drug development professionals engaged in the search for new antimicrobial leads.

While specific antibacterial screening data for this compound is not extensively available in public literature, this guide will utilize data from structurally related anthraquinone compounds to provide a representative framework for experimental design and data interpretation. Anthraquinones are a well-studied class of quinones known for their antibacterial properties.[1][2]

Data Presentation: Antibacterial Activity of Related Anthraquinones

The initial assessment of antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[3] The following table summarizes the MIC values for several anthraquinone compounds against a panel of clinically relevant bacteria, illustrating the expected data output from an initial screening campaign.

CompoundTest OrganismMIC (µg/mL)Reference
RheinStaphylococcus aureus ATCC 653812.5[3]
RheinMethicillin-Resistant S. aureus12.5[3]
Anthraquinone-2-carboxylic acidMRSA ATCC43300100[4]
Rhein (as compound 12)MRSA ATCC4330012.5[4]
DamnacanthalMycobacterium tuberculosis13.07[5][6]
1,6-dihydro 8-propylanthraquinoneE. coli ΔtolC10[7]
1,6-dihydro 8-propylanthraquinoneB. subtilis 16810[7]
1,6-dihydro 8-propylanthraquinoneS. aureus DSM 2023110[7]
6,6¹-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone)Staphylococcus epidermidis15.62[8]
6,6¹-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone)Staphylococcus aureus62.5[8]
6,6¹-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone)Bacillus subtilis62.5[8]

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable results. The following are methodologies for two common primary screening assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.[3][4]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • This compound compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)[8]

  • Negative control (broth and DMSO without compound)

  • Microplate reader

Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in the microtiter plate wells using MHB to achieve a final volume of 50 µL per well. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, the positive control, and the negative control. The final volume in each well will be 100 µL.

  • Include a sterility control well containing only broth.

  • Seal the plates and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Agar Disk Diffusion (Kirby-Bauer) Test

This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[3]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • This compound compound solution of known concentration

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

Procedure:

  • Using a sterile cotton swab, uniformly streak the standardized bacterial inoculum over the entire surface of an MHA plate to create a confluent lawn of bacteria.

  • Allow the plate to dry for 5-10 minutes.

  • Aseptically apply sterile paper disks impregnated with a known amount of the this compound solution (e.g., 20 µg) onto the surface of the agar.[3]

  • Place the positive and negative control disks on the plate, ensuring they are spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizations: Workflows and Potential Mechanisms

Diagrams are essential tools for visualizing complex processes. The following have been generated using Graphviz (DOT language) in accordance with the specified requirements.

G cluster_prep Preparation cluster_screen Primary Screening cluster_analysis Data Analysis & Follow-up NP Natural Product Source (e.g., Fungus) Extract Crude Extraction NP->Extract Isolate Isolation & Purification (e.g., HPLC) Extract->Isolate Compound Pure this compound Isolate->Compound Assay Antibacterial Assays (Disk Diffusion, Broth Dilution) Compound->Assay Culture Bacterial Strains (Gram+/Gram-) Culture->Assay Data Measure (Zone of Inhibition, MIC) Assay->Data Hit Hit Identification (Activity Threshold) Data->Hit Hit->Data Inactive/Refine Mechanism Mechanism of Action Studies Hit->Mechanism Active G cluster_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase / Topoisomerase This compound->DNA_Gyrase Cell_Wall Cell Wall Synthesis This compound->Cell_Wall Ribosome Ribosome This compound->Ribosome Membrane Cell Membrane Integrity This compound->Membrane DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Inactive_DNA Inactive_DNA DNA_Rep->Inactive_DNA Inhibited DNA_Rep->Inactive_DNA Inactive_Cell_Wall Inactive_Cell_Wall Cell_Wall->Inactive_Cell_Wall Inhibited Cell_Wall->Inactive_Cell_Wall Protein_Syn Protein Synthesis Ribosome->Protein_Syn Inactive_Protein Inactive_Protein Protein_Syn->Inactive_Protein Inhibited Protein_Syn->Inactive_Protein Inactive_Membrane Inactive_Membrane Membrane->Inactive_Membrane Disrupted Membrane->Inactive_Membrane

References

Methodological & Application

Total Synthesis Methods for the Asterriquinone Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the asterriquinone core structure, a family of fungal metabolites exhibiting a range of biological activities, including insulin mimetic and antitumor properties. The core structure is characterized by a 2,5-dihydroxy-1,4-benzoquinone scaffold symmetrically or asymmetrically substituted with two indole moieties. This guide summarizes key synthetic strategies, provides detailed experimental procedures for pivotal reactions, and presents quantitative data to facilitate comparison and implementation in a research setting.

Introduction to Synthetic Strategies

The construction of the sterically hindered bis(indolyl)quinone core of asterriquinones presents a significant synthetic challenge. Several strategies have been developed to address this, primarily revolving around the formation of the carbon-carbon bonds between the indole and quinone moieties. The key approaches that will be detailed in this document include:

  • Acid-Catalyzed Condensation: This classical approach involves the direct reaction of indole derivatives with a substituted benzoquinone under acidic conditions. While straightforward, this method can suffer from a lack of regioselectivity when synthesizing unsymmetrical asterriquinones.

  • Palladium-Catalyzed Stille Coupling: A more modern and regiocontrolled method that utilizes the cross-coupling of an indolylstannane with a halogenated benzoquinone. This strategy offers greater control over the final substitution pattern.

  • Oxidative Coupling: This biomimetic approach mimics the proposed biosynthetic pathway and involves the direct oxidative coupling of indole derivatives to a hydroquinone or its equivalent.

These methods will be explored in detail, with specific examples from the total syntheses of key this compound family members.

Synthetic Strategy 1: Acid-Catalyzed Condensation for Demethylthis compound B1

This strategy, reported by Pirrung and coworkers, relies on the sequential acid-catalyzed addition of two different indole derivatives to a dichlorobenzoquinone. The steric hindrance of the first indole derivative allows for a controlled, stepwise introduction of the second indole.

Experimental Workflow

cluster_0 Synthesis of Mono-indolylquinone Intermediate cluster_1 Synthesis of Bis-indolylquinone cluster_2 Final Product Formation A 2-Isoprenylindole C Mono-addition Product A->C AcOH, rt B 2,5-Dichlorobenzoquinone B->C E Bis-indolylquinone (dichloro) C->E BF3·OEt2, CH2Cl2 D 7-Prenylindole D->E F Demethylthis compound B1 E->F NaOH, MeOH

Caption: Acid-catalyzed synthesis of Demethylthis compound B1.

Key Experimental Protocols

1. Synthesis of 2,5-Dichloro-3-(2-isoprenylindol-3-yl)-1,4-benzoquinone (Mono-addition Product):

  • Reactants: 2-Isoprenylindole (1.0 equiv), 2,5-dichloro-1,4-benzoquinone (1.1 equiv).

  • Solvent: Acetic acid.

  • Procedure: To a solution of 2-isoprenylindole in acetic acid is added 2,5-dichloro-1,4-benzoquinone. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold acetic acid and hexane, and dried under vacuum.

  • Yield: ~75%

2. Synthesis of 2,5-Dichloro-3-(2-isoprenylindol-3-yl)-6-(7-prenylindol-3-yl)-1,4-benzoquinone (Bis-indolylquinone):

  • Reactants: Mono-addition product (1.0 equiv), 7-prenylindole (1.5 equiv), BF₃·OEt₂ (2.0 equiv).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure: A solution of the mono-addition product and 7-prenylindole in CH₂Cl₂ is cooled to 0 °C. Boron trifluoride etherate is added dropwise, and the reaction is stirred at 0 °C for 4 hours. The reaction is quenched with water, and the organic layer is separated, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

  • Yield: ~50%

3. Synthesis of Demethylthis compound B1:

  • Reactants: Bis-indolylquinone (1.0 equiv), Sodium hydroxide (excess).

  • Solvent: Methanol (MeOH).

  • Procedure: The bis-indolylquinone is dissolved in methanol, and a solution of sodium hydroxide in methanol is added. The mixture is heated to reflux for 2 hours. After cooling, the reaction is neutralized with HCl, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the final product.

  • Yield: ~85%

Synthetic Strategy 2: Stille Coupling for Demethylthis compound A1

This regioselective approach, also developed by Pirrung's group, is particularly useful for the synthesis of symmetrical asterriquinones and offers excellent control over the substitution pattern.[1]

Experimental Workflow

cluster_0 Preparation of Stannane Reagent cluster_1 Stille Coupling Reaction cluster_2 Final Product Formation A N-Isoprenylindole B n-BuLi, THF A->B C Bu3SnCl B->C D Indolylstannane C->D F Bis-indolylquinone (dibromo) D->F Pd(PPh3)4, Dioxane, 90 °C E 2,5-Dibromo-1,4-benzoquinone E->F G Demethylthis compound A1 F->G NaOH, MeOH

Caption: Stille coupling approach to Demethylthis compound A1.

Key Experimental Protocols

1. Synthesis of N-Isoprenyl-3-(tributylstannyl)indole (Indolylstannane):

  • Reactants: N-Isoprenylindole (1.0 equiv), n-Butyllithium (1.1 equiv), Tributyltin chloride (1.2 equiv).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: To a solution of N-isoprenylindole in THF at -78 °C is added n-butyllithium. The mixture is stirred for 30 minutes, followed by the addition of tributyltin chloride. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ether. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

  • Yield: ~80%

2. Synthesis of 2,5-Dibromo-3,6-bis(N-isoprenylindol-3-yl)-1,4-benzoquinone:

  • Reactants: Indolylstannane (2.2 equiv), 2,5-Dibromo-1,4-benzoquinone (1.0 equiv), Pd(PPh₃)₄ (0.1 equiv).

  • Solvent: Dioxane.

  • Procedure: A mixture of the indolylstannane, 2,5-dibromo-1,4-benzoquinone, and tetrakis(triphenylphosphine)palladium(0) in dioxane is heated at 90 °C for 16 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Yield: ~65%

3. Synthesis of Demethylthis compound A1:

  • Reactants: 2,5-Dibromo-3,6-bis(N-isoprenylindol-3-yl)-1,4-benzoquinone (1.0 equiv), Sodium hydroxide (excess).

  • Solvent: Methanol (MeOH).

  • Procedure: This step follows the same procedure as the final step in the acid-catalyzed condensation method.

  • Yield: ~88%

Synthetic Strategy 3: Oxidative Coupling for the Bis-indolylquinone Core

A biomimetic approach reported by Baran and coworkers involves the direct oxidative coupling of indoles.[2] While not a direct total synthesis of a specific this compound, this method provides a powerful tool for constructing the core structure.

Experimental Workflow

A Indole (2 equiv) C Coupled Product A->C CAN, NaHCO3, MeCN, 0 °C to rt B 3-Oxindole B->C

Caption: Oxidative coupling of an indole with a 3-oxindole.

Key Experimental Protocol

Oxidative Coupling of Indole with 2-Carboxymethyl-3-oxindole:

  • Reactants: Indole (2.0 equiv), 2-Carboxymethyl-3-oxindole (1.0 equiv), Ceric ammonium nitrate (CAN, 2.0 equiv), Sodium bicarbonate (NaHCO₃, 3.0 equiv).

  • Solvent: Acetonitrile (MeCN).

  • Procedure: To a solution of the indole, 2-carboxymethyl-3-oxindole, and NaHCO₃ in MeCN at 0 °C is added CAN. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then subjected to an aqueous work-up.[2]

  • Yield: Good yields are reported for a variety of indole substrates.[2]

Quantitative Data Summary

Synthetic StrategyKey IntermediateOverall Yield (from commercially available materials)Key AdvantagesKey DisadvantagesReference
Acid-Catalyzed Condensation Demethylthis compound B1Not explicitly stated, multi-step synthesisStraightforward, uses common reagentsCan lead to regioisomeric mixtures with unsymmetrical productsPirrung et al.
Stille Coupling Demethylthis compound A1~45% (over 3 steps)High regioselectivity, good for symmetrical productsUse of toxic organotin reagents, multi-step preparation of stannanePirrung et al.[1]
Oxidative Coupling Bis-indolyl CoreNot applicable (methodology focus)Biomimetic, direct C-C bond formationScope for complex asterriquinones not fully exploredBaran et al.[2]

Conclusion

The total synthesis of the this compound core has been achieved through several distinct and innovative strategies. The choice of synthetic route depends on the desired substitution pattern, with the Stille coupling offering the highest degree of regiocontrol for unsymmetrical targets. The acid-catalyzed condensation remains a viable and more classical approach, particularly for symmetrical asterriquinones. Emerging methods like oxidative coupling show promise for more biomimetic and potentially more efficient future syntheses. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis and development of this important class of natural products.

References

Application Notes and Protocols for the Isolation and Purification of Asterriquinone from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinones are a class of secondary metabolites produced by various fungal species, notably from the genus Aspergillus, as well as Humicola and Botryotrichum.[1] These compounds have garnered significant interest within the scientific community due to their diverse biological activities, which include potential as antitumor agents and inhibitors of enzymes such as HIV-1 reverse transcriptase and the Grb-2 adapter protein.[2][3][4][5] The core structure of asterriquinones is typically a dihydroxy-1,4-benzoquinone.[6] This document provides a detailed protocol for the isolation and purification of asterriquinone from fungal cultures, compiled from various established methodologies.

Fungal Strains and Fermentation

A variety of fungal strains are known to produce asterriquinones. Notable species include Aspergillus terreus, Aspergillus candidus, Humicola, and Botryotrichum.[1][2] The production of these metabolites is achieved through fermentation, which can be carried out in both solid and liquid media.

Recommended Fungal Strains:

  • Aspergillus terreus[5][7][8]

  • Aspergillus candidus[2]

General Fermentation Protocol:

A common approach for large-scale production involves solid-state fermentation. For instance, a substrate of rice and millet can be used.

  • Prepare a solid medium consisting of rice and millet in 1-liter Erlenmeyer flasks.

  • Autoclave the flasks to ensure sterility.

  • Inoculate the sterile medium with a spore suspension of the desired fungal strain.

  • Incubate the cultures at room temperature for approximately 28 days.[9]

Experimental Protocols

The isolation and purification of this compound from fungal cultures is a multi-step process that involves extraction followed by a series of chromatographic separations.

Extraction of Crude Metabolites

Following the fermentation period, the fungal biomass and culture medium are subjected to solvent extraction to isolate the crude secondary metabolites.

  • The fermented solid culture is exhaustively extracted with an organic solvent such as ethyl acetate.[7][8][9] This is typically done by soaking the culture material in the solvent and repeating the process multiple times to ensure maximum recovery.

  • The solvent extracts are then combined and filtered to remove any solid fungal material.

  • The filtered extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7][9]

Chromatographic Purification

The crude extract contains a complex mixture of compounds, from which this compound must be separated. This is achieved through a combination of chromatographic techniques.

a. Silica Gel Column Chromatography:

The initial purification step often involves silica gel column chromatography to fractionate the crude extract based on polarity.

  • A silica gel column is packed using a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.[9]

  • The crude extract is dissolved in a minimal amount of the initial solvent and loaded onto the column.

  • The column is eluted with a step-wise or linear gradient of increasing solvent polarity.[9]

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compounds.

b. Size-Exclusion Chromatography (Sephadex LH-20):

Fractions enriched with this compound from the silica gel column are often further purified using size-exclusion chromatography.

  • A Sephadex LH-20 column is prepared with a solvent such as methanol.[7][9]

  • The concentrated, enriched fraction is loaded onto the column.

  • The column is eluted with the same solvent, and fractions are collected.[7][9]

  • Collected fractions are again analyzed by TLC or HPLC to track the purification progress.

c. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC):

For final purification to obtain high-purity this compound, reversed-phase HPLC or HSCCC is employed.

  • RP-HPLC: A C18 column is typically used with a gradient of acetonitrile in water.[7][9] The separation is monitored using a UV detector.

  • HSCCC: This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can lead to sample loss.[2][10] A suitable biphasic solvent system is selected to achieve separation.[10]

Structure Elucidation

The identity and structure of the purified this compound are confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D NMR experiments are conducted to determine the chemical structure.

  • Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment MS (FAB-MS) or Electrospray Ionization MS (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compound.[1][2]

Data Presentation

The following table summarizes the key quantitative data associated with the isolation and purification of this compound and its analogs.

ParameterValueFungal SourceReference
Crude Extract Yield 85 gAspergillus terreus MCCC M28183[7][9]
Isolated Compound Mass (Compound 8) 136.8 mgAspergillus terreus MCCC M28183[7][9]
Isolated Compound Mass (Compound 15) 1.0 mgAspergillus terreus MCCC M28183[7][9]
Isolated Compound Mass (Compound 14) 2.2 mgAspergillus terreus MCCC M28183[7][9]
Isolated Compound Mass (Compound 17) 2.3 mgAspergillus terreus MCCC M28183[7][9]

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_0 Fermentation and Extraction cluster_1 Purification cluster_2 Analysis Fungal_Culture Fungal Culture (e.g., Aspergillus terreus) Fermentation Solid-State Fermentation (28 days) Fungal_Culture->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC RP-HPLC / HSCCC Sephadex->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Analysis Structure Elucidation (NMR, MS) Pure_this compound->Analysis

Caption: Workflow for this compound Isolation.

Logical Relationship of Purification Techniques

purification_logic Start Crude Fungal Extract Step1 Primary Fractionation (Silica Gel Chromatography) Start->Step1 Polarity-based separation Step2 Secondary Purification (Sephadex LH-20) Step1->Step2 Size-based separation Step3 Final Polishing (HPLC / HSCCC) Step2->Step3 High-resolution separation End Purified this compound Step3->End

Caption: Purification Technique Logic.

References

Application Notes and Protocols for Asterriquinone in P3-88 Leukemia Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinone (ARQ) is a fungal metabolite isolated from Aspergillus terreus that has demonstrated notable antitumor properties. This document provides detailed application notes and protocols for the use of this compound and its derivatives in experiments involving the P388 murine leukemia cell line, a widely used model in cancer research.[1] this compound induces cytotoxicity in P388 cells by triggering apoptosis, causing cell cycle arrest at the G1 phase, and promoting DNA interstrand cross-linking. This document will serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Data Presentation

Cytotoxicity of this compound and its Derivatives in P388 Cells
CompoundAlkyl Chain LengthIC50 (µM) in P388 CellsReference
This compound (ARQ)-Data not available-
ARQ monomethyl etherC1-Kaji et al., 1998
ARQ monoethyl etherC2-Kaji et al., 1998
ARQ monopropyl etherC3-Kaji et al., 1998
ARQ monobutyl etherC4-Kaji et al., 1998
ARQ monopentyl etherC5-Kaji et al., 1998
ARQ monohexyl ether (ARQHex)C6Reported as the most potent derivativeKaji et al., 1998
ARQ dimethyl ether-Not cytotoxicKaji et al., 1998

Note: Specific IC50 values from the primary literature by Kaji et al. were not available in the accessed abstracts. Researchers should refer to the full-text article for precise quantitative data.

Experimental Protocols

Cell Culture and Maintenance of P388 Cells

The P388 cell line is a murine lymphoid neoplasm that grows in suspension.[2]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Dilute the cell suspension with fresh medium every 2-3 days.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

  • Materials:

    • P388 cells

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed P388 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without the compound).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is to quantify the apoptotic cell population after treatment with this compound.

  • Materials:

    • P388 cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed P388 cells and treat with the desired concentration of this compound for the desired time (e.g., 6 hours).

    • Harvest approximately 1-5 x 10^5 cells by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of this compound on the cell cycle distribution of P388 cells.

  • Materials:

    • P388 cells treated with this compound

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat P388 cells with this compound for the desired time.

    • Harvest approximately 1 x 10^6 cells and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 30 minutes.

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

DNA Interstrand Cross-linking (ICL) Assay (Modified Comet Assay)

This protocol is to detect the formation of DNA interstrand cross-links induced by this compound.

  • Materials:

    • P388 cells treated with this compound

    • CometAssay® Kit (or equivalent)

    • Low melting point agarose

    • Lysis solution

    • Alkaline electrophoresis buffer (pH > 13)

    • Neutralization buffer

    • DNA staining solution (e.g., SYBR® Green)

    • Fluorescence microscope with appropriate filters

  • Procedure:

    • Treat P388 cells with this compound or its derivatives (e.g., ARQHex) for the desired duration.

    • Harvest the cells and resuspend in PBS at 1 x 10^5 cells/mL.

    • Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) and pipette onto a CometSlide™.

    • Allow the agarose to solidify at 4°C.

    • Immerse the slides in cold lysis solution for at least 1 hour.

    • Expose the slides to a calibrated dose of ionizing radiation (e.g., X-rays) to induce a known number of DNA strand breaks.

    • Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.

    • Perform electrophoresis at a low voltage.

    • Neutralize the slides with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

    • Visualize the comets under a fluorescence microscope. The presence of ICLs will retard the migration of DNA fragments, resulting in a smaller comet tail compared to control cells (treated only with radiation). The degree of ICLs can be quantified by measuring the comet tail length or tail moment.

Visualizations

Experimental Workflow for Assessing this compound's Effects on P388 Cells

experimental_workflow Experimental Workflow for this compound in P388 Cells cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis P388 P388 Cell Culture Treatment Treat with this compound (various concentrations and time points) P388->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DNA_Crosslinking DNA Interstrand Cross-linking Assay (Comet Assay) Treatment->DNA_Crosslinking IC50 IC50 Determination Cytotoxicity->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist ICLQuant Quantification of DNA Cross-links DNA_Crosslinking->ICLQuant

Caption: Workflow for evaluating this compound's effects on P388 cells.

Putative Signaling Pathway for this compound-Induced Cell Death in P388 Cells

putative_signaling_pathway Putative Signaling Pathway of this compound in P388 Cells cluster_dna_damage DNA Damage cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction ARQ This compound DNA_ICL DNA Interstrand Cross-links ARQ->DNA_ICL G1_Arrest G1 Phase Arrest DNA_ICL->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag

Caption: Hypothetical pathway of this compound-induced effects in P388 cells.

References

Application Notes: Asterriquinone as a Modulator of EGFR Signaling in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Asterriquinone (ARQ) is a naturally occurring compound isolated from the fungus Aspergillus terreus.[1][2] It has demonstrated anti-tumor activity in various cancer cell lines.[1] Of particular interest to researchers in the field of oncology is its potential application in the study of cancers driven by the Epidermal Growth Factor Receptor (EGFR). This document provides detailed application notes and protocols for the use of this compound in investigating EGFR-driven cancer.

Recent findings have identified this compound as an inhibitor of the interaction between the Growth factor receptor-bound protein 2 (Grb2) and tyrosine-phosphorylated EGFR. This inhibitory action disrupts a critical step in the downstream signaling cascade of EGFR, suggesting a novel mechanism for modulating EGFR-driven oncogenesis.

Mechanism of Action in EGFR-Driven Cancers

Unlike direct tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR, this compound functions by disrupting protein-protein interactions downstream of the activated receptor. Upon ligand binding and autophosphorylation, EGFR creates docking sites for adaptor proteins containing Src Homology 2 (SH2) domains, such as Grb2. Grb2 then recruits Son of Sevenless (SOS), a guanine nucleotide exchange factor, which in turn activates RAS and initiates the MAPK/ERK signaling cascade, a key pathway promoting cell proliferation, survival, and differentiation.

This compound has been shown to hinder the binding of Grb2 to phosphorylated EGFR, thereby attenuating the signal transduction to downstream effectors. This mechanism offers a potential strategy to overcome resistance to traditional TKIs that can be rendered ineffective by mutations in the EGFR kinase domain. In addition to its effect on the Grb2-EGFR interaction, this compound has also been reported to inhibit the binding activities of Grb7 and Phospholipase C-gamma (PLC-γ), other important players in EGFR signaling.

Quantitative Data

The following table summarizes the known inhibitory concentrations of this compound.

Target InteractionIC50 ValueCell Line / Assay ConditionsReference
Grb2 binding to tyrosine-phosphorylated EGFR8.37 µMIn vitro binding assay[3]

Experimental Protocols

Protocol 1: In Vitro Grb2-EGFR Interaction Assay

This protocol is designed to verify the inhibitory effect of this compound on the interaction between Grb2 and phosphorylated EGFR.

Materials:

  • Recombinant human EGFR (with tyrosine kinase domain)

  • Recombinant human Grb2 protein

  • ATP

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., PBS with 0.05% Tween 20, 1 mM DTT)

  • 96-well microplates (high-binding)

  • Anti-phospho-EGFR antibody (specific to the Grb2 binding site, e.g., pY1068)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat a 96-well plate with recombinant Grb2 protein overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

  • Block the plate with 1% BSA in PBS for 1 hour at room temperature.

  • In a separate tube, prepare the phosphorylation reaction: incubate recombinant EGFR with ATP in kinase buffer for 30 minutes at 37°C to allow for autophosphorylation.

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO).

  • Add the serially diluted this compound or vehicle control to the wells of the Grb2-coated plate.

  • Add the phosphorylated EGFR to the wells and incubate for 2 hours at room temperature to allow for binding to the immobilized Grb2.

  • Wash the plate three times with wash buffer.

  • Add the anti-phospho-EGFR antibody to the wells and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Add stop solution and measure the absorbance at 450 nm using a plate reader.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 2: Cell-Based Assay for Inhibition of EGFR Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation of downstream targets of the EGFR pathway, such as ERK, in a cellular context.

Materials:

  • EGFR-driven cancer cell line (e.g., A431, H1975)

  • Cell culture medium and supplements

  • Serum-free medium

  • EGF (Epidermal Growth Factor)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed the EGFR-driven cancer cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Harvest the cell lysates and determine the protein concentration using a BCA assay.

  • Perform SDS-PAGE and Western blotting to analyze the phosphorylation levels of ERK.

  • Normalize the levels of phosphorylated ERK to total ERK and use β-actin as a loading control.

  • Analyze the dose-dependent effect of this compound on EGF-induced ERK phosphorylation.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes This compound This compound This compound->EGFR Inhibits Grb2 binding

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: EGFR-driven cancer cells serum_starve 1. Serum Starvation (12-24h) start->serum_starve treatment 2. Pre-treatment with this compound or Vehicle serum_starve->treatment stimulation 3. EGF Stimulation (15 min) treatment->stimulation lysis 4. Cell Lysis stimulation->lysis protein_quant 5. Protein Quantification (BCA) lysis->protein_quant western_blot 6. Western Blot for p-ERK/Total ERK protein_quant->western_blot analysis 7. Data Analysis western_blot->analysis end End: Assess inhibition of downstream signaling analysis->end

Caption: Workflow for assessing this compound's effect on EGFR signaling.

References

Synthesis of Asterriquinone Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the synthesis of Asterriquinone analogues, a class of compounds with promising antitumor activity. This guide includes step-by-step experimental protocols, quantitative data summaries, and visualizations of the synthetic workflow and relevant biological pathways.

Asterriquinones are a family of fungal metabolites characterized by a bis-indolyl-dihydroxybenzoquinone core structure. Their analogues have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The antitumor effect of these compounds is believed to be mediated, at least in part, through the induction of reactive oxygen species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to apoptosis in cancer cells.

I. Synthetic Strategies and Experimental Protocols

The synthesis of this compound analogues typically involves the acid-catalyzed condensation of indole derivatives with a suitably substituted benzoquinone. A general synthetic scheme is presented below, followed by detailed experimental protocols for key steps.

General Synthetic Workflow

The synthesis of a symmetrical 3,6-bis(indolyl)-2,5-dihydroxybenzoquinone analogue can be conceptualized with the following workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Steps cluster_4 Final Product Indole Indole Derivative Condensation Acid-Catalyzed Condensation Indole->Condensation Benzoquinone 2,5-Disubstituted- 1,4-Benzoquinone Benzoquinone->Condensation Intermediate 3,6-Bis(indolyl)-2,5-disubstituted- 1,4-benzoquinone Condensation->Intermediate Formation of bis-indolylquinone core Hydrolysis Hydrolysis Intermediate->Hydrolysis Removal of substituents Purification Purification Hydrolysis->Purification Characterization Characterization Purification->Characterization Final_Product This compound Analogue Characterization->Final_Product

Caption: General workflow for the synthesis of this compound analogues.

Protocol 1: Synthesis of 3,6-Bis(indol-3-yl)-2,5-dihydroxy-1,4-benzoquinone

This protocol is based on the acid-catalyzed condensation of indole with 2,5-dichloro-1,4-benzoquinone, followed by hydrolysis.

Materials:

  • Indole

  • 2,5-Dichloro-1,4-benzoquinone

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Silver(I) carbonate (Ag₂CO₃) for oxidation

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step 1: Acid-Catalyzed Condensation [1][2][3][4]

  • In a round-bottom flask, dissolve 2,5-dichloro-1,4-benzoquinone (1.0 eq) in a suitable solvent such as acetic acid or methanol.

  • Add the indole derivative (2.2 eq).

  • Add a catalytic amount of a strong acid, such as concentrated HCl or H₂SO₄.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Oxidation [2][3][4]

  • Upon completion of the condensation, the intermediate hydroquinone is oxidized. Add an oxidizing agent such as DDQ (1.1 eq) or Ag₂CO₃ on celite to the reaction mixture.

  • Stir for an additional 1-2 hours at room temperature until the oxidation is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,6-bis(indol-3-yl)-2,5-dichloro-1,4-benzoquinone.

Step 3: Hydrolysis [2][3][4]

  • Dissolve the crude product from Step 2 in methanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, acidify the reaction mixture with dilute HCl.

  • The resulting precipitate is the crude final product.

Step 4: Purification and Characterization

  • Collect the crude product by vacuum filtration and wash with water.

  • Purify the solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified 3,6-bis(indol-3-yl)-2,5-dihydroxy-1,4-benzoquinone by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Quantitative Data Summary

The following table summarizes the reported yields and biological activities for a selection of this compound analogues. The cytotoxic activity is typically reported as the half-maximal inhibitory concentration (IC₅₀).

Compound IDR¹ (Indole)R² (Indole)Yield (%)IC₅₀ (µM) vs. A549 CellsIC₅₀ (µM) vs. PC3 CellsReference
1 HH45> 50> 50[5]
2 2-MeH5225 ± 2.038 ± 1.5[5]
3 1,2-diMeH6035 ± 3.042 ± 2.5[5]
4 5-OMeH---[6]
5 5-BrH---

III. Biological Activity and Signaling Pathway

The antitumor activity of this compound analogues is linked to their ability to induce oxidative stress and activate the JNK signaling pathway, ultimately leading to apoptosis.

Proposed Mechanism of Action

G cluster_0 Cellular Environment cluster_1 Upstream Events cluster_2 MAPK Cascade cluster_3 Downstream Effects This compound This compound Analogue ROS Increased ROS Production This compound->ROS Induces ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK (c-Jun N-terminal Kinase) MKK4_7->JNK Phosphorylates cJun c-Jun Phosphorylation JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes

Caption: Proposed ROS/JNK signaling pathway activated by this compound analogues.

The proposed mechanism involves the generation of reactive oxygen species (ROS) within the cancer cell upon exposure to the this compound analogue.[7][8][9][10][11] This increase in ROS leads to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. Activated ASK1 then phosphorylates and activates MAP2K4 and MAP2K7 (MKK4/7), which in turn phosphorylate and activate c-Jun N-terminal kinase (JNK). Activated JNK phosphorylates its downstream target, the transcription factor c-Jun. This phosphorylation event is a key step in the induction of apoptosis, or programmed cell death, in the cancer cell.

References

Application Notes & Protocols for the Analysis of Asterriquinone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinone (ARQ) is a bis-indolylquinone metabolite produced by fungi of the Aspergillus genus, notably Aspergillus terreus. It has garnered significant interest in the scientific community due to its potent antitumor properties. ARQ exerts its cytotoxic effects by intercalating with DNA, which leads to the induction of G1 phase cell cycle arrest and apoptosis. The dihydroxybenzoquinone moiety of the molecule is crucial for this biological activity. Understanding the metabolic fate of this compound is critical for drug development, as its metabolites may possess altered efficacy, toxicity, or pharmacokinetic profiles.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the identification and characterization of this compound and its metabolites. The methodologies cover sample preparation from fungal cultures, qualitative identification using liquid chromatography-mass spectrometry (LC-MS), definitive structure elucidation by nuclear magnetic resonance (NMR) spectroscopy, and a framework for quantitative analysis.

Analytical Strategies: An Overview

The identification of this compound metabolites requires a multi-faceted analytical approach. A typical workflow involves extraction of metabolites from the fungal culture, followed by separation and detection. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the primary tool for initial identification, while NMR spectroscopy is indispensable for unambiguous structure elucidation, especially for isomeric compounds.

dot

cluster_0 Sample Preparation cluster_1 Analysis & Identification cluster_2 Data Interpretation A Fungal Culture (Aspergillus terreus) B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D LC-MS/MS Analysis (Screening & Profiling) C->D E Putative Metabolite Identification D->E F Fraction Collection (Prep-HPLC) E->F I Quantitative Analysis (LC-MS/MS or HPLC-UV) E->I G NMR Spectroscopy (1D & 2D) F->G H Structure Elucidation G->H J Metabolic Pathway Mapping H->J

Caption: General workflow for this compound metabolite analysis.

Known this compound Metabolites

Several metabolites related to this compound have been isolated from Aspergillus terreus. These compounds often involve variations in prenylation, methylation, or acetylation. Knowledge of these existing structures can aid in the dereplication process during LC-MS analysis.

Metabolite NameChemical Structure DescriptionReference
This compound (ARQ) 2,5-bis[1-(1,1-dimethylallyl)indol-3-yl]-3,6-dihydroxy-1,4-benzoquinoneBase Compound
Asterridinone 3,6-bis[1-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]-furo[3,2-b]furan-2,5-dione[1]
ARQ Monoacetate 2,5-bis[1-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]-3-acetoxy-6-hydroxy-cyclohexa-2,5-diene-1,4-dione[1]
iso-Asterriquinone (isoARQ) 2-[1-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]-5-[2-(3-methyl-2-butenyl)-1H-indol-3-yl]-3,6-dihydroxy-cyclohexa-2,5-diene-1,4-dione[1]
neo-Asterriquinone (neoARQ) 2,5-bis[2-(3-methyl-2-butenyl)-1H-indol-3-yl]-3,6-dihydroxy-cyclohexa-2,5-diene-1,4-dione[1]

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

Objective: To cultivate Aspergillus terreus and efficiently extract secondary metabolites, including Asterriquinones.

Materials:

  • Aspergillus terreus strain (e.g., IFO 6123)

  • Potato Dextrose Agar (PDA)

  • Synthetic defined medium

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Sonicator bath

  • Centrifuge

Protocol:

  • Inoculation: Inoculate the Aspergillus terreus strain onto PDA plates and incubate at 25-30°C for 7-10 days to generate spores.

  • Liquid Culture: Prepare a spore suspension in sterile water. Use this suspension to inoculate a liquid synthetic medium. Incubate the culture at 30°C for 14-21 days with shaking (e.g., 150 rpm).

  • Harvesting: Separate the mycelia from the culture broth by filtration.

  • Extraction:

    • Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.

    • Mycelial Extraction: Dry and grind the mycelia. Perform exhaustive extraction with methanol or ethyl acetate using sonication, followed by filtration.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until further analysis.

LC-MS/MS Protocol for Metabolite Identification

Objective: To perform metabolic profiling of the crude fungal extract to tentatively identify this compound and its metabolites based on accurate mass and fragmentation patterns.

Instrumentation and Columns:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm).

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Methanol (LC-MS grade) for sample reconstitution.

Protocol:

  • Sample Preparation: Reconstitute the dried crude extract in methanol to a final concentration of 1 mg/mL. Vortex and sonicate for 10 minutes. Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes and filter the supernatant through a 0.22 µm syringe filter into an LC vial.[2]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.[2]

    • Column Temperature: 40-60°C.[2]

    • Injection Volume: 2-5 µL.[2]

    • Gradient Elution:

      • 0-1 min: 100% A.[2]

      • 1-7 min: Linear gradient from 100% A to 100% B.[2]

      • 7-8.5 min: Hold at 100% B.[2]

      • 8.5-9 min: Return to 100% A.

      • 9-12 min: Column re-equilibration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1500.

    • Data Acquisition: Data-Dependent Acquisition (DDA) mode to acquire MS/MS spectra for the most abundant ions.

    • Source Parameters: Optimize gas temperatures, flow rates, and capillary voltage according to the instrument manufacturer's guidelines.

  • Data Analysis: Process the raw data using vendor-specific software or open-source platforms like MZmine. Perform peak picking, alignment, and tentative identification by matching accurate mass against databases (e.g., PubChem, custom databases of known fungal metabolites) and interpreting MS/MS fragmentation patterns.

NMR Spectroscopy for Structure Elucidation

Objective: To determine the definitive chemical structure of isolated metabolites. This requires obtaining pure compounds through preparative HPLC.

Protocol:

  • Isolation: Fractionate the crude extract using preparative HPLC with a C18 column and a suitable gradient of water and acetonitrile/methanol to isolate individual metabolites.

  • Sample Preparation: Dissolve a sufficient amount (typically >1 mg) of the purified metabolite in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • NMR Experiments: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).

    • 1D NMR: ¹H and ¹³C spectra to identify proton and carbon environments.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings and identify proton networks within the molecule.

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is critical for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Structure Determination: Assemble the structural fragments using the connectivity information derived from the 2D NMR experiments to elucidate the complete structure of the metabolite.

Quantitative Analysis Framework

For quantitative analysis of identified metabolites, a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high sensitivity and selectivity.

Protocol Outline:

  • Standard Preparation: Obtain or synthesize pure analytical standards of the target this compound metabolites.

  • Method Development: Optimize MRM transitions (precursor ion → product ion) and collision energies for each analyte and internal standard.

  • Calibration Curve: Prepare a series of calibration standards in a relevant matrix (e.g., blank culture medium extract) to establish a calibration curve over the expected concentration range.

  • Sample Analysis: Prepare samples as described in section 3.2.1, potentially including a stable isotope-labeled internal standard, and analyze using the optimized LC-MS/MS method.

  • Validation: Validate the method according to standard guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Table of Representative Quantitative Performance

As specific validated data for this compound metabolites is not widely published, the following table represents typical performance characteristics expected from a validated LC-MS/MS method for complex fungal mycotoxins and serves as an illustrative example.

ParameterRepresentative ValueDescription
Linearity (r²) > 0.99Demonstrates a strong correlation between concentration and instrument response.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration of the analyte that can be accurately and precisely quantified.
Accuracy (% Bias) Within ±15%Closeness of the measured value to the true value.
Precision (%RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly.
Recovery (%) 80 - 120%The efficiency of the extraction process.

Key Biological Pathways

This compound Biosynthesis Pathway

The biosynthesis of this compound in Aspergillus begins with L-tryptophan, which is converted into two molecules of indolepyruvic acid. A non-ribosomal peptide synthetase (NRPS)-like enzyme then dimerizes these precursors to form the bis-indolylquinone core, which undergoes subsequent methylation and prenylation steps to yield the final this compound structure.

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cluster_pathway This compound Biosynthesis A L-Tryptophan B Indolepyruvic Acid (IPA) A->B Aminotransferase C Dimerization (NRPS-like enzyme) B->C D Demethyl-asterriquinone Core C->D E Methylation (Methyltransferase) D->E F Prenylation (Prenyltransferase) E->F G This compound F->G

Caption: Simplified biosynthetic pathway of this compound.

Mechanism of Action: G1 Cell Cycle Arrest

This compound's antitumor activity stems from its ability to induce cell cycle arrest at the G1/S checkpoint. While the exact upstream sensors are under investigation, it is hypothesized that DNA damage or cellular stress caused by ARQ activates the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (CDKN1A). p21 then binds to and inhibits the activity of Cyclin E/CDK2 complexes. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and halting cell cycle progression.[3][4][5]

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cluster_g1_arrest G1 Cell Cycle Arrest Pathway ARQ This compound Stress DNA Damage / Cellular Stress ARQ->Stress p53 p53 (activated) Stress->p53 activates p21 p21 (CDKN1A) p53->p21 induces transcription CyclinE_CDK2 Cyclin E / CDK2 Complex p21->CyclinE_CDK2 inhibits Rb pRb (active) CyclinE_CDK2->Rb phosphorylates Rb_p pRb-P (inactive) E2F E2F Rb->E2F sequesters S_Phase S-Phase Entry (Blocked) Rb->S_Phase E2F->S_Phase promotes

Caption: Representative pathway of this compound-induced G1 arrest.

References

Application Notes and Protocols for Testing HIV Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. A critical enzyme in the HIV life cycle is reverse transcriptase (RT), which converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1][2] Consequently, HIV RT is a primary target for antiretroviral drugs.[3][4] The development of effective HIV RT inhibitors requires robust and reliable screening assays. These application notes provide detailed protocols for testing the inhibition of HIV reverse transcriptase, data presentation guidelines, and visual workflows to aid researchers in this endeavor.

There are two main classes of RT inhibitors: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), which act as chain terminators after being incorporated into the growing DNA strand, and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.[3][5][6]

Experimental Protocols

Several methods are available for measuring HIV RT activity and its inhibition, ranging from traditional radioactive assays to safer and more high-throughput non-radioactive methods. Below are detailed protocols for commonly used non-radioactive colorimetric and fluorescence-based assays.

Non-Radioactive Colorimetric ELISA-based Assay

This assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by HIV RT using an RNA template. The newly synthesized DNA is captured on a streptavidin-coated plate via a biotin-labeled primer, and the incorporated DIG is detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.

Materials:

  • HIV-1 Reverse Transcriptase (recombinant)

  • Reaction Buffer (typically contains Tris-HCl, KCl, MgCl2, DTT)

  • Biotinylated oligo(dT) primer hybridized to a poly(A) RNA template

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • DIG-dUTP

  • Lysis Buffer (for sample preparation if using viral lysates)

  • Streptavidin-coated 96-well plates

  • Anti-DIG-HRP conjugate

  • Wash Buffer (e.g., PBS with Tween-20)

  • HRP substrate (e.g., ABTS or TMB)

  • Stop Solution (e.g., dilute sulfuric acid)

  • Test compounds (potential inhibitors)

  • Plate reader capable of measuring absorbance at the appropriate wavelength

Protocol:

  • Preparation of Reagents:

    • Thaw all reagents on ice.[7] Prepare working solutions of the reaction buffer, dNTPs, and DIG-dUTP according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and a known inhibitor (e.g., Nevirapine or Efavirenz) as a positive control. A vehicle control (e.g., DMSO) should also be included.

    • Prepare a standard curve of known HIV RT concentrations to quantify enzyme activity.

  • Reaction Setup:

    • In a 96-well reaction plate (or microcentrifuge tubes), add 40 µL of the reaction buffer containing the RNA template/primer hybrid and dNTPs/DIG-dUTP mix.

    • Add 10 µL of the test compound dilution or control to the appropriate wells.

    • To initiate the reaction, add 10 µL of HIV RT enzyme solution to each well. The final reaction volume is 60 µL.

  • Incubation:

    • Incubate the reaction plate at 37°C for 1 to 2 hours. Longer incubation times (up to 24 hours) can increase sensitivity for detecting low enzyme concentrations.[8]

  • Capture and Detection:

    • Transfer 50 µL of the reaction mixture from each well to a streptavidin-coated 96-well plate.

    • Incubate at 37°C for 1 hour to allow the biotinylated DNA product to bind to the streptavidin.

    • Wash the plate three times with 200 µL of wash buffer per well to remove unincorporated nucleotides and unbound enzyme.

    • Add 100 µL of the anti-DIG-HRP conjugate solution to each well and incubate for 1 hour at 37°C.

    • Wash the plate five times with 200 µL of wash buffer per well.

  • Signal Development and Measurement:

    • Add 100 µL of HRP substrate to each well and incubate in the dark at room temperature until sufficient color development is observed (typically 15-30 minutes).

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS or 450 nm for TMB) using a microplate reader.

Fluorescence-based Assay

This method relies on a fluorescent dye that intercalates into the newly synthesized double-stranded DNA. The increase in fluorescence intensity is directly proportional to the amount of DNA synthesized and thus to the RT activity.[9]

Materials:

  • HIV-1 Reverse Transcriptase (recombinant)

  • Assay Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

  • RNA/DNA hybrid template/primer

  • dNTP mix

  • Intercalating fluorescent dye (e.g., PicoGreen)

  • Test compounds

  • Black 96-well or 384-well plates suitable for fluorescence measurements

  • Fluorometric plate reader

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of test compounds and a positive control inhibitor.

    • Prepare the reaction mixture containing assay buffer, template/primer, and dNTPs.

  • Reaction Setup:

    • In a black microplate, add the reaction mixture to each well.

    • Add the test compounds or controls to the appropriate wells.

    • Initiate the reaction by adding the HIV RT enzyme.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.[9]

  • Detection:

    • Add the fluorescent dye solution to each well. The dye will bind to the newly synthesized dsDNA.

    • Incubate for a few minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission for PicoGreen).[9]

Data Presentation

Quantitative data from inhibition assays should be presented clearly to allow for easy comparison of compound potencies. A tabular format is highly recommended.

Table 1: Inhibition of HIV-1 Reverse Transcriptase Activity by Test Compounds

Compound IDConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
Test Cmpd 10.015.2 ± 1.11.5
0.115.8 ± 2.5
148.9 ± 3.1
1085.4 ± 1.8
10098.1 ± 0.9
Test Cmpd 20.012.1 ± 0.8> 100
0.14.5 ± 1.3
19.8 ± 2.0
1018.3 ± 2.7
10025.6 ± 3.5
Nevirapine0.00110.5 ± 1.50.04
(Control)0.0145.1 ± 2.8
0.192.3 ± 1.2
199.2 ± 0.5
1099.5 ± 0.4

Percent inhibition is calculated as: [1 - (Signalinhibitor - Signalbackground) / (Signalno inhibitor - Signalbackground)] x 100. IC50 values are determined by non-linear regression analysis of the dose-response curve.

Visualizations

Diagrams are essential for understanding complex biological processes and experimental workflows.

HIV_RT_Mechanism cluster_virus HIV Virion cluster_host Host Cell Cytoplasm cluster_inhibition Inhibition Mechanisms Viral_RNA Viral RNA Genome (ssRNA) RNA_DNA_Hybrid RNA-DNA Hybrid Viral_RNA->RNA_DNA_Hybrid RNA-dependent DNA synthesis RT Reverse Transcriptase RT->RNA_DNA_Hybrid ssDNA Single-Stranded DNA (ssDNA) RNA_DNA_Hybrid->ssDNA RNA degradation (RNase H activity) dsDNA Double-Stranded DNA (dsDNA) ssDNA->dsDNA DNA-dependent DNA synthesis NRTI NRTI (Chain Termination) NRTI->ssDNA blocks elongation NNRTI NNRTI (Allosteric Inhibition) NNRTI->RT induces conformational change

Caption: Mechanism of HIV Reverse Transcription and Inhibition.

RT_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis A Prepare Reagents: - Master Mix (Buffer, Template/Primer, dNTPs) - Test Compounds (Serial Dilutions) - HIV RT Enzyme B Dispense Master Mix into 96-well plate A->B C Add Test Compounds and Controls B->C D Initiate reaction by adding HIV RT C->D E Incubate at 37°C (e.g., 1-2 hours) D->E F Stop Reaction / Add Detection Reagent (e.g., HRP substrate or fluorescent dye) E->F G Measure Signal (Absorbance or Fluorescence) F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 values G->H

Caption: Experimental Workflow for HIV RT Inhibition Assay.

References

Cultivating Aspergillus terreus for Enhanced Asterriquinone Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the culture of Aspergillus terreus to optimize the production of asterriquinones, a class of secondary metabolites with potential therapeutic applications. The following sections outline the biosynthetic pathway, optimal culture conditions, and detailed experimental protocols for fermentation, extraction, and purification.

Introduction to Asterriquinones

Asterriquinones are a group of bis-indolylquinone metabolites produced by various fungi, notably Aspergillus terreus. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including potential antitumor and antiviral properties. The core structure of asterriquinones consists of a quinone ring flanked by two indole moieties, which can be variously substituted, leading to a range of derivatives. Understanding and optimizing the fermentation conditions for A. terreus is crucial for maximizing the yield of these promising bioactive molecules.

Asterriquinone Biosynthetic Pathway

The biosynthesis of asterriquinones in Aspergillus terreus is a complex process involving a series of enzymatic reactions. The pathway originates from the amino acid L-tryptophan. A key precursor in this pathway is indolepyruvic acid. The core of the this compound molecule is assembled by an this compound synthase. Subsequent modifications, including prenylation and methylation, are carried out by specific prenyltransferases and methyltransferases, leading to the diverse range of this compound analogs.

The biosynthetic gene cluster responsible for the production of the related bis-indolylquinone, terrequinone A, has been identified and includes genes encoding for a non-ribosomal peptide synthetase (NRPS), a prenyltransferase, an oxidoreductase, an aminotransferase, and a methyltransferase. These enzymes work in concert to synthesize the final product.

Asterriquinone_Biosynthesis L-Tryptophan L-Tryptophan TdiD TdiD (Aminotransferase) L-Tryptophan->TdiD Indolepyruvic Acid Indolepyruvic Acid TdiA TdiA (NRPS) Indolepyruvic Acid->TdiA Demethylthis compound D Demethylthis compound D TdiE TdiE (Methyltransferase) Demethylthis compound D->TdiE This compound D This compound D TdiB TdiB (Prenyltransferase) This compound D->TdiB Prenylated Asterriquinones Prenylated Asterriquinones TdiC TdiC (Oxidoreductase) Prenylated Asterriquinones->TdiC Asterriquinones Asterriquinones TdiD->Indolepyruvic Acid TdiA->Demethylthis compound D TdiE->this compound D TdiB->Prenylated Asterriquinones TdiC->Asterriquinones Fermentation_Workflow Inoculum Spore Suspension (1x10^7 spores/mL) Seed_Culture Seed Culture (100 mL PDB, 28°C, 180 rpm, 48h) Inoculum->Seed_Culture Production_Culture Production Culture (1 L Production Medium, 28°C, 180 rpm, 10-14 days) Seed_Culture->Production_Culture Harvest Harvest (Mycelia and Broth Separation) Production_Culture->Harvest

Application Notes and Protocols for the Synthesis of Chemically Modified Asterriquinone-like Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of chemically modified Asterriquinone-like compounds, focusing on a key synthetic route involving the acid-catalyzed reaction of indoles with benzoquinones. Additionally, protocols for evaluating their cytotoxic activity and an overview of the relevant signaling pathways are presented.

Introduction

Asterriquinones are a class of fungal metabolites characterized by a dihydroxybenzoquinone core symmetrically substituted with two indole moieties. These natural products and their synthetic analogs have garnered significant interest due to their diverse biological activities, including antitumor and insulin-mimetic properties. The ability to chemically modify the core structure and the indole substituents allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. This document outlines a reproducible method for the synthesis of a representative this compound-like compound, 3,6-bis(2-methylindol-3-yl)-2,5-dihydroxybenzoquinone, and provides context for its biological evaluation.

Synthesis of this compound-like Compounds

A common and effective method for the synthesis of the this compound core structure is the acid-catalyzed condensation of an indole with a substituted benzoquinone.[1] A subsequent hydrolysis step is often required to yield the final dihydroxy product.

Experimental Protocols

Protocol 1: Synthesis of 3,6-bis(2-methylindol-3-yl)-2,5-dihydroxybenzoquinone diacetate

This protocol describes the acid-catalyzed reaction between 2-methylindole and 2,5-diacetoxybenzoquinone to form the diacetate-protected precursor of the target this compound analog.[2][3]

Materials:

  • 2,5-diacetoxybenzoquinone

  • 2-methylindole

  • Acetic acid (glacial)

  • Methanol

  • Dichloromethane (DCM)

  • Hexane

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Silica gel for column chromatography

Procedure:

  • In a round bottom flask, dissolve 2,5-diacetoxybenzoquinone (1 equivalent) in glacial acetic acid.

  • Add 2-methylindole (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/hexane gradient to yield the diacetate product as a solid.

Protocol 2: Hydrolysis to 3,6-bis(2-methylindol-3-yl)-2,5-dihydroxybenzoquinone

This protocol details the deprotection of the diacetate intermediate to yield the final dihydroxy this compound analog.[2]

Materials:

  • 3,6-bis(2-methylindol-3-yl)-2,5-dihydroxybenzoquinone diacetate

  • Methanol

  • Hydrochloric acid (HCl, concentrated)

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the diacetate product (1 equivalent) in methanol.

  • Add a catalytic amount of concentrated HCl.

  • Stir the mixture at room temperature for 12 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold methanol.

  • Dry the solid under vacuum to obtain the final product, 3,6-bis(2-methylindol-3-yl)-2,5-dihydroxybenzoquinone.

Data Presentation

The following table summarizes key quantitative data for a representative chemically modified this compound-like compound.

Compound IDSynthetic StepStarting MaterialsProductYield (%)Cytotoxicity (IC50 in µM) vs. A549 cells
1 Acetate Precursor Synthesis2,5-diacetoxybenzoquinone, 2-methylindole3,6-bis(2-methylindol-3-yl)-2,5-dihydroxybenzoquinone diacetateNot Reported> 100
2 HydrolysisCompound 1 3,6-bis(2-methylindol-3-yl)-2,5-dihydroxybenzoquinoneNot Reported25 ± 2.0[2]

Biological Activity and Signaling Pathways

Chemically modified this compound-like compounds have shown promising anticancer activity. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.

Cytotoxicity Assay Protocol

Protocol 3: MTT Assay for Cytotoxicity against A549 Human Lung Cancer Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5]

Materials:

  • A549 human lung cancer cells

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

This compound-like compounds have been shown to interfere with critical cancer-related signaling pathways, primarily the c-Met and PI3K/AKT/mTOR pathways.[6][7][8]

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream signaling cascades including the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and motility.[6] Some anthraquinone derivatives, structurally similar to Asterriquinones, have been shown to inhibit HGF-induced c-Met phosphorylation.[6]

PI3K/AKT/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[8][9] Upon activation by upstream signals (e.g., from receptor tyrosine kinases like c-Met), PI3K phosphorylates PIP2 to PIP3, leading to the activation of AKT. AKT, in turn, activates mTOR, which promotes protein synthesis and cell proliferation. Natural products with quinone-like structures have been identified as inhibitors of this pathway.[7]

Visualizations

G General Synthetic Workflow for this compound-like Compounds cluster_start Starting Materials cluster_reaction Chemical Synthesis cluster_product Final Product Indole Indole Derivative Condensation Acid-Catalyzed Condensation Indole->Condensation Benzoquinone Substituted Benzoquinone Benzoquinone->Condensation Hydrolysis Hydrolysis (Deprotection) Condensation->Hydrolysis This compound This compound-like Compound Hydrolysis->this compound

Caption: Synthetic workflow for creating this compound-like compounds.

G Inhibition of c-Met and PI3K/AKT/mTOR Signaling by this compound-like Compounds HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound-like Compound This compound->cMet Inhibits Phosphorylation This compound->PI3K Inhibits

Caption: Signaling pathway inhibition by this compound-like compounds.

References

Asterriquinone solution preparation and storage for cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Asterriquinone for Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Product Information

This compound is a naturally occurring dihydroxy-1,4-benzoquinone compound.[1] It belongs to the quinone class of molecules and has been identified in microorganisms such as Aspergillus terreus.[1] Quinone derivatives are known for a variety of biological activities, making them subjects of interest in drug development and cell biology research. This document provides guidelines for the preparation, storage, and use of this compound in a cell culture setting.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₂H₃₀N₂O₄ PubChem[1]
Molecular Weight 506.6 g/mol PubChem[1]
CAS Number 60696-52-8 PubChem[1]
Appearance Solid powder General

| IUPAC Name | 2,5-dihydroxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione | PubChem[1] |

Preparation of this compound Solutions

Proper solubilization is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like cell culture media. A high-purity, anhydrous solvent is required to prepare a concentrated stock solution.

Recommended Solvent:

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent capable of dissolving many water-insoluble compounds and is miscible with water and cell culture media.[2][3] It is the recommended solvent for preparing this compound stock solutions.

Table 2: Recommended Solubilization and Dilution

Parameter Recommendation Notes
Primary Solvent Anhydrous DMSO Use a reputable grade suitable for cell culture.
Stock Concentration 1-10 mM Prepare a high-concentration stock to minimize the final DMSO percentage in the culture medium.

| Final DMSO in Media | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells or induce unintended biological effects.[2] Always include a vehicle control (media with the same final DMSO concentration) in experiments. |

Storage and Stability

The stability of this compound, both as a solid and in solution, is crucial for maintaining its biological activity.

Table 3: Recommended Storage Conditions

Form Temperature Conditions Shelf Life
Solid Powder -20°C Store in a tightly sealed container in a dry, dark place.[4] Refer to the manufacturer's expiration date.

| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. | Recommended for up to 3-6 months. Discard if precipitation or discoloration is observed. |

Stability in Cell Culture Media: Many bioactive compounds, particularly polyphenols and quinones, can exhibit limited stability in aqueous cell culture media at 37°C.[5][6] Factors such as pH, light, oxygen, and media components can contribute to degradation.[7][8] It is recommended to prepare working solutions by diluting the stock solution into fresh media immediately before treating cells. For long-term experiments, the media should be replaced with freshly prepared this compound-containing media at regular intervals (e.g., every 24-48 hours).

Biological Activity and Mechanism of Action

This compound belongs to the benzoquinone family. Compounds in this class are known to modulate various cellular signaling pathways, often through the generation of reactive oxygen species (ROS).[9] The accumulation of ROS can trigger downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in regulating cell proliferation, differentiation, and apoptosis.[9][10] The activation of the ERK/MAPK pathway by benzoquinones has been shown to induce cell cycle changes and can contribute to anti-proliferative effects.[9] Other quinone-like compounds have been reported to influence pathways including PI3K/AKT/mTOR and NF-κB.[11]

Asterriquinone_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MEK MEK Activation ROS->MEK ERK ERK Activation MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression Translocation Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: Putative signaling pathway of this compound.

Protocols for Cell Culture Applications

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder (MW: 506.6 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 506.6 g/mol × 1000 mg/g = 5.066 mg

  • Weighing: Carefully weigh out approximately 5.07 mg of this compound powder in a sterile environment (e.g., a laminar flow hood).

  • Dissolving: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Solubilization: Cap the tube tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary, but avoid overheating.

  • Sterilization (Optional): If sterility is a concern, the concentrated stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected sterile cryovials. Store immediately at -20°C or -80°C.

Protocol 2: Treatment of Adherent Cells with this compound

This protocol provides a general procedure for treating adherent cells in a 6-well plate format. Volumes should be scaled accordingly for other vessel sizes.

Materials:

  • Cultured cells, seeded at an appropriate density

  • Complete cell culture medium, pre-warmed to 37°C

  • 10 mM this compound stock solution (from Protocol 1)

  • Sterile microcentrifuge tubes for dilutions

  • Pipettes and sterile tips

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to attach and recover overnight in a 37°C, 5% CO₂ incubator.

  • Prepare Working Solutions:

    • Label sterile tubes for each concentration and a vehicle control.

    • To prepare a 10 µM working concentration in a final volume of 2 mL per well, perform a serial dilution. First, make an intermediate dilution of the 10 mM stock in complete medium. For example, add 2 µL of the 10 mM stock to 1998 µL of medium to get a 10 µM solution.

    • Vehicle Control: Prepare a control solution containing the same final concentration of DMSO as the highest treatment dose (e.g., if the highest dose has 0.1% DMSO, add 2 µL of pure DMSO to 2 mL of medium).

  • Cell Treatment:

    • Aspirate the old medium from the wells.

    • Gently add 2 mL of the appropriate this compound working solution or vehicle control solution to each well.

  • Incubation: Return the plate to the 37°C, 5% CO₂ incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, harvest the cells for analysis (e.g., cell viability assays, protein extraction for Western blotting, or RNA isolation for qPCR).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow A Weigh this compound Powder B Dissolve in DMSO (10 mM Stock) A->B C Store Aliquots at -80°C B->C F Prepare Working Dilutions & Vehicle Control in Media C->F D Seed Cells in Culture Plates E Allow Cells to Adhere (24h) D->E E->F G Treat Cells F->G H Incubate (e.g., 24-72h) G->H I Harvest Cells H->I J Perform Downstream Assay (Viability, Western, etc.) I->J

Caption: General workflow for cell-based experiments.

References

Application of Asterriquinone in serine protease inhibition studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application of Asterriquinone in Serine Protease Inhibition Studies

Application Note & Protocol

For Research Use Only.

Introduction

Serine proteases are a large and vital class of enzymes that play a crucial role in a vast array of physiological processes, including digestion, blood coagulation, immune response, and inflammation. The activity of these enzymes is tightly regulated, and their dysregulation is implicated in numerous diseases such as cardiovascular disorders, inflammatory conditions, and cancer. Consequently, the identification and development of novel serine protease inhibitors are of significant interest in drug discovery and biomedical research.

Asterriquinones are a class of secondary metabolites produced by the fungus Aspergillus terreus. While various biological activities have been reported for asterriquinones and other quinone-containing compounds, to date, there is a notable lack of specific studies investigating the direct inhibitory effects of asterriquinones on serine proteases. This document provides a hypothetical framework and detailed protocols for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives as serine protease inhibitors. The methodologies described are based on established principles of enzyme kinetics and inhibitor screening.

Hypothetical Inhibitory Activity of this compound Derivatives against Serine Proteases

The following table structure is provided as a template for summarizing quantitative data from serine protease inhibition assays. The data presented are for illustrative purposes only and do not represent experimentally determined values.

Compound IDTarget Serine ProteaseIC50 (µM)Ki (µM)Inhibition Type
This compound A (Hypothetical)Trypsin25.412.1Competitive
This compound B (Hypothetical)Chymotrypsin15.27.3Non-competitive
This compound C (Hypothetical)Thrombin5.82.5Mixed
This compound D (Hypothetical)Elastase> 100-No Inhibition

Experimental Protocols

General Protocol for Serine Protease Inhibition Assay using a Chromogenic Substrate

This protocol describes a general method for determining the inhibitory activity of a test compound, such as an this compound derivative, against a serine protease using a chromogenic substrate. The principle of this assay is the enzymatic cleavage of a colorless substrate to produce a colored product, the formation of which can be monitored spectrophotometrically.

Materials:

  • Purified serine protease (e.g., Trypsin, Chymotrypsin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the well should be determined empirically for optimal signal.

    • Prepare a stock solution of the chromogenic substrate in the assay buffer.

    • Prepare a stock solution of the test compound in DMSO. Create a dilution series to test a range of concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test compound solution at various concentrations (typically 1-2 µL of the DMSO stock). For control wells, add the same volume of DMSO.

      • Serine protease solution.

    • Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the chromogenic substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the microplate in a microplate reader pre-set to the optimal temperature.

    • Measure the absorbance at the wavelength corresponding to the colored product (e.g., 405 nm for p-nitroaniline) at regular intervals (e.g., every 60 seconds) for a duration of 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (competitive, non-competitive, mixed), the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.

General Protocol for Serine Protease Inhibition Assay using a Fluorogenic Substrate

This protocol offers a higher sensitivity alternative to the chromogenic assay and is based on the enzymatic cleavage of a non-fluorescent or quenched-fluorescent substrate to release a fluorescent product.

Materials:

  • Purified serine protease

  • Fluorogenic substrate specific for the protease (e.g., Boc-Val-Pro-Arg-AMC for Thrombin)

  • Assay Buffer

  • Test compound (this compound derivative) in a suitable solvent (e.g., DMSO)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the enzyme, substrate, and test compounds as described in the chromogenic assay protocol.

  • Assay Setup:

    • In a black, opaque 96-well microplate, add the assay components in a similar manner to the chromogenic assay: Assay Buffer, test compound/DMSO, and serine protease solution.

    • Pre-incubate the mixture at the optimal temperature for 15 minutes.

  • Initiation of Reaction:

    • Add the fluorogenic substrate solution to each well.

  • Data Acquisition:

    • Place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals.

  • Data Analysis:

    • The data analysis is similar to that of the chromogenic assay. Calculate initial reaction velocities from the rate of increase in fluorescence and determine the IC50 and Ki values.

Visualizations

G cluster_0 Competitive Inhibition Mechanism E Serine Protease (Active Site) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I This compound (Competitive Inhibitor) ES->E - S P Products ES->P k_cat EI->E - I

Caption: Competitive inhibition of a serine protease by a hypothetical this compound.

G start Start prep_reagents Prepare Reagents: - Serine Protease - Substrate (Chromogenic/Fluorogenic) - this compound Derivatives - Assay Buffer start->prep_reagents setup_plate Set up 96-well plate: Add Buffer, Inhibitor/DMSO, and Enzyme prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C for 15 min setup_plate->pre_incubate add_substrate Add Substrate to initiate reaction pre_incubate->add_substrate read_plate Measure Absorbance/Fluorescence kinetically in a plate reader add_substrate->read_plate analyze_data Data Analysis: - Calculate reaction velocities - Determine IC50 and Ki values read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for screening asterriquinones for serine protease inhibition.

Application Note: High-Resolution NMR and Mass Spectrometry for the Structural Elucidation of Asterriquinone CT Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Asterriquinones, a class of bis-indolyl quinone metabolites produced by various fungal species, exhibit a range of interesting biological activities, including the inhibition of serine proteases involved in the coagulation pathway.[1] The structural diversity within this family, particularly the presence of numerous isomers, presents a significant analytical challenge. This application note provides detailed protocols for the separation and structural characterization of Asterriquinone CT isomers using a combination of High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive workflow from fungal culture and extraction to data acquisition and interpretation, designed for researchers in natural products chemistry, mycology, and drug development.

Introduction

Fungal secondary metabolites are a rich source of structurally complex and biologically active compounds.[2] Among these, the asterriquinones, produced by genera such as Aspergillus, Humicola, and Botryotrichum, have garnered attention for their potential therapeutic applications.[1] These compounds are characterized by a dimeric indole quinone core, often decorated with isoprenoid side chains. The precise identity and position of these side chains give rise to a variety of isomers, such as the this compound CT series, which differ in the structure and placement of a five-carbon side chain on one of the indole moieties.[1]

Distinguishing between these closely related isomers is critical for structure-activity relationship (SAR) studies and further drug development. Mass spectrometry provides essential information on molecular formula and fragmentation patterns, while NMR spectroscopy offers detailed insights into the carbon-hydrogen framework and connectivity, allowing for unambiguous structure determination. This note details the analytical methodologies required to isolate and differentiate this compound CT isomers.

Experimental Protocols

A generalized workflow for the isolation and analysis of this compound CT isomers is presented below.

G cluster_0 Upstream Processing cluster_1 Purification & Separation cluster_2 Structural Analysis cluster_3 Data Interpretation Culture Fungal Culture (e.g., Aspergillus sp.) Harvest Harvest Mycelia and Broth Culture->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude Crude Extract Extraction->Crude Column Column Chromatography (e.g., Silica Gel) Crude->Column HPLC Semi-Preparative HPLC (C18 Column) Column->HPLC Isomers Isolated Isomers (AQ-CT1, CT3, CT5, etc.) HPLC->Isomers HRMS HRMS Analysis (ESI-TOF) Isomers->HRMS NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HMBC) Isomers->NMR Data Spectroscopic Data HRMS->Data NMR->Data Elucidation Structure Elucidation Data->Elucidation

Caption: Experimental workflow for this compound CT isomer analysis.
Fungal Culture and Metabolite Extraction

This protocol is a general procedure and should be optimized for the specific fungal strain.

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Malt Broth) with a spore suspension or mycelial plugs of the producing fungal strain.

  • Incubation: Grow the culture in shaking flasks at 25-28°C for 14-21 days to allow for sufficient production of secondary metabolites.

  • Harvesting: Separate the mycelia from the culture broth by vacuum filtration.

  • Extraction:

    • Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc).

    • Homogenize the mycelia and extract with EtOAc or a methanol/dichloromethane mixture.

    • Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude extract.

Chromatographic Separation of Isomers
  • Initial Fractionation: Subject the crude extract to column chromatography on a silica gel column, eluting with a gradient of hexane and ethyl acetate to separate compounds based on polarity.

  • HPLC Separation:

    • Dissolve the fractions containing the target compounds in methanol.

    • Purify the isomers using a semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.

    • Use a gradient elution system, for example, with water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 5% B for 5 min, ramp to 100% B over 30 min, and hold for 5 min.

    • Monitor the elution profile with a UV-Vis detector and collect fractions corresponding to individual peaks for subsequent analysis.

High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare samples by dissolving the purified isomers in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Analyze samples using an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer or an Orbitrap instrument, which allows for high-resolution mass measurements.

  • Acquisition Parameters (Positive Ion Mode):

    • Scan Range: m/z 100–1000

    • Ion Source: ESI (Positive Mode)

    • Capillary Voltage: 4000-4500 V

    • Nebulizer Pressure: 2.0 bar

    • Dry Gas Flow: 8.0 L/min

    • Dry Heater Temperature: 180-200°C

  • Tandem MS (MS/MS): To aid in structural elucidation, perform fragmentation analysis using Collision-Induced Dissociation (CID) on the parent ion of each isomer to observe unique fragmentation patterns.

NMR Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of each purified isomer in a deuterated solvent such as DMSO-d₆ or CDCl₃ in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 500 MHz or higher field NMR spectrometer.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a standard pulse program.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure and identifying substitution patterns on the indole rings.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Analysis and Results

The combination of HRMS and NMR data allows for the unambiguous identification of each this compound CT isomer.

G cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis start Isolated Isomer ms1 HRMS (e.g., ESI-TOF) start->ms1 nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d ms1_res Molecular Formula (e.g., C₃₂H₃₀N₂O₄ for CT5) ms1->ms1_res ms2 Tandem MS (MS/MS) ms1->ms2 final_structure Final Structure & Isomer ID ms1_res->final_structure ms2_res Fragmentation Pattern (Loss of side chain, etc.) ms2->ms2_res ms2_res->final_structure nmr_1d_res Proton/Carbon Environments (Chemical Shifts, Integrals) nmr_1d->nmr_1d_res nmr_2d 2D NMR (COSY, HMBC) nmr_1d->nmr_2d nmr_1d_res->final_structure nmr_2d_res Connectivity & Skeleton (¹H-¹H, ¹H-¹³C correlations) nmr_2d->nmr_2d_res nmr_2d_res->final_structure

References

Unlocking Cellular Signaling: Asterriquinone as a Chemical Probe for SH2 Domains

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular communication, Src Homology 2 (SH2) domains are key players, acting as modular binding units that recognize and bind to phosphorylated tyrosine residues on other proteins. This interaction is a fundamental mechanism for signal transduction, controlling a vast array of cellular processes, from growth and differentiation to metabolism and apoptosis. The dysregulation of SH2 domain-mediated signaling is implicated in numerous diseases, including cancer and inflammatory disorders, making these domains attractive targets for therapeutic intervention. Asterriquinones, a class of natural products isolated from the fungus Aspergillus candidus, have emerged as valuable chemical probes for studying and potentially targeting SH2 domain-mediated interactions. This document provides detailed application notes and protocols for the use of Asterriquinone and its analogs as inhibitors of the Growth factor receptor-bound protein 2 (Grb2) SH2 domain, a critical adaptor protein in receptor tyrosine kinase (RTK) signaling pathways.

Mechanism of Action

Asterriquinones function as inhibitors of the Grb2-SH2 domain by disrupting its interaction with phosphorylated tyrosine residues on activated growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR).[1] This inhibition effectively blocks the recruitment of Grb2 to the activated receptor, thereby preventing the downstream activation of signaling cascades like the Ras-MAPK pathway, which is frequently hyperactivated in various cancers. The specificity of certain this compound analogs for the Grb2-SH2 domain over other SH2 domains, such as those of Grb7 and PLC-gamma, makes them valuable tools for dissecting specific signaling pathways.[1]

Data Presentation

While the primary literature identifies several this compound analogs as inhibitors of the Grb2-SH2 domain, specific quantitative data such as IC50 values were not available in the accessed resources.[1] The table below is structured to present such data once it becomes available through further research. This format allows for a clear comparison of the inhibitory potency and selectivity of different this compound compounds.

CompoundTarget SH2 DomainIC50 (µM) - Grb2IC50 (µM) - Grb7IC50 (µM) - PLC-gammaReference
Neothis compound Grb2Data not foundData not foundData not found[1]
Isothis compound Grb2Data not foundData not foundData not found[1]
This compound Analog 2 Grb2Data not foundData not foundData not found[1]
This compound Analog 3 Grb2Data not foundData not foundData not found[1]
This compound Analog 4 Grb2Data not foundData not foundData not found[1]
This compound Analog 6 Grb2Data not foundData not foundData not found[1]
This compound Analog 7 Grb2Data not foundData not foundData not found[1]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and utilize this compound as a chemical probe for the Grb2-SH2 domain. These protocols are based on established techniques for studying protein-protein interactions and cellular signaling.

Protocol 1: In Vitro Grb2-SH2 Domain Binding Assay (ELISA-based)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory effect of this compound on the binding of Grb2-SH2 domain to a phosphorylated EGFR peptide.

Materials:

  • Recombinant GST-tagged Grb2-SH2 domain protein

  • Biotinylated phosphopeptide corresponding to a Grb2 binding site on EGFR (e.g., Biotin-pYVNV)

  • This compound compounds

  • 96-well glutathione-coated plates

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS)

  • Microplate reader

Procedure:

  • Immobilization of Grb2-SH2 Domain:

    • Add 100 µL of GST-Grb2-SH2 protein (e.g., 1-5 µg/mL in PBS) to each well of a glutathione-coated 96-well plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the wells three times with 200 µL of wash buffer.

  • Competitive Binding:

    • Prepare serial dilutions of this compound compounds in assay buffer.

    • Add 50 µL of the this compound dilutions to the wells.

    • Add 50 µL of biotinylated EGFR phosphopeptide (at a concentration predetermined to give a robust signal, e.g., 0.1-1 µM) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the wells three times with 200 µL of wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer according to the manufacturer's instructions) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with 200 µL of wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR-Grb2 Interaction in Cells

This protocol details a co-immunoprecipitation and Western blot experiment to assess the effect of this compound on the interaction between EGFR and Grb2 in a cellular context.

Materials:

  • Cell line expressing EGFR (e.g., A431 cells)

  • Epidermal Growth Factor (EGF)

  • This compound compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-EGFR antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-Grb2 antibody for Western blotting

  • Anti-EGFR antibody for Western blotting

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

  • Cell Lysis and Immunoprecipitation:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Incubate a portion of the cell lysate with anti-EGFR antibody for 2-4 hours at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads three times with lysis buffer.

  • Western Blotting:

    • Resuspend the beads in SDS-PAGE sample buffer, boil, and centrifuge.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with anti-Grb2 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • To confirm equal immunoprecipitation, the membrane can be stripped and re-probed with an anti-EGFR antibody.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound as a chemical probe for SH2 domains.

cluster_0 EGFR Signaling Pathway cluster_1 Inhibition by this compound EGF EGF EGFR EGFR EGF->EGFR Binds pY pY EGFR->pY Autophosphorylation Grb2 Grb2 pY->Grb2 Recruits Grb2_Inhibited Grb2 SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Proliferation MAPK_Pathway->Proliferation This compound This compound This compound->Grb2 Binds & Inhibits

Caption: EGFR signaling and its inhibition by this compound.

Start Start Coat_Plate Coat 96-well plate with GST-Grb2-SH2 Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Add_Inhibitor Add this compound (serial dilutions) Wash_1->Add_Inhibitor Add_Peptide Add Biotinylated EGFR-pY Peptide Add_Inhibitor->Add_Peptide Incubate_1 Incubate Add_Peptide->Incubate_1 Wash_2 Wash Incubate_1->Wash_2 Add_Strep_HRP Add Streptavidin-HRP Wash_2->Add_Strep_HRP Incubate_2 Incubate Add_Strep_HRP->Incubate_2 Wash_3 Wash Incubate_2->Wash_3 Add_TMB Add TMB Substrate Wash_3->Add_TMB Incubate_3 Incubate (dark) Add_TMB->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: ELISA-based workflow for testing this compound.

Start Start Cell_Culture Culture EGFR-expressing cells Start->Cell_Culture Serum_Starve Serum Starve Cell_Culture->Serum_Starve Pretreat Pre-treat with this compound Serum_Starve->Pretreat Stimulate Stimulate with EGF Pretreat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Immunoprecipitate Immunoprecipitate EGFR Lyse_Cells->Immunoprecipitate SDS_PAGE SDS-PAGE Immunoprecipitate->SDS_PAGE Western_Blot Western Blot for Grb2 SDS_PAGE->Western_Blot Analyze_Results Analyze Grb2 band intensity Western_Blot->Analyze_Results End End Analyze_Results->End

Caption: Co-IP/Western blot workflow for cellular analysis.

References

Troubleshooting & Optimization

How to improve the yield of Asterriquinone synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Asterriquinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My overall yield for Demethylthis compound B1 is very low. What are the most critical steps to focus on for optimization?

A1: The total synthesis of Demethylthis compound B1 involves several key transformations that can significantly impact the overall yield. The two most critical sequences to scrutinize are the indole-quinone coupling and the final methylation step (if producing this compound B1). Inefficient coupling or the formation of side products during the introduction of the indole moieties are common sources of low yield. Additionally, the methylation of the hydroxyl groups on the quinone core can be challenging and may require careful optimization of reagents and conditions.

Q2: I am observing multiple spots on my TLC after the acid-catalyzed condensation of an indole with a substituted benzoquinone. What are the likely side products?

A2: In acid-catalyzed condensations of indoles with benzoquinones, several side products can form, leading to a complex reaction mixture.[1][2] Besides the desired mono- and di-indolylquinone, you may be observing:

  • Over-alkylation: The indole nucleus can be di-substituted.

  • Polymerization: Indoles can polymerize under acidic conditions.

  • Oxidation/Decomposition: The quinone starting material or the product may degrade.

  • Regioisomers: Depending on the substitution pattern of your quinone and indole, different regioisomers of the product can form.[3]

Q3: What are the main challenges associated with the Stille coupling step in the synthesis of the Demethylthis compound B1 precursor?

A3: The Stille coupling of a (7-prenylindole)tin reagent with the indolyl-bromobenzoquinone precursor can be a high-yielding step, but challenges can arise.[3] Potential issues include:

  • Stannane Reagent Quality: The organotin reagent must be pure. Impurities can lead to side reactions and lower yields.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.

  • Homocoupling: Homocoupling of the organotin reagent is a common side reaction.

  • Incomplete Reaction: The reaction may not go to completion, leaving starting materials in the mixture.

Q4: Are there any alternatives to the Stille coupling for forming the second C-C bond to the quinone core?

A4: Yes, while Stille coupling is a reported method, other cross-coupling reactions like Suzuki coupling could potentially be adapted. Additionally, a sequential acid-catalyzed conjugate addition of the two different indole moieties to a dihalobenzoquinone is a viable alternative strategy that has been successfully employed.[3]

Troubleshooting Guides

Problem 1: Low Yield in Acid-Catalyzed Indole-Quinone Condensation
Potential Cause Recommended Solution
Inappropriate Acid Catalyst or Concentration The choice of acid is critical. While strong acids like HCl or H2SO4 can be used, acetic acid has been shown to be effective, particularly for sterically hindered indoles.[1][3][4] Start with catalytic amounts and titrate up as needed. Excessively strong acid can lead to indole polymerization.
Side Product Formation (e.g., di-substituted indoles, regioisomers) To favor mono-addition, use a sterically hindered indole if the synthetic route allows.[3] To control regioselectivity with unsymmetrical quinones, consider a stepwise approach where one indole is introduced first, followed by the second.[3]
Oxidation of Hydroquinone Intermediate The initial hydroquinone product can be sensitive to air oxidation. It is often recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] The hydroquinone is typically oxidized to the quinone in a separate, controlled step using an oxidant like DDQ or Ag2CO3.[1]
Difficult Purification The polarity of the desired product and side products can be very similar. Employ careful column chromatography, potentially using a gradient elution. High-throughput purification methods have also been developed for libraries of this compound analogs and may be adaptable.[3]
Problem 2: Inefficient Stille Coupling for Demethylthis compound B1 Precursor
Potential Cause Recommended Solution
Low Catalyst Activity Ensure the palladium catalyst (e.g., Pd(PPh3)4) is fresh and active. Consider using a combination of a palladium source and a phosphine ligand. The addition of Cu(I) salts can sometimes accelerate Stille couplings.
Poor Quality Organotin Reagent Synthesize or procure high-purity (7-prenylindol-3-yl)tin. The presence of residual starting materials or byproducts from its synthesis can inhibit the coupling reaction.
Solvent Effects The choice of solvent is crucial. Anhydrous, degassed solvents such as toluene or DMF are commonly used for Stille reactions.
Incomplete Reaction Monitor the reaction progress carefully by TLC or LC-MS. If the reaction stalls, a fresh portion of the catalyst may be added. Ensure the reaction temperature is optimal.
Problem 3: Low Yield in the Final Methylation of Demethylthis compound B1
Potential Cause Recommended Solution
Incomplete Reaction The hydroxyl groups of the quinone can be sterically hindered. Use a strong methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., K2CO3 or Ag2O). The reaction may require elevated temperatures and prolonged reaction times.
Side Reactions N-methylation of the indole rings can occur as a side reaction. Using milder conditions or protecting the indole nitrogen beforehand (if the overall synthetic strategy allows) can mitigate this.
Product Degradation The methylated product, this compound B1, may be sensitive to the reaction conditions. Work-up the reaction as soon as it is complete and purify the product promptly.

Experimental Protocols

Key Synthesis Step: Acid-Promoted Condensation of 2-Isoprenylindole with 3-Bromo-2,5-dichlorobenzoquinone

This protocol is a key step in an optimized synthesis of a Demethylthis compound B1 precursor.[3]

Materials:

  • 2-Isoprenylindole

  • 3-Bromo-2,5-dichlorobenzoquinone

  • Glacial Acetic Acid

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-isoprenylindole (1.0 eq) and 3-bromo-2,5-dichlorobenzoquinone (1.0-1.2 eq) in the anhydrous solvent.

  • Add glacial acetic acid (as the promoter). The optimal amount may need to be determined empirically, starting with catalytic quantities.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

logical_workflow start Low Overall Yield of this compound check_coupling Investigate Indole-Quinone Coupling Step start->check_coupling check_methylation Investigate Final Methylation Step start->check_methylation purification Review Purification Protocol start->purification reagent_quality Check Reagent Purity (Indole, Quinone, Catalyst, Stannane) start->reagent_quality acid_catalyzed Acid-Catalyzed Condensation check_coupling->acid_catalyzed stille_coupling Stille Coupling check_coupling->stille_coupling optimize_methylation_reagents Optimize Methylating Agent and Base check_methylation->optimize_methylation_reagents protecting_groups Consider Indole N-Protection check_methylation->protecting_groups optimize_acid Optimize Acid Catalyst and Concentration acid_catalyzed->optimize_acid control_regio Implement Strategies for Regiocontrol acid_catalyzed->control_regio inert_atmosphere Ensure Inert Atmosphere acid_catalyzed->inert_atmosphere optimize_stille Optimize Stille Conditions (Ligand, Solvent, Temperature) stille_coupling->optimize_stille chromatography Optimize Chromatography Conditions purification->chromatography recrystallization Attempt Recrystallization purification->recrystallization end Improved Yield reagent_quality->end optimize_acid->end control_regio->end inert_atmosphere->end optimize_stille->end optimize_methylation_reagents->end protecting_groups->end chromatography->end recrystallization->end reaction_pathway cluster_0 Step 1: Acid-Catalyzed Condensation cluster_1 Step 2: Stille Coupling cluster_2 Step 3: Hydrolysis indole1 2-Isoprenylindole intermediate1 Indolyl-bromodichloro- benzoquinone indole1->intermediate1 quinone 3-Bromo-2,5- dichlorobenzoquinone quinone->intermediate1 intermediate2 Dichloro-bis-indolyl- benzoquinone (DAQ B1 Precursor) intermediate1->intermediate2 indole2_tin (7-Prenylindol-3-yl)tin indole2_tin->intermediate2 daq_b1 Demethylthis compound B1 (DAQ B1) intermediate2->daq_b1

References

Overcoming challenges in the purification of Asterriquinone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Asterriquinone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, particularly when using chromatographic techniques.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound Compound degraded on the column: this compound, like other quinones, can be sensitive to acidic conditions. Standard silica gel can be slightly acidic, leading to degradation.- Test for stability: Before performing column chromatography, spot the crude material on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred. - Use deactivated silica: Neutralize the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine or pyridine before packing the column. - Alternative stationary phases: Consider using a less acidic stationary phase such as neutral alumina or a C18 reversed-phase silica gel.
Incorrect solvent system: The chosen eluent may be too polar or not polar enough to effectively elute the compound.- Optimize the solvent system using TLC: Experiment with different solvent mixtures to find one that gives the target this compound an Rf value between 0.2 and 0.4 for optimal separation. - Check solvent preparation: Double-check that the solvents were mixed in the correct proportions.
Compound eluted in the solvent front: If the initial solvent system is too polar, the compound may elute immediately with the solvent front, mixed with other non-polar impurities.- Start with a less polar solvent system: Begin the elution with a solvent system of lower polarity and gradually increase the polarity (gradient elution).
Dilute fractions: The compound may have eluted, but at a concentration too low to be detected by TLC or UV analysis of the fractions.- Concentrate fractions: Combine and concentrate fractions that are expected to contain the compound before analysis.
Poor Separation of this compound from Impurities Similar polarity of compounds: Impurities may have very similar polarities to this compound, making separation by normal-phase chromatography challenging.- Use a different chromatographic technique: Reversed-phase HPLC often provides a different selectivity and may be able to separate closely related compounds. - Try a different solvent system: Experiment with different solvent combinations to alter the selectivity of the separation. - Employ gradient elution: A shallow gradient of increasing solvent polarity can improve the resolution of closely eluting compounds.
Column overloading: Applying too much sample to the column can lead to broad peaks and poor separation.- Reduce the sample load: Use a smaller amount of crude material for the given column size. A general rule is to load 1-5% of the silica gel weight. - Use a larger column: If a large amount of material needs to be purified, use a column with a larger diameter.
Tailing of this compound Peak in HPLC Interaction with active sites on the stationary phase: Residual acidic silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, causing peak tailing.- Use an end-capped column: These columns have fewer free silanol groups. - Add an acidic modifier to the mobile phase: A small amount of an acid like formic acid or acetic acid (e.g., 0.1%) in the mobile phase can protonate the silanol groups and reduce tailing. - Add a competing base: A small amount of a base like triethylamine can also block the active sites.
Column degradation: The column may be old or have been damaged by harsh conditions.- Replace the column: If performance does not improve with other measures, the column may need to be replaced.
Presence of Unexpected Impurities in "Pure" Fractions Co-elution: An impurity may have the same retention time as this compound under the specific chromatographic conditions used.- Use an orthogonal separation method: Analyze the "pure" fraction using a different chromatographic system (e.g., a different column or mobile phase) to check for hidden impurities. - Use a higher resolution technique: A longer column or a column with smaller particles may provide the necessary resolution.
Degradation of this compound after purification: The compound may be unstable in the solvent used for storage or when exposed to light or air.- Store purified this compound properly: Store in a dark, cool place, under an inert atmosphere if necessary, and in a suitable solvent. - Analyze freshly purified material: Perform subsequent experiments as soon as possible after purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound from a fungal culture?

A1: When isolating this compound from a natural source like Aspergillus terreus, you can expect to find other secondary metabolites produced by the fungus. These can include other this compound analogs, pigments, and fatty acids. The exact impurity profile will depend on the specific strain of the fungus and the culture conditions.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities. A pure sample should show a single major peak. Purity can be quantified by integrating the peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool for assessing purity. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by comparing the integral of a known proton signal from this compound to that of an internal standard of known concentration.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of your compound and may help in identifying impurities with different molecular weights.

Q3: My this compound sample is a dark color. Is this normal?

A3: Yes, this compound is a quinone and these compounds are typically colored. The exact color can vary depending on the purity and the physical state (solid or in solution).

Q4: Can I use normal-phase flash chromatography on silica gel to purify this compound?

A4: Yes, this is a common first step in the purification of moderately polar compounds like this compound. However, as mentioned in the troubleshooting guide, be aware of potential degradation on acidic silica gel. It is advisable to use a neutral or deactivated silica gel. For final purification to high purity, reversed-phase HPLC is often required.

Q5: What is a good starting point for a reversed-phase HPLC method for this compound?

A5: A good starting point would be a C18 column with a gradient elution using a mixture of water and acetonitrile or methanol, both containing 0.1% formic acid. A typical gradient might start at 50% organic solvent and increase to 100% over 20-30 minutes. The exact conditions will need to be optimized for your specific column and system.

Experimental Protocols

General Protocol for the Purification of this compound from Aspergillus terreus Culture

This is a generalized protocol based on common practices for the isolation of fungal metabolites. The specific details may need to be optimized for your particular fungal strain and equipment.

1. Extraction: a. After cultivation, separate the mycelium from the culture broth by filtration. b. Extract the mycelium and the culture broth separately with an organic solvent such as ethyl acetate or a mixture of dichloromethane and methanol. c. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Initial Fractionation (e.g., by Flash Column Chromatography): a. Stationary Phase: Silica gel (60 Å, 230-400 mesh). Consider using deactivated silica gel. b. Column Packing: Pack the column with the silica gel as a slurry in a non-polar solvent (e.g., hexane). c. Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column. d. Elution: Start with a non-polar solvent (e.g., 100% hexane or a hexane/ethyl acetate mixture with a high percentage of hexane) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). e. Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound. f. Pooling and Concentration: Combine the fractions containing the compound of interest and evaporate the solvent.

3. Final Purification (e.g., by Preparative Reversed-Phase HPLC): a. Column: C18, 5 or 10 µm particle size. b. Mobile Phase A: Water + 0.1% Formic Acid. c. Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid. d. Elution: Use a gradient elution, for example, starting with 50% B and increasing to 100% B over 30 minutes. e. Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength where this compound has a strong absorbance). f. Fraction Collection: Collect the peak corresponding to this compound. g. Solvent Removal: Evaporate the solvent from the collected fraction to obtain the purified compound. It may be necessary to perform a final desalting step if buffer salts were used.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Purification (Illustrative)

Technique Stationary Phase Typical Mobile Phase Typical Purity Achieved Typical Yield Throughput
Flash Chromatography Silica GelHexane/Ethyl Acetate Gradient70-90%HighHigh
Preparative HPLC C18 (Reversed-Phase)Water/Acetonitrile Gradient with 0.1% Formic Acid>95%MediumLow
Centrifugal Partition Chromatography Liquid-LiquidBiphasic solvent system>90%HighMedium

Note: The values in this table are illustrative and can vary significantly depending on the specific experimental conditions and the complexity of the crude extract.

Visualizations

Experimental_Workflow start Aspergillus terreus Culture extraction Extraction (Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract flash_chrom Flash Chromatography (Silica Gel, Hexane/EtOAc) crude_extract->flash_chrom semi_pure Semi-Pure Fractions flash_chrom->semi_pure prep_hplc Preparative RP-HPLC (C18, H2O/ACN Gradient) semi_pure->prep_hplc pure_aq Pure this compound (>95%) prep_hplc->pure_aq analysis Purity Analysis (HPLC, NMR, MS) pure_aq->analysis

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity after Initial Purification check_tlc Review TLC of crude and fractions start->check_tlc similar_rf Impurities have similar Rf? check_tlc->similar_rf change_solvent Change solvent system for better separation similar_rf->change_solvent Yes overloading Column overloaded? similar_rf->overloading No use_rp_hplc Use Reversed-Phase HPLC for final purification change_solvent->use_rp_hplc success Improved Purity use_rp_hplc->success reduce_load Reduce sample load or use larger column overloading->reduce_load Yes degradation Degradation on silica? overloading->degradation No reduce_load->success deactivate_silica Use neutral/deactivated silica or alumina degradation->deactivate_silica Yes degradation->success No deactivate_silica->success

Caption: A logical flowchart for troubleshooting low purity issues.

Asterriquinone Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Asterriquinone in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I've prepared an aqueous stock solution of this compound, and its color seems to be changing over time. What could be the reason for this?

A1: Color changes in solutions containing quinone-based compounds like this compound often indicate degradation. The dihydroxy-1,4-benzoquinone core of this compound is susceptible to oxidation and other chemical transformations, which can lead to the formation of colored degradation products. Factors such as pH, exposure to light, and temperature can accelerate this process. It is advisable to prepare fresh solutions for your experiments whenever possible and to store stock solutions under recommended conditions (see Q2).

Q2: What are the optimal storage conditions for aqueous solutions of this compound to minimize degradation?

A2: While specific stability data for this compound is limited, based on the behavior of similar quinone and anthraquinone compounds, the following storage conditions are recommended to enhance stability:

  • Temperature: Store solutions at low temperatures, ideally at 4°C for short-term storage and frozen at -20°C or -80°C for long-term storage. However, be aware that some benzoquinones can precipitate upon freezing and may not redissolve, potentially forming polymers[1]. It is crucial to test the freeze-thaw stability for your specific application.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation is a common issue for compounds with chromophores like this compound.[1][2]

  • pH: The stability of quinone-containing molecules is often pH-dependent. For some related compounds, neutral to slightly acidic conditions are preferable. For instance, some anthraquinones show greater stability at acidic pH values.[3][4] It is recommended to buffer your solution to a pH relevant to your experimental system and to assess stability under those specific conditions.

Q3: Can I expect this compound to be stable in my cell culture medium?

A3: Stability in cell culture media can be complex due to the presence of various components like salts, amino acids, and metal ions, which can catalyze degradation. For example, some flavonoids are less stable in cultural media compared to water, possibly due to metal ions. It is highly recommended to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). You can do this by incubating the compound in the medium for various durations and then analyzing the remaining concentration by a suitable analytical method like HPLC.

Q4: What are the likely degradation pathways for this compound in an aqueous environment?

  • Oxidation: The hydroquinone moiety is susceptible to oxidation, which can lead to the formation of more complex quinone structures or ring-opened products.

  • Hydrolysis: Depending on the pH, ester or amide-like bonds, if present in derivatives, could be susceptible to hydrolysis.

  • Photodegradation: Exposure to light, especially UV, can induce photochemical reactions leading to a variety of degradation products.

  • Polymerization: Some quinones are known to polymerize, especially under certain pH and temperature conditions.[1]

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Experimental Results

If you are observing variable or lower-than-expected activity of this compound in your assays, it could be related to its stability.

Symptom Possible Cause Troubleshooting Steps
Decreased potency over time in multi-day experiments.Degradation of this compound in the experimental medium.1. Prepare fresh this compound solutions daily. 2. Perform a time-course stability study of this compound in your specific medium at the experimental temperature. Analyze samples at different time points using HPLC or a similar quantitative method. 3. If significant degradation is observed, consider adding the compound to your experiment at more frequent intervals.
High variability between replicate experiments.Inconsistent preparation or storage of stock solutions.1. Standardize your protocol for preparing and storing stock solutions. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Always protect stock solutions from light.
No biological effect at expected concentrations.Complete degradation of the compound.1. Verify the integrity of your solid this compound sample. 2. Prepare a fresh stock solution and immediately test its concentration and purity via HPLC-UV or LC-MS. 3. Re-evaluate your dilution scheme and ensure the final concentration is accurate.
Guide 2: Monitoring this compound Stability

This guide provides a general workflow for assessing the stability of this compound in your aqueous solution of interest.

G Experimental Workflow: this compound Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Solution in desired aqueous medium (e.g., buffer, cell culture medium) initial_sample Take Initial Sample (T=0) and analyze purity/concentration (e.g., HPLC) prep_solution->initial_sample stress_conditions Incubate Aliquots under Various Conditions: - Different pH values - Different temperatures (e.g., 4°C, 25°C, 37°C) - Light exposure vs. dark initial_sample->stress_conditions time_points Collect Samples at Pre-defined Time Points (e.g., 1h, 4h, 8h, 24h, 48h) stress_conditions->time_points analyze_samples Analyze Samples by a Stability-Indicating Method (e.g., HPLC) - Quantify remaining this compound - Identify potential degradation products time_points->analyze_samples plot_data Plot Concentration vs. Time analyze_samples->plot_data calculate_kinetics Calculate Degradation Rate and Half-life (t½) plot_data->calculate_kinetics G Mechanism of Action and Postulated Signaling of this compound cluster_known Known Mechanisms cluster_postulated Postulated Mechanism (based on related compounds) ARQ This compound (ARQ) DNA Genomic DNA ARQ->DNA Intercalation Grb2 Grb2 ARQ->Grb2 Inhibits Binding G1_arrest G1 Phase Arrest DNA->G1_arrest Apoptosis Apoptotic Cell Death G1_arrest->Apoptosis EGFR Tyrosine-Phosphorylated EGFR EGFR->Grb2 Binding SOS SOS Grb2->SOS Ras Ras SOS->Ras MAPK_pathway MAPK Signaling (Proliferation) Ras->MAPK_pathway HGF HGF cMet c-Met Receptor HGF->cMet Activation cMet_pathway c-Met Signaling (Cell Proliferation, Motility) cMet->cMet_pathway ARQ_postulated This compound (ARQ) ARQ_postulated->cMet Potential Inhibition G Troubleshooting Flowchart for this compound Stability start Inconsistent or No Activity Observed? fresh_solution Was the solution prepared fresh? start->fresh_solution storage How was the stock solution stored? fresh_solution->storage No degradation_confirmed Significant Degradation Confirmed? fresh_solution->degradation_confirmed Yes check_solid Check purity of solid compound storage->check_solid improper_storage Improper Storage: (Light exposure, wrong temp, multiple freeze-thaws) storage->improper_storage Improperly stability_study Run stability study in experimental medium storage->stability_study Properly prepare_fresh Prepare fresh solution and re-run experiment review_storage Review storage protocol. Use fresh aliquot. improper_storage->review_storage review_storage->prepare_fresh adjust_protocol Adjust experimental protocol: - Add compound more frequently - Reduce incubation time degradation_confirmed->adjust_protocol Yes other_issues Consider other experimental variables (e.g., cell health, reagent quality) degradation_confirmed->other_issues No

References

Technical Support Center: Troubleshooting Low Bioactivity in Synthetic Asterriquinone Batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low bioactivity in their synthetic batches of Asterriquinones. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My latest batch of synthetic Asterriquinone shows significantly lower bioactivity compared to the reference standard. What are the potential causes?

Several factors can contribute to reduced bioactivity in synthetic Asterriquinones. The primary areas to investigate are:

  • Purity of the Compound: The presence of impurities from the synthesis process can interfere with the biological activity of the final compound.[1][2]

  • Structural Integrity: Incorrect stereochemistry or unexpected structural modifications during synthesis can lead to a molecule with reduced or no affinity for its biological target.

  • Compound Stability and Degradation: Asterriquinones, like other quinone-containing compounds, can be susceptible to degradation under certain storage and experimental conditions.[3][4][5][6]

  • Assay-Related Issues: Problems with the experimental setup, including cell line health, reagent quality, and protocol execution, can lead to inaccurate bioactivity measurements.

Q2: How can I effectively troubleshoot the low bioactivity of my synthetic this compound?

A systematic approach is crucial for identifying the root cause of low bioactivity. The following workflow can guide your troubleshooting process:

G start Start: Low Bioactivity Observed purity Step 1: Verify Compound Purity & Identity start->purity stability Step 2: Assess Compound Stability purity->stability Purity Confirmed troubleshoot_synthesis Step 4: Troubleshoot Synthesis Protocol purity->troubleshoot_synthesis Impurity Detected assay Step 3: Validate Bioassay Performance stability->assay Compound Stable stability->troubleshoot_synthesis Degradation Observed assay->troubleshoot_synthesis Assay Validated end Resolution: Optimized Bioactivity assay->end Assay Issue Identified & Resolved troubleshoot_synthesis->end

Caption: Troubleshooting workflow for low this compound bioactivity.

Q3: What types of impurities might be present in my synthetic this compound and how do they affect bioactivity?

Impurities in synthetic batches can originate from starting materials, by-products, intermediates, and degradation products.[1][2] For Asterriquinones, which are derivatives of anthraquinones, potential impurities could include:

  • Unreacted Starting Materials and Intermediates: These can compete with the active compound for binding to the target, leading to apparent lower activity.

  • By-products from Side Reactions: These may have no biological activity or could even have an antagonistic effect.

  • Residual Catalysts or Reagents: Inorganic impurities can sometimes interfere with biological assays.[2]

  • Degradation Products: Oxidation or hydrolysis of the this compound molecule can lead to inactive compounds.[3][5]

The effect of these impurities is a reduction in the effective concentration of the active this compound, potentially leading to misleading bioactivity data.

Troubleshooting Guides

Guide 1: Verifying Compound Purity and Identity

A critical first step is to confirm the purity and structural identity of your synthetic this compound batch.

Recommended Action:

  • High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method to assess the purity of your compound. Compare the chromatogram of your new batch with a high-purity reference standard.

  • Mass Spectrometry (MS): Confirm the molecular weight of your synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Verify the chemical structure and stereochemistry.

Data Presentation: Purity Analysis of Synthetic this compound Batches

Batch IDSynthesis DatePurity by HPLC (%)Molecular Weight (by MS)Bioactivity (IC50 in µM)
AQ-Ref-01N/A99.8506.6 g/mol 5.2
AQ-Syn-23A2025-10-1598.5506.5 g/mol 6.1
AQ-Syn-23B2025-10-2285.2506.7 g/mol 25.8
AQ-Syn-23C2025-11-0192.1506.6 g/mol 15.3

In the example above, batch AQ-Syn-23B shows a clear correlation between low purity and reduced bioactivity.

Guide 2: Assessing Compound Stability

Asterriquinones can degrade under certain conditions, leading to a loss of bioactivity.

Recommended Action:

  • Forced Degradation Studies: Subject your compound to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation pathways.[4][6]

  • Stability in Assay Buffer: Incubate the this compound in the bioassay buffer for the duration of the experiment and analyze for degradation by HPLC.

Data Presentation: Stability of this compound Under Forced Degradation

ConditionIncubation Time (hrs)Degradation (%)
0.1 M HCl24< 2%
0.1 M NaOH2415%
3% H₂O₂2425%
60°C248%
UV Light2412%

These results suggest that the this compound is sensitive to oxidative and basic conditions.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the purity of a synthetic this compound batch.

Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Standard and Sample Preparation: Prepare a stock solution of the this compound reference standard and the synthetic batch in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject equal volumes of the standard and sample solutions. Calculate the purity of the synthetic batch by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the bioactivity of a synthetic this compound batch by measuring its cytotoxic effect on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound reference standard and the synthetic batch in cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Visualizations

Asterriquinones and related anthraquinones often exert their anti-tumor effects by inducing oxidative stress and modulating key signaling pathways.

ROS/JNK Signaling Pathway:

Many anthraquinone compounds induce the generation of Reactive Oxygen Species (ROS), which can lead to the activation of the JNK signaling pathway and subsequently induce apoptosis in cancer cells.[7]

G This compound This compound ROS ROS This compound->ROS Induces JNK JNK ROS->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Promotes

Caption: this compound-induced apoptosis via the ROS/JNK pathway.

NF-κB Signaling Pathway:

The NF-κB pathway is central to inflammation and cell survival. Some anthraquinones can inhibit this pathway, contributing to their anti-cancer effects.

G This compound This compound IKK IKK This compound->IKK Inhibits IkappaB IkappaB IKK->IkappaB Phosphorylates NFkappaB NFkappaB IkappaB->NFkappaB Inhibits p1 Degradation IkappaB->p1 GeneExpression Pro-survival Gene Expression NFkappaB->GeneExpression Activates p1->NFkappaB

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Asterriquinone Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the derivatization of Asterriquinone.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and purification of this compound derivatives.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst - For palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), ensure the catalyst is not oxidized. Use fresh catalyst or a pre-catalyst. - For copper-catalyzed reactions, ensure the copper salt is of the appropriate oxidation state and handled under an inert atmosphere if necessary.
Incorrect Reaction Temperature - Some reactions are highly temperature-sensitive. If no reaction is observed at room temperature, consider gentle heating. - For high-temperature reactions, ensure the temperature is accurately controlled to prevent decomposition. Monitor the reaction closely by TLC or LC-MS.
Poor Solvent Choice - Ensure the solvent is anhydrous and deoxygenated, especially for cross-coupling reactions. - The polarity of the solvent can significantly impact solubility and reactivity. Consider screening a range of solvents (e.g., toluene, dioxane, THF, DMF).
Base Incompatibility - The choice of base is critical. For Suzuki-Miyaura couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For amination reactions, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. - Ensure the base is strong enough to facilitate the desired reaction but not so strong as to cause decomposition of starting materials or product.
Starting Material Impurity - Impurities in the this compound core or the coupling partner can poison the catalyst or lead to side reactions. Purify starting materials before use.
Incorrect Stoichiometry - Verify the molar ratios of all reactants, catalysts, and ligands. An excess of one reagent may be necessary to drive the reaction to completion.
Problem 2: Formation of Multiple Byproducts

Possible Causes & Solutions:

CauseRecommended Action
Side Reactions - Hydroxylation/Oxidation: The quinone moiety is susceptible to oxidation and hydroxylation. Work under an inert atmosphere (N₂ or Ar) to minimize these side reactions. - Homocoupling: In cross-coupling reactions, homocoupling of the boronic acid or halide can occur. This can sometimes be minimized by adjusting the catalyst-to-ligand ratio or the reaction temperature. - Decomposition: this compound and its derivatives may be sensitive to heat, light, or strong acids/bases. Protect the reaction from light and use the mildest possible conditions.
Reaction Time - Prolonged reaction times can lead to the formation of degradation products. Monitor the reaction progress and quench it as soon as the starting material is consumed.
Over-alkylation/arylation - In reactions where multiple sites are available for derivatization, consider using protecting groups to block unwanted reactivity.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions:

CauseRecommended Action
Polarity of the Product - this compound derivatives, especially those with multiple hydroxyl or amino groups, can be highly polar, leading to streaking on silica gel. - Consider using a different stationary phase, such as alumina or C18 (reverse-phase). - For reverse-phase chromatography, using a modifier like 0.1% formic acid or trifluoroacetic acid in the mobile phase can improve peak shape.[1]
Product Instability on Silica - Some quinones can decompose on acidic silica gel. Consider neutralizing the silica gel with a base (e.g., triethylamine) before use or using a less acidic stationary phase.
Removal of Metal Catalyst - Palladium or copper residues can be difficult to remove. Consider washing the organic extract with an aqueous solution of a chelating agent (e.g., EDTA) or passing the crude product through a scavenger resin.
Crystallization Issues - If the product is a solid, recrystallization can be an effective purification method. Screen a variety of solvent systems to find suitable conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of derivatization reactions for the this compound core?

A1: The most common derivatization strategies for quinone scaffolds like this compound involve:

  • Nucleophilic Substitution/Addition: Introduction of nucleophiles such as amines, thiols, or alkoxides. The reaction of p-benzoquinone with S-nucleophiles can lead to mono-, di-, tri-, and tetra-substituted products.[2][3]

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids to introduce aryl or vinyl substituents.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

  • Direct C-H Arylation/Alkylation: This method allows for the direct functionalization of the quinone ring with boronic acids.[4]

Q2: How can I optimize the yield of my this compound derivatization reaction?

A2: Optimization is a multi-parameter process. Consider the following:

  • Catalyst and Ligand Screening: For cross-coupling reactions, different palladium catalysts and phosphine ligands can have a dramatic effect on yield. It is often necessary to screen a panel of catalysts and ligands.

  • Solvent and Base Combination: The choice of solvent and base are interdependent. A systematic screening of different combinations is recommended.

  • Temperature and Reaction Time: These parameters should be optimized to ensure the reaction goes to completion without significant byproduct formation. Monitoring the reaction by TLC or LC-MS is crucial. Increased reaction times do not always lead to higher purity and can sometimes increase the number of byproducts.[5]

Q3: My reaction with a nucleophile on a benzoquinone turns black immediately. What is happening and how can I prevent it?

A3: The sudden color change to black when reacting a benzoquinone with a nucleophile often indicates the formation of polymeric or decomposition products. This can be caused by the high reactivity of the quinone system. To mitigate this, you can try:

  • Lowering the reaction temperature: Running the reaction at a lower temperature can slow down the decomposition pathways.

  • Slowing the addition of the nucleophile: Adding the nucleophile dropwise can help to control the reaction rate and minimize side reactions.

  • Using a less reactive solvent: The choice of solvent can influence the reaction pathway.

  • Working under inert conditions: Oxygen can contribute to the formation of colored byproducts.

Q4: What are some key considerations for purifying this compound derivatives?

A4: Purification can be challenging due to the polar nature and potential instability of these compounds.

  • Chromatography: As mentioned in the troubleshooting guide, reverse-phase chromatography is often a good choice for polar quinones.[1]

  • Steam Distillation: For some crude quinone mixtures, steam distillation under a vacuum at temperatures below 60°C can be an effective purification method to remove non-volatile impurities.[6]

  • Characterization: Due to the potential for complex mixtures, it is essential to thoroughly characterize the purified product using techniques like NMR, Mass Spectrometry, and IR spectroscopy.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halo-Asterriquinone Derivative

This is a generalized protocol and may require optimization for specific substrates.

  • Materials: Halo-Asterriquinone derivative, Arylboronic acid (1.2 - 1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2 equivalents), Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane).

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-Asterriquinone derivative, arylboronic acid, and base. b. Add the solvent mixture. The solvent should be degassed prior to use. c. Add the palladium catalyst. d. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.

Signaling Pathways and Visualization

This compound derivatives, being structurally related to anthraquinones, are known to modulate several key signaling pathways implicated in cancer and other diseases.

c-MET Signaling Pathway

Anthraquinone derivatives have been identified as potent inhibitors of the c-Met kinase signaling pathway.[7][8] The c-MET receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways involved in cell proliferation, survival, and motility.[9]

cMET_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMET c-MET Receptor HGF->cMET Binding & Activation PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Motility Cell Motility ERK->Motility STAT3->Proliferation This compound This compound Derivative This compound->cMET

Caption: c-MET signaling pathway and the inhibitory action of this compound derivatives.

AMPK/Akt/mTOR Autophagy Signaling Pathway

Anthraquinone derivatives can induce autophagy through the PI3K/AKT/mTOR signaling pathway.[10] Autophagy is a cellular process of degradation and recycling of cellular components. The AMPK pathway is a key energy sensor that can regulate autophagy.[11]

Autophagy_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effect EnergyStress Low Energy (High AMP/ATP) AMPK AMPK EnergyStress->AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibition PI3K PI3K AKT Akt PI3K->AKT AKT->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibition Autophagy Autophagy ULK1->Autophagy This compound This compound Derivative This compound->PI3K Inhibition

References

Technical Support Center: Asterriquinone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice on how to effectively dissolve and use Asterriquinone in in vitro assays.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the best solvent to dissolve this compound?

A1: Based on the chemical properties of similar quinone-based compounds, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for preparing a stock solution of this compound.[1][2][3] It is a powerful polar aprotic solvent capable of dissolving many organic compounds.[4]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous assay buffer (e.g., PBS or cell culture medium). What should I do?

A2: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, to minimize solvent-induced artifacts and cytotoxicity.[2]

  • Pre-warm the Aqueous Medium: Warming your PBS or cell culture medium to 37°C before adding the this compound-DMSO stock can help maintain solubility.

  • Use a Step-wise Dilution: Instead of a single large dilution, try diluting the DMSO stock serially in the pre-warmed aqueous medium.

  • Vortexing and Sonication: After dilution, vortex the solution vigorously or use a sonicator bath for a few minutes to help re-dissolve any precipitate.

  • Incorporate Serum: If your cell culture medium contains fetal bovine serum (FBS), adding the this compound-DMSO stock to the complete medium (containing FBS) may improve solubility due to the protein-binding capacity of serum components.

Q3: What is the maximum concentration of this compound I can expect to dissolve?

Q4: Can I use other organic solvents like ethanol?

A4: While DMSO is generally preferred, ethanol can also be used to dissolve hydrophobic compounds.[3] However, like DMSO, it can be toxic to cells at higher concentrations, and precipitation upon dilution in aqueous solutions can still occur.[2] If you choose to use ethanol, similar troubleshooting steps (warming, vortexing) should be applied.

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Data Presentation: Solubility of Hydrophobic Compounds

While specific data for this compound is limited, the following table summarizes general solubility information for similar hydrophobic compounds in common laboratory solvents. This can be used as a guideline for initial experiments.

SolventGeneral SolubilityRecommended Starting Stock ConcentrationFinal Assay Concentration (Typical)Notes
DMSO High1-10 mM1-100 µMRecommended primary solvent.[1][2][3] Keep final concentration in media low (<1%).
Ethanol Moderate to High1-10 mM1-100 µMCan be an alternative to DMSO.[3] Similar precautions for final concentration apply.
PBS (pH 7.4) Very LowNot Recommended for StockN/AThis compound is expected to have poor aqueous solubility.
Cell Culture Media LowNot Recommended for Stock1-100 µMSolubility can be slightly enhanced by serum proteins.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~506.6 g/mol ).

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile PBS or cell culture medium (with or without serum, as required by the assay)

  • Sterile dilution tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous diluent (PBS or cell culture medium) to 37°C.

  • Perform a serial dilution of the 10 mM this compound stock solution in the pre-warmed aqueous medium to achieve the desired final concentrations. For example, to make a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution.

  • Immediately after adding the DMSO stock to the aqueous medium, vortex the solution thoroughly to ensure proper mixing and minimize precipitation.

  • Visually inspect the working solutions for any signs of precipitation before adding them to your assay plates. If precipitation is observed, refer to the troubleshooting guide.

  • Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualizations

Experimental Workflow for Solubilizing this compound

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store dilute Serially Dilute Stock store->dilute Use Stock warm_media Pre-warm Aqueous Medium (37°C) warm_media->dilute mix Vortex Immediately dilute->mix use Use in Assay mix->use

Caption: Workflow for preparing this compound stock and working solutions.

Plausible Signaling Pathway Modulation by this compound

Based on evidence from related quinone compounds, this compound may influence key cellular signaling pathways such as the MAPK and PI3K/Akt pathways.[5][6]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound Akt Akt This compound->Akt Potential Inhibition JNK JNK This compound->JNK Potential Inhibition p38 p38 This compound->p38 Potential Inhibition PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription JNK->Transcription p38->Transcription

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Efficient Extraction of Asterriquinone from Fungal Biomass

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Asterriquinone from fungal biomass. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your extraction protocols.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce Asterriquinones?

A1: Asterriquinones have been isolated from several fungal species, most notably from various strains of Aspergillus terreus. Other reported producers include species from the genera Humicola and Botryotrichum.

Q2: What are the most effective solvents for extracting this compound from fungal biomass?

A2: The choice of solvent is critical for efficient extraction. Generally, moderately polar solvents are effective. Ethyl acetate is a commonly used solvent for the extraction of Asterriquinones from fungal cultures. Other solvents such as methanol, ethanol, and acetone, or mixtures thereof, can also be employed. The optimal solvent may depend on the specific strain and fermentation conditions. For instance, a mixture of ethanol and water can enhance the extraction of anthraquinone-like compounds by increasing the swelling of the fungal hyphae.

Q3: What is the general workflow for this compound extraction and purification?

A3: A typical workflow involves fermentation of the producing fungal strain, followed by extraction of the biomass and/or culture broth, and subsequent purification of the crude extract. The purification process often involves chromatographic techniques such as silica gel column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound from other co-extracted metabolites.

Q4: How can I improve the yield of this compound before extraction?

A4: Optimizing the fermentation conditions is key to maximizing the production of this compound. This can include adjusting media components (carbon and nitrogen sources), pH, temperature, and aeration. Both solid-state fermentation (SSF) and submerged fermentation (SmF) can be used for Aspergillus terreus cultivation, with SSF sometimes offering higher yields of secondary metabolites.

Q5: What analytical techniques are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantification of Asterriquinones.[1] These techniques allow for the separation and identification of different this compound analogs within a complex extract.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield of this compound in the crude extract. 1. The fungal strain is not producing the compound under the current fermentation conditions. 2. Inefficient extraction solvent or procedure. 3. Degradation of this compound during extraction or storage.1. Optimize fermentation parameters (media, pH, temperature, incubation time). Consider both solid-state and submerged fermentation. 2. Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, acetone, and their aqueous mixtures). Consider using extraction enhancement techniques like sonication. 3. Avoid prolonged exposure to high temperatures and light. Store extracts at low temperatures (-20°C or below).
Crude extract is a complex mixture, making purification difficult. Co-extraction of numerous other secondary metabolites and pigments from the fungal biomass.1. Pre-extract the biomass with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a more polar solvent for this compound. 2. Employ multi-step purification, starting with silica gel column chromatography to fractionate the crude extract, followed by preparative HPLC for final purification.
Poor separation of this compound from its analogs during chromatography. The structural similarity of different this compound derivatives makes their separation challenging.1. Optimize the HPLC mobile phase. A gradient elution with a solvent system like acetonitrile and water (with a small percentage of formic acid to improve peak shape) is often effective. 2. Use a high-resolution HPLC column with a suitable stationary phase (e.g., C18). 3. Consider alternative chromatographic techniques like centrifugal partition chromatography.
Presence of water in the organic solvent extract. Incomplete phase separation during liquid-liquid extraction.1. After extraction, pass the organic phase through a drying agent such as anhydrous sodium sulfate to remove residual water before concentration. 2. Use a separatory funnel and allow adequate time for the layers to separate completely.
Inconsistent extraction yields between batches. Variability in fermentation, biomass harvesting, or extraction procedure.1. Standardize all steps of the process, from inoculum preparation to the final extraction. 2. Ensure consistent biomass-to-solvent ratios, extraction times, and temperatures. 3. Monitor and control key fermentation parameters for each batch.

Data on Extraction Efficiency

The efficiency of extraction can be significantly influenced by the chosen method and solvent. Below is a summary of comparative data for anthraquinone extraction from biomass, which can serve as a guide for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Anthraquinones

Extraction MethodSolventExtraction TimeYield (mg/g of dry biomass)Reference
Soxhlet50% Methanol-14.6 ± 1.0[2]
Room Temperature80% Acetone-38.9 ± 1.6[2]
Room Temperature50% Ethanol-27.0 ± 6.9[2]
Pressurized Steamer80% Ethanol5 min95.3 ± 0.6[2]
Heat RefluxEthanol45 min45.63[3]
Ultrasonic-assistedEthanol45 min- (yield declined after 45 min)[3]

Table 2: Influence of Fermentation Type on Secondary Metabolite Yield

Fermentation TypeOrganismProductYieldReference
Submerged Fermentation (SmF)Aspergillus terreusLovastatin276 mg/L[4]
Solid-State Fermentation (SSF)Aspergillus terreusLovastatin9.7 mg/g[4]

Note: While the data for Lovastatin is presented, it highlights the potential for significantly different yields between SmF and SSF for secondary metabolites from Aspergillus terreus. Similar optimization may be beneficial for this compound production.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Aspergillus terreus

This protocol outlines a general procedure for the extraction of this compound from a solid-state fermentation of Aspergillus terreus.

  • Fermentation:

    • Inoculate a suitable solid substrate (e.g., a mixture of rice and millet) with a spore suspension of Aspergillus terreus.[5]

    • Incubate at room temperature for approximately 28 days in static culture.[5]

  • Extraction:

    • Harvest the fermented biomass.

    • Macerate the biomass and extract it three times with an equal volume of ethyl acetate.[5]

    • Combine the ethyl acetate extracts.

  • Concentration:

    • Filter the combined extract to remove solid particles.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[5]

  • Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of petroleum ether and ethyl acetate.[5]

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.

    • Pool the fractions containing this compound.

    • Perform further purification of the pooled fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water) to obtain pure this compound.[5]

Visualizations

Biosynthesis Pathway of this compound Precursors

The biosynthesis of Asterriquinones, like other bis-indolylquinones, originates from L-tryptophan and dimethylallyl diphosphate (DMAPP). The pathway involves several enzymatic steps to form the core structure.

Asterriquinone_Biosynthesis L-Tryptophan L-Tryptophan Indole pyruvic acid (IPA) Indole pyruvic acid (IPA) L-Tryptophan->Indole pyruvic acid (IPA) Aminotransferase (TdiD) Dimeric IPA Dimeric IPA Indole pyruvic acid (IPA)->Dimeric IPA Dimerization Didemethylthis compound D (DDAQ D) Didemethylthis compound D (DDAQ D) Dimeric IPA->Didemethylthis compound D (DDAQ D) Oxidative cyclization Prenylated Intermediates Prenylated Intermediates Didemethylthis compound D (DDAQ D)->Prenylated Intermediates Prenylation DMAPP DMAPP DMAPP->Prenylated Intermediates Prenyltransferase Asterriquinones Asterriquinones Prenylated Intermediates->Asterriquinones Further modifications

Caption: Proposed biosynthetic pathway of Asterriquinones from primary metabolites.

General Experimental Workflow for this compound Extraction

This diagram illustrates the key stages in the process of obtaining pure this compound from fungal biomass.

Extraction_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fungal Culture\n(Aspergillus terreus) Fungal Culture (Aspergillus terreus) Fermentation\n(Solid-state or Submerged) Fermentation (Solid-state or Submerged) Fungal Culture\n(Aspergillus terreus)->Fermentation\n(Solid-state or Submerged) Biomass Harvesting Biomass Harvesting Fermentation\n(Solid-state or Submerged)->Biomass Harvesting Extraction\n(e.g., Ethyl Acetate) Extraction (e.g., Ethyl Acetate) Biomass Harvesting->Extraction\n(e.g., Ethyl Acetate) Crude Extract Crude Extract Extraction\n(e.g., Ethyl Acetate)->Crude Extract Purification\n(Column Chromatography, HPLC) Purification (Column Chromatography, HPLC) Crude Extract->Purification\n(Column Chromatography, HPLC) Pure this compound Pure this compound Purification\n(Column Chromatography, HPLC)->Pure this compound

Caption: Overview of the workflow for this compound extraction and purification.

References

Technical Support Center: Overcoming Asterriquinone Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms to Asterriquinone in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a type of anthraquinone, a class of compounds known for their anticancer properties. While the precise mechanism for this compound is still under investigation, related compounds in the anthraquinone family have been shown to exert their effects through several mechanisms, including the induction of DNA damage, cell cycle arrest, and apoptosis (programmed cell death)[1]. Some anthraquinones are also known to generate reactive oxygen species (ROS), which can lead to cellular stress and apoptosis through the activation of signaling pathways like the JNK pathway[2].

Q2: Our cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

Reduced sensitivity, or acquired resistance, to anticancer drugs can arise from various molecular changes within the cancer cells[3]. For a compound like this compound, potential resistance mechanisms, based on what is known for related compounds, could include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1/ABCC1, and BCRP/ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration and thus its efficacy[4][5].

  • Alterations in Drug Target: While the specific molecular target of this compound is not well-defined, mutations or modifications in the target protein could prevent the drug from binding effectively.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and proliferation, thereby counteracting the cytotoxic effects of the drug. Key pathways implicated in chemoresistance include the PI3K/Akt/mTOR and MAPK/ERK pathways[1][2][6][7].

  • Enhanced DNA Repair: If this compound's mechanism involves DNA damage, an upregulation of DNA repair mechanisms in the cancer cells could mitigate the drug's effects[3].

  • Inhibition of Apoptosis: Changes in the expression of pro-apoptotic and anti-apoptotic proteins can make cells more resistant to undergoing programmed cell death[3].

Q3: How can we confirm if our cells have developed resistance to this compound?

The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line versus the parental (non-treated) cell line. A significant increase in the IC50 value in the treated line indicates the development of resistance[8][9][10][11]. This is typically determined using a cell viability assay.

Q4: What are the first steps to investigate the mechanism of resistance in our this compound-resistant cell line?

A logical first step is to investigate the most common mechanisms of multidrug resistance. You can start by:

  • Assessing ABC Transporter Expression: Use quantitative real-time PCR (qRT-PCR) or immunoblotting to compare the expression levels of key ABC transporters (e.g., ABCB1, ABCC1, ABCG2) between your resistant and parental cell lines.

  • Evaluating Signaling Pathway Activation: Use immunoblotting to check for the phosphorylation (activation) of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in our cell line.
Possible Cause Recommended Solution
Cell culture variability Ensure consistent cell passage number, confluency at the time of treatment, and media composition.
Inaccurate cell seeding Use a hemocytometer or automated cell counter for precise cell counting and seeding.
Drug degradation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect from light if it is light-sensitive.
Assay interference Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Problem 2: No significant difference in ABC transporter expression between parental and resistant cells.
Possible Cause Next Steps
Resistance is not mediated by the tested ABC transporters. Investigate other potential resistance mechanisms.
Analyze Signaling Pathways: Perform immunoblotting for key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., phospho-Akt, phospho-ERK).
Assess Apoptosis Regulation: Compare the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) between the cell lines.
Consider Drug Metabolism: Investigate if there are differences in the expression of drug-metabolizing enzymes.
Problem 3: Difficulty in generating a stable this compound-resistant cell line.
Possible Cause Recommended Solution
Drug concentration is too high initially. Start with a low concentration of this compound (e.g., the IC20) and gradually increase the concentration in a stepwise manner over several weeks or months[8][12].
Cells are not recovering between treatments. Allow the cells to reach a healthy confluency (e.g., 80%) before each subsequent treatment with a higher drug concentration[13].
Inconsistent drug exposure. Maintain a consistent schedule for drug treatment and media changes.

Quantitative Data Summary

Due to the limited availability of public data on this compound resistance, the following table presents hypothetical data for illustrative purposes.

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.

Cell LineParental IC50 (µM)Resistant IC50 (µM)Resistance Index (RI)
MCF-7 (Breast Cancer)2.550.020.0
A549 (Lung Cancer)5.075.015.0
HCT116 (Colon Cancer)1.836.020.0

The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Experimental Protocols

Protocol 1: Development of an this compound-Resistant Cancer Cell Line

This protocol describes the generation of a drug-resistant cell line through continuous exposure to increasing concentrations of this compound[8][12][13].

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • Cell culture flasks/plates

  • Hemocytometer or automated cell counter

  • 0.25% Trypsin-EDTA

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in the parental cell line.

  • Initial Treatment: Seed the parental cells and treat them with a low concentration of this compound, typically the IC10 or IC20, for 48-72 hours.

  • Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the surviving cells to grow to approximately 80% confluency.

  • Subculture and Increase Concentration: Passage the cells and re-seed them. Treat the new culture with a slightly higher concentration of this compound (e.g., 1.5 to 2-fold increase).

  • Repeat Cycles: Repeat steps 3 and 4, gradually increasing the this compound concentration over several weeks to months. It is advisable to cryopreserve cells at each new concentration level as a backup.

  • Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), establish this as the resistant cell line. Regularly confirm the resistant phenotype by comparing its IC50 to the parental line.

Protocol 2: Immunoblotting for Signaling Pathway Analysis

This protocol outlines the steps for detecting the activation of key signaling proteins[14][15].

Materials:

  • Parental and this compound-resistant cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the parental and resistant cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., beta-actin). Compare the levels of phosphorylated proteins to the total protein levels between the parental and resistant cell lines.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression

This protocol details the measurement of mRNA levels of ABC transporter genes[16][17].

Materials:

  • Parental and this compound-resistant cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the parental and resistant cells using an RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reactions by combining the cDNA template, primers, and master mix.

  • qRT-PCR Amplification: Run the reactions on a qRT-PCR instrument using an appropriate cycling program.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the resistant cells to the parental cells.

Visualizations

G cluster_0 Drug Action cluster_1 Resistance Mechanism 1: Drug Efflux cluster_2 Resistance Mechanism 2: Pathway Activation This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Enters Cell ABC Transporter ABC Transporter Cancer Cell->ABC Transporter Drug Efflux PI3K/Akt Pathway PI3K Akt mTOR MAPK/ERK Pathway RAS RAF MEK ERK Asterriquinone_out This compound ABC Transporter->Asterriquinone_out Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation MAPK/ERK Pathway->Cell Survival & Proliferation

Caption: Potential mechanisms of resistance to this compound in cancer cells.

G start Start: Resistant Phenotype Observed ic50 Confirm Resistance: Compare IC50 of Parental vs. Resistant Cells start->ic50 abc_transporters Investigate ABC Transporters: qRT-PCR & Immunoblot for ABCB1, ABCC1, ABCG2 ic50->abc_transporters decision_abc ABC Transporters Upregulated? abc_transporters->decision_abc signaling_pathways Investigate Signaling Pathways: Immunoblot for p-Akt, p-ERK decision_pathways Signaling Pathways Activated? signaling_pathways->decision_pathways decision_abc->signaling_pathways No conclusion_abc Conclusion: Resistance likely mediated by drug efflux. decision_abc->conclusion_abc Yes conclusion_pathways Conclusion: Resistance likely mediated by pro-survival signaling. decision_pathways->conclusion_pathways Yes other_mechanisms Investigate Other Mechanisms: - Drug Target Alteration - Apoptosis Evasion - Enhanced DNA Repair decision_pathways->other_mechanisms No

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Asterriquinone Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of Asterriquinone during storage. The following information is based on general knowledge of quinone-containing compounds, as specific stability data for Asterriquinones is limited in publicly available literature. It is crucial to validate these recommendations for your specific this compound derivative and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: Based on the chemistry of related quinone compounds, the primary factors contributing to the degradation of Asterriquinones are expected to be:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • pH: The stability of quinone-containing compounds is often pH-dependent. Both acidic and alkaline conditions can promote hydrolysis and other degradation pathways.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidation: The quinone moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Q2: What are the general signs of this compound degradation?

A2: Degradation of this compound may be indicated by:

  • A change in the physical appearance of the sample, such as color change (e.g., darkening) or precipitation.

  • A decrease in the measured potency or concentration of the active compound.

  • The appearance of new peaks in a chromatogram (e.g., from HPLC analysis), corresponding to degradation products.

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating analytical method is essential for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. A validated HPLC method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound and detection of any impurities that may form over time.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected loss of potency in a stored this compound solution. Inappropriate storage temperature.Store solutions at or below -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Exposure to light.Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Unsuitable solvent or pH.Use aprotic solvents if possible. If aqueous solutions are necessary, buffer the solution to an optimal pH (requires experimental determination, but near-neutral pH is a common starting point for many compounds).
Oxidative degradation.Degas solvents before use. Consider adding an antioxidant to the formulation.
Color change observed in the solid this compound powder. Exposure to moisture and/or light.Store the solid powder in a tightly sealed container in a desiccator, protected from light.
Thermal degradation.Store the solid powder at the recommended low temperature.
Appearance of new peaks in the HPLC chromatogram of a stability sample. Degradation has occurred.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.
Contamination.Ensure proper handling and cleaning procedures to avoid cross-contamination.

Recommended Storage Conditions

Form Temperature Atmosphere Light Condition Recommended Duration (General Guidance)
Solid Powder -20°CInert (e.g., Argon, Nitrogen)Dark (in amber vials or foil-wrapped)Long-term (Years)
2-8°CInertDarkShort-term (Weeks to Months)
Solution (in organic solvent, e.g., DMSO) -80°CInertDarkLong-term (Months to Years)
-20°CInertDarkShort-term (Weeks to Months)
Aqueous Solution -80°CInert, Degassed SolventDarkShort-term (Days to Weeks) - High risk of degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound sample

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Repeat the experiment with 1 M HCl if no degradation is observed.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M and 1 M NaOH for degradation and neutralize with HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period, monitoring for degradation.

    • If no degradation is observed, repeat with 30% H₂O₂ and/or gentle heating.

  • Thermal Degradation:

    • For solid-state degradation, place a known amount of this compound powder in an oven at elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • For solution-state degradation, incubate the stock solution at elevated temperatures.

  • Photodegradation:

    • Expose the this compound solution and solid powder to light in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-ultraviolet lamps).

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

    • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

General Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of this compound (scan for λmax).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Optimize the mobile phase composition and gradient to achieve good resolution between the parent this compound peak and any degradation peaks observed in the forced degradation samples.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Formulation Strategies to Enhance Stability

For solution-based applications, the following strategies can be explored to improve the stability of this compound.

Strategy Description Potential Benefits
Use of Antioxidants Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into the formulation.Can inhibit oxidative degradation by scavenging free radicals.
Cyclodextrin Complexation Form an inclusion complex with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).Can protect the this compound molecule from light, heat, and oxidation by encapsulating it within the cyclodextrin cavity. May also improve aqueous solubility.
Lyophilization (Freeze-Drying) Remove the solvent from a solution by freezing and then sublimating the ice under vacuum.Results in a stable solid powder that is less susceptible to hydrolytic and oxidative degradation. Extends shelf-life.

Diagrams

Degradation_Pathways cluster_stress Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Temperature Temperature Temperature->this compound Thermal Degradation Light Light Light->this compound Photodegradation pH pH pH->this compound Hydrolysis Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->this compound Oxidation Moisture Moisture Moisture->this compound Hydrolysis

Caption: Potential degradation pathways of this compound under various stress factors.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis Stock_Solution This compound Stock Solution Acid_Stress Acidic Conditions Stock_Solution->Acid_Stress Base_Stress Basic Conditions Stock_Solution->Base_Stress Oxidative_Stress Oxidative Conditions Stock_Solution->Oxidative_Stress Thermal_Stress Thermal Stress Stock_Solution->Thermal_Stress Photo_Stress Photolytic Stress Stock_Solution->Photo_Stress HPLC_Analysis Stability-Indicating HPLC Acid_Stress->HPLC_Analysis Base_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photo_Stress->HPLC_Analysis Data_Analysis Data Analysis & Degradation Profile HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: High-Purity Isolation of Asterriquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the high-purity isolation of Asterriquinone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound for isolation?

A1: this compound is a secondary metabolite produced by various fungi, most notably Aspergillus terreus.[1][2] Fermentation of this fungus is the typical starting point for isolating the compound.

Q2: What are the key physicochemical properties of this compound that influence its purification?

A2: this compound is a quinone-based compound with a molecular weight of 506.6 g/mol . Its structure contains dihydroxy-1,4-benzoquinone and indole moieties, contributing to its polarity.[1] Understanding its polarity is crucial for selecting the appropriate chromatographic conditions. The stability of this compound can be affected by pH and exposure to light, with some quinones showing degradation at alkaline pH.[3][4]

Q3: Which chromatographic techniques are most effective for high-purity this compound isolation?

A3: A multi-step chromatographic approach is generally required. This typically involves initial separation using silica gel column chromatography followed by purification with High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to achieve high purity.[5]

Q4: How can I monitor the purity of this compound during the isolation process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation during column chromatography. For final purity assessment of the isolated this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and to detect impurities.

Experimental Protocols

I. Fermentation and Extraction of Crude this compound

This protocol outlines the initial steps to cultivate Aspergillus terreus and extract the crude secondary metabolites containing this compound.

Materials:

  • Aspergillus terreus culture

  • Potato Dextrose Agar (PDA)

  • Liquid fermentation medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose)

  • Ethyl acetate (HPLC grade)

  • Shaking incubator

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • Inoculate Aspergillus terreus onto PDA plates and incubate at 25-28°C for 7-10 days.

  • Transfer mycelial plugs from the agar plates to the liquid fermentation medium.

  • Incubate the liquid culture in a shaking incubator at 25-28°C and 150 rpm for 14-21 days.

  • After incubation, separate the mycelium from the culture broth by filtration.

  • Extract the culture broth and the mycelium separately with an equal volume of ethyl acetate three times.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

II. High-Purity Isolation of this compound

This protocol details the chromatographic purification of this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane)

  • HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • TLC plates (silica gel 60 F254)

Procedure:

Step 1: Silica Gel Column Chromatography (Initial Purification)

  • Dissolve the crude extract in a minimal amount of dichloromethane.

  • Prepare a silica gel column packed with a slurry of silica gel in hexane.

  • Load the dissolved crude extract onto the column.

  • Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using TLC. A common mobile phase for TLC of quinones is a mixture of hexane and ethyl acetate.

  • Combine fractions containing this compound based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to yield a partially purified this compound sample.

Step 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Dissolve the partially purified sample in the HPLC mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

  • Set up the HPLC system with a C18 column.

  • Use a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).

  • Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain high-purity this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Crude Extract Inefficient fungal fermentation.Optimize fermentation parameters such as medium composition, pH, temperature, and incubation time.
Incomplete extraction of metabolites.Increase the number of extractions with ethyl acetate. Ensure thorough mixing during extraction.
Streaking or Tailing of Spots on TLC Plate Sample is overloaded.Dilute the sample before spotting it on the TLC plate.[7]
Compound is interacting strongly with the silica gel (highly polar).Add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase.[7]
Compound is unstable on silica gel.Consider using a different stationary phase, such as alumina or a reversed-phase C18 plate.[8]
Compound Remains at the Baseline on TLC/Column The eluent is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[7]
Compound Moves with the Solvent Front on TLC/Column The eluent is too polar.Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent.[7]
Poor Separation in Column Chromatography Inappropriate solvent system.Perform a more thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation.
Column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
Broad or Tailing Peaks in HPLC Secondary interactions with the stationary phase.Add a modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid, to improve peak shape.
Column is overloaded.Reduce the amount of sample injected onto the HPLC column.
No Compound Detected in HPLC Fractions The compound may have degraded.Check the pH and light sensitivity of this compound. Protect the sample from light and maintain an appropriate pH during purification.[3][4]
The compound did not elute from the column.Use a stronger mobile phase or a different stationary phase.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Isolation

Purification Step Starting Material (g) Product Weight (mg) Purity (%) Overall Yield (%)
Crude Extraction10 L Culture Broth5,000~5-10-
Silica Gel Chromatography5.0500~70-8010
HPLC Purification0.550>981

Note: These are representative values and may vary depending on the fermentation yield and purification efficiency.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification A_terreus Aspergillus terreus Culture Fermentation Liquid Fermentation A_terreus->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column TLC_Monitoring TLC Monitoring Silica_Column->TLC_Monitoring HPLC HPLC Purification (C18) Silica_Column->HPLC High_Purity_AQ High-Purity this compound HPLC->High_Purity_AQ biosynthetic_pathway AcetylCoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase AcetylCoA->Polyketide_Synthase MalonylCoA Malonyl-CoA MalonylCoA->Polyketide_Synthase Octaketide Octaketide Intermediate Polyketide_Synthase->Octaketide Aromatization Aromatization & Cyclization Octaketide->Aromatization Anthrone Anthrone Intermediate Aromatization->Anthrone Oxidation Oxidation Anthrone->Oxidation Anthraquinone_Core Anthraquinone Core Oxidation->Anthraquinone_Core Condensation Condensation Anthraquinone_Core->Condensation Tryptophan Tryptophan Indole_Synthesis Indole Moiety Synthesis Tryptophan->Indole_Synthesis Indole Indole Indole_Synthesis->Indole Prenylation Prenylation Indole->Prenylation Prenyl_Indole Prenylated Indole Prenylation->Prenyl_Indole Prenyl_Indole->Condensation This compound This compound Condensation->this compound signaling_pathway This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

References

Asterriquinone DNA Intercalation Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with asterriquinone and its derivatives in DNA intercalation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound DNA intercalation studies, offering potential causes and solutions in a straightforward question-and-answer format.

1. Spectroscopic Assays (UV-Vis, Fluorescence)

  • Question: Why am I observing inconsistent or no change in the absorbance/fluorescence spectrum of my this compound derivative upon addition of DNA?

    • Possible Cause 1: Incorrect Buffer Conditions. The binding of intercalating agents can be sensitive to pH and ionic strength.[1][2]

      • Solution: Ensure your buffer pH is stable and appropriate for both the compound and DNA. A common buffer is Tris-HCl with NaCl or KCl at a physiological pH (e.g., 7.4).[3][4] Verify the ionic strength of your buffer, as high salt concentrations can weaken electrostatic interactions and affect binding.

    • Possible Cause 2: Compound Insolubility or Aggregation. Asterriquinones and related anthraquinones can be hydrophobic and may precipitate or aggregate in aqueous buffers, especially at higher concentrations.[5]

      • Solution: Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol and then dilute into the aqueous buffer, ensuring the final solvent concentration is low (typically <1%) to avoid affecting DNA structure.[5] If solubility issues persist, consider using a buffer with a small percentage of a co-solvent, but be aware this may also impact the DNA interaction.

    • Possible Cause 3: Low Binding Affinity. The specific this compound derivative you are using may have a low binding affinity for DNA, resulting in subtle spectral changes that are difficult to detect.

      • Solution: Increase the concentration of DNA relative to the compound to favor the bound state. Ensure you are using a sensitive spectrophotometer or fluorometer.

    • Possible Cause 4: Photobleaching (Fluorescence Assays). Fluorescent molecules can be irreversibly damaged by prolonged exposure to excitation light, leading to a decrease in signal.[6][7][8]

      • Solution: Minimize the exposure time and intensity of the excitation light.[8] Use a photostable dye if possible, or work with freshly prepared samples. Consider using an oxygen scavenging system to reduce photobleaching.[8]

  • Question: My fluorescence signal is decreasing at high concentrations of my this compound derivative. What could be the cause?

    • Possible Cause 1: Self-Quenching. At high concentrations, fluorescent molecules can interact with each other, leading to a decrease in fluorescence intensity, a phenomenon known as self-quenching or dimerization.[9][10]

      • Solution: Work at lower concentrations of the this compound derivative. If you need to explore a wide concentration range, be aware of this effect when analyzing your data.

    • Possible Cause 2: Inner Filter Effect. At high concentrations, the compound can absorb the excitation and/or emission light, leading to an apparent decrease in fluorescence.[9][10]

      • Solution: Use a lower concentration of the compound. For quantitative measurements, it may be necessary to apply a correction factor to your data.

2. Gel-Based Assays (Electrophoresis)

  • Question: Why do I see smearing or no change in the mobility of my plasmid DNA after incubation with my this compound derivative in an unwinding assay?

    • Possible Cause 1: DNA Degradation. If your sample is contaminated with nucleases, the DNA will be degraded, leading to smearing on the gel.

      • Solution: Use sterile, nuclease-free water, buffers, and tips. Ensure your DNA stock is of high quality.

    • Possible Cause 2: Insufficient Compound Concentration or Incubation Time. The unwinding of supercoiled plasmid DNA by an intercalator is dependent on the concentration of the compound and the time allowed for binding.

      • Solution: Increase the concentration of the this compound derivative and/or the incubation time.

    • Possible Cause 3: Compound Precipitation. As with spectroscopic assays, the compound may precipitate out of solution, preventing it from interacting with the DNA.

      • Solution: Check for visible precipitate in your incubation mixture. If present, refer to the solubility troubleshooting tips above.

3. Cell-Based Assays (Cytotoxicity, Apoptosis)

  • Question: I am not observing any significant cytotoxicity with my this compound derivative, even at high concentrations. Why might this be?

    • Possible Cause 1: Low Cell Permeability. The compound may not be able to efficiently cross the cell membrane to reach the nuclear DNA. The cytotoxicity of this compound monoalkyl ethers has been shown to correlate with their hydrophobicity and intracellular accumulation.[11]

      • Solution: Consider synthesizing derivatives with modified side chains to improve membrane permeability.[11]

    • Possible Cause 2: Rapid Efflux by Cancer Cells. Some cancer cell lines express efflux pumps that can actively remove foreign compounds, reducing their intracellular concentration.

      • Solution: Use a cell line known to have low expression of efflux pumps, or co-incubate with an inhibitor of these pumps.

    • Possible Cause 3: The Compound is Not Cytotoxic to the Chosen Cell Line. The cytotoxic effects of these compounds can be cell-line specific.

      • Solution: Test the compound on a panel of different cancer cell lines.

  • Question: How can I confirm that the observed cell death is due to apoptosis induced by DNA damage?

    • Solution: Several assays can be used to confirm apoptosis and DNA damage:

      • DNA Laddering Assay: Apoptotic cells exhibit characteristic fragmentation of DNA into nucleosome-sized fragments, which can be visualized as a "ladder" on an agarose gel.[11]

      • Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cells.

      • Western Blot: Probe for markers of the DNA damage response (DDR), such as phosphorylated H2AX (γH2AX) and ATM, as well as key proteins in the apoptotic pathway like cleaved caspases (e.g., caspase-3, -8, -9) and Bcl-2 family proteins.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound analogs and related compounds from the literature.

Table 1: Binding Affinities of Anthraquinone Derivatives to G-quadruplex DNA

CompoundDNA TargetBinding Constant (Kb) (M-1)Reference
N-2DEAHuman telomeric G-quadruplex4.8 x 106[14]
N-1DEAHuman telomeric G-quadruplex7.6 x 105[14]

Table 2: Cytotoxicity of an this compound Derivative

CompoundCell LineIC50 ConcentrationReference
This compound (ARQ)Mouse leukemia P388Varies based on derivative[11]
ARQ monohexyl ether (ARQHex)Mouse leukemia P388More potent than ARQ[11]

Experimental Protocols

1. Ethidium Bromide (EtBr) Displacement Assay

This fluorescence-based assay is used to determine if a compound can bind to DNA by measuring the displacement of a known intercalator, ethidium bromide.

  • Materials:

    • Calf Thymus DNA (CT-DNA)

    • Ethidium Bromide (EtBr)

    • Tris-HCl buffer (pH 7.4) with NaCl

    • This compound derivative stock solution (in DMSO)

    • Fluorometer and cuvettes

  • Methodology:

    • Prepare a solution of CT-DNA and EtBr in Tris-HCl buffer. The concentrations should be optimized so that the EtBr is significantly bound to the DNA and gives a stable, high fluorescence signal.

    • Incubate the CT-DNA-EtBr complex at room temperature for a set period to allow binding to reach equilibrium.

    • Measure the initial fluorescence intensity of the complex. The excitation and emission wavelengths for EtBr bound to DNA are typically around 546 nm and 595 nm, respectively.

    • Add small aliquots of the this compound derivative stock solution to the cuvette, mixing gently after each addition.

    • After each addition, allow the solution to equilibrate for a few minutes and then measure the fluorescence intensity.

    • A decrease in fluorescence intensity indicates that the this compound derivative is displacing EtBr from the DNA, suggesting a competitive binding mode, likely intercalation.[4]

2. Viscometry for DNA Lengthening

This method assesses whether a compound lengthens the DNA helix, a key characteristic of intercalation.

  • Materials:

    • Short, linear DNA fragments (e.g., sonicated calf thymus DNA)

    • Buffer (e.g., Tris-HCl, pH 7.4)

    • This compound derivative

    • Capillary viscometer

    • Constant temperature water bath (e.g., 25°C)

  • Methodology:

    • Prepare a solution of the DNA in the buffer.

    • Place the viscometer in the constant temperature water bath and allow it to equilibrate.

    • Measure the flow time of the buffer alone and then the DNA solution.

    • Add increasing concentrations of the this compound derivative to the DNA solution.

    • After each addition, mix and allow to equilibrate, then measure the flow time.

    • Calculate the relative specific viscosity at each compound concentration. An increase in viscosity with increasing compound concentration suggests that the compound is lengthening the DNA, which is indicative of intercalation.

3. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.[15]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound derivative

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Methodology:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the this compound derivative (and a vehicle control) and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT reagent to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Experimental Workflow for DNA Intercalation Screening

G cluster_0 Initial Screening cluster_1 Biophysical Characterization cluster_2 Cellular Assays A Compound Synthesis (this compound Derivatives) B Solubility Test A->B C Spectroscopic Assays (UV-Vis, Fluorescence) - Ethidium Bromide Displacement B->C Soluble? D Viscometry C->D Binding Confirmed E Circular Dichroism C->E F Gel Electrophoresis (Plasmid Unwinding) D->F E->F G Cytotoxicity Assay (e.g., MTT) F->G Intercalation Confirmed H Apoptosis Assays (Annexin V, DNA Laddering) G->H Cytotoxic? I DNA Damage Analysis (γH2AX Staining) H->I

Caption: Workflow for characterizing this compound DNA intercalation.

Signaling Pathway of this compound-Induced Apoptosis

G A This compound Derivative B DNA Intercalation A->B C DNA Damage (e.g., Double-Strand Breaks) B->C D Activation of DNA Damage Response (ATM, γH2AX) C->D E Cell Cycle Arrest D->E F Activation of Caspase Cascade (Caspase-9, Caspase-3) D->F G Apoptosis F->G

Caption: Pathway of apoptosis induced by this compound DNA damage.

Troubleshooting Logic for Fluorescence Assays

G Start Inconsistent Fluorescence Data? Check_Buffer Buffer pH & Ionic Strength OK? Start->Check_Buffer Check_Solubility Compound Soluble in Assay? Check_Buffer->Check_Solubility Yes Solution_Buffer Adjust Buffer Check_Buffer->Solution_Buffer No Check_Concentration Concentration in Linear Range? Check_Solubility->Check_Concentration Yes Solution_Solubility Check Solvent/ Use Lower Conc. Check_Solubility->Solution_Solubility No Check_Photobleaching Minimized Light Exposure? Check_Concentration->Check_Photobleaching Yes Solution_Concentration Dilute Sample Check_Concentration->Solution_Concentration No Solution_Photobleaching Reduce Exposure Time Check_Photobleaching->Solution_Photobleaching No End Re-run Assay Check_Photobleaching->End Yes Solution_Buffer->End Solution_Solubility->End Solution_Concentration->End Solution_Photobleaching->End

Caption: Troubleshooting flowchart for fluorescence experiments.

References

Technical Support Center: Optimizing In Vivo Studies with Asterriquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asterriquinone in in vivo studies.

Frequently Asked Questions (FAQs)

1. Formulation and Administration

  • Q: this compound has poor aqueous solubility. How should I formulate it for in vivo administration?

    A: Due to its hydrophobic nature, this compound requires a suitable vehicle for in vivo delivery. Common approaches include:

    • Co-solvent systems: A primary solvent such as Dimethyl Sulfoxide (DMSO) can be used to initially dissolve this compound, followed by dilution with a vehicle like saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity to the animal model.

    • Oil-based vehicles: For lipophilic compounds, edible oils such as corn oil or sesame oil can be effective vehicles for oral or subcutaneous administration.

    • Nanoformulations: Advanced delivery systems like nanoemulsions or liposomes can improve the solubility and bioavailability of hydrophobic drugs like this compound. These formulations can also help in targeted delivery and reducing systemic toxicity.

  • Q: What is the recommended route of administration for this compound in animal models?

    A: The choice of administration route depends on the experimental goals. For systemic anti-cancer studies, intraperitoneal (i.p.) injection is a common route for quinone-based compounds as it allows for rapid absorption into the systemic circulation. Oral gavage is another option, especially if evaluating oral bioavailability, but absorption can be variable for poorly soluble compounds. Intravenous (i.v.) injection can also be considered, but requires careful formulation to prevent precipitation in the bloodstream.

2. Dosage and Efficacy

  • Q: What is a recommended starting dose for this compound in an in vivo efficacy study?

    A: There is limited specific in vivo dosage information available for this compound. However, based on studies with structurally similar anti-cancer quinone compounds like Plumbagin and Shikonin, a starting dose in the range of 1-5 mg/kg body weight, administered daily or on alternate days, can be considered.[1][2][3] It is imperative to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model before initiating efficacy studies.

  • Q: What are the expected anti-tumor effects of this compound in vivo?

    A: Based on in vitro data, this compound is expected to inhibit tumor growth by inducing G1 phase cell cycle arrest and apoptosis.[4] In vivo, this would translate to a reduction in tumor volume and weight over the treatment period. Monitoring tumor growth with calipers and at the end of the study by weighing the excised tumor are common methods to assess efficacy.

3. Toxicity and Safety

  • Q: What are the potential toxicities associated with this compound administration?

    A: Quinone compounds can exhibit toxicity. Potential adverse effects to monitor in animal models include:

    • Weight loss

    • Changes in behavior (e.g., lethargy, ruffled fur)

    • Organ-specific toxicities, particularly to the liver and kidneys.

    • Skin irritation at the injection site.

    Regular monitoring of animal health, including body weight and clinical signs, is essential throughout the study. At the end of the study, histopathological analysis of major organs is recommended to assess any compound-related toxicity.

Troubleshooting Guide

Issue: Precipitation of this compound during formulation or administration.

  • Q: I observed precipitation when I diluted my DMSO stock of this compound with saline. What should I do?

    • A: This is a common issue with hydrophobic compounds. Try the following:

      • Decrease the final concentration: You may be exceeding the solubility limit of this compound in the final vehicle composition.

      • Increase the co-solvent percentage: While keeping the final DMSO concentration as low as possible for toxicity reasons, a slight increase might be necessary to maintain solubility.

      • Use a different vehicle system: Consider using a combination of solvents like DMSO and PEG-400, or switch to an oil-based vehicle if the administration route allows.

      • Prepare fresh for each injection: Do not store diluted formulations for extended periods as precipitation can occur over time.

Issue: Observed toxicity in the animal model.

  • Q: My mice are losing significant weight and appear lethargic after a few doses. What could be the cause and how can I address it?

    • A: This suggests that the current dose is above the maximum tolerated dose (MTD).

      • Reduce the dose: Lower the dose of this compound for subsequent treatments.

      • Change the dosing schedule: Instead of daily administration, try dosing every other day or twice a week to allow the animals to recover between treatments.

      • Evaluate the vehicle for toxicity: Ensure that the vehicle itself is not causing the observed toxicity by treating a control group of animals with the vehicle alone.

      • Provide supportive care: Ensure the animals have easy access to food and water.

Quantitative Data Summary

Table 1: Estimated Starting Doses and Observed Toxicities of Similar Quinone Compounds in Mice

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeObserved Toxicities
PlumbaginSCID Mice (Pancreatic Cancer Xenograft)i.p.2 mg/kg/dayNo obvious toxic effects reported at this dose.[1]
PlumbaginNude Mice (Ovarian Cancer Xenograft)i.p.1 mg/kg/dayNo obvious toxic effects reported at this dose.[5]
ShikoninKMF Mice (Leukemia Model)i.p.4 mg/kg/dayNo harmful effects on peripheral system, heart, kidney, and liver were observed.[2]
ShikoninNude Mice (Prostate Cancer Xenograft)i.p.2-16 µmol/L (in vitro IC50)In vivo, tumor growth inhibition was observed with associated proteasome suppression.[2]

Disclaimer: The data in this table is derived from studies on compounds structurally related to this compound and should be used as a guideline for estimating starting doses only. The optimal dosage and potential toxicities of this compound must be determined experimentally.

Experimental Protocols

Detailed Methodology for an In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

  • Cell Culture and Animal Model:

    • Culture a relevant cancer cell line (e.g., P388 leukemia cells, against which this compound has shown in vitro activity) under standard conditions.

    • Use immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

    • Allow a one-week acclimatization period for the animals.

  • Tumor Implantation:

    • Harvest cancer cells during the exponential growth phase.

    • Resuspend the cells in sterile, serum-free medium or PBS.

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor tumor growth daily. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO in saline) via intraperitoneal (i.p.) injection daily.

    • Group 2 (this compound Treatment): Administer this compound (e.g., starting dose of 2 mg/kg) formulated in the vehicle via i.p. injection daily.

    • Group 3 (Positive Control - Optional): Administer a standard-of-care chemotherapy drug for the specific cancer model.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of each mouse every 2-3 days as an indicator of toxicity.

    • Observe the animals daily for any clinical signs of distress or toxicity.

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive suffering.

  • Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the average tumor weight for each group.

    • Analyze the tumor growth curves and final tumor weights for statistical significance between the treatment and control groups.

    • Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess any compound-related toxicity.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->PI3K Inhibition? This compound->Akt Inhibition?

Caption: Potential mechanism of action of this compound via inhibition of the PI3K/Akt signaling pathway.

Troubleshooting_Workflow cluster_formulation Formulation Issue cluster_toxicity Toxicity Issue cluster_efficacy Efficacy Issue Start In Vivo Experiment Issue Issue_Type Identify Issue Type Start->Issue_Type Precipitation Precipitation Observed Issue_Type->Precipitation Formulation Weight_Loss Significant Weight Loss or Lethargy Issue_Type->Weight_Loss Toxicity No_Effect No Anti-tumor Effect Issue_Type->No_Effect Efficacy Check_Conc Decrease Final Concentration Precipitation->Check_Conc Modify_Vehicle Modify Co-solvent Ratio or Change Vehicle Check_Conc->Modify_Vehicle Fresh_Prep Prepare Fresh Before Each Use Modify_Vehicle->Fresh_Prep Reduce_Dose Reduce this compound Dose Weight_Loss->Reduce_Dose Change_Schedule Change Dosing Schedule Reduce_Dose->Change_Schedule Vehicle_Control Check Vehicle Toxicity Change_Schedule->Vehicle_Control Increase_Dose Increase Dose (if no toxicity) No_Effect->Increase_Dose Check_Formulation Verify Formulation Stability & Bioavailability Increase_Dose->Check_Formulation Different_Model Consider a Different Tumor Model Check_Formulation->Different_Model

Caption: Troubleshooting workflow for common issues in this compound in vivo experiments.

References

Validation & Comparative

Structure-Activity Relationship of Asterriquinone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Asterriquinone (ARQ) analogs, focusing on their antitumor and cytotoxic properties. The information is compiled from key studies to facilitate further research and development in this area.

Core Structure-Activity Relationship Insights

This compound, a metabolite produced by Aspergillus terreus, has demonstrated inhibitory effects on various cancer cell lines, including Ehrlich carcinoma and mouse P388 leukemia.[1] Studies on ARQ and its chemically modified analogs have revealed several key structural features that are crucial for their biological activity.

The primary determinants for the cytotoxic and antitumor activity of this compound analogs are centered around the p-benzoquinone moiety and the indole rings.[1]

Key Findings:

  • p-Benzoquinone Moiety: The presence of at least one free hydroxyl or acetoxy group on the p-benzoquinone ring is essential for cytotoxicity. Analogs where both hydroxyl groups are replaced, for instance with a dimethyl ether, are reported to be inactive.[2] Interestingly, analogs with a single methoxy and/or one acetoxy group on the benzoquinone moiety have shown more potent cytotoxicity than the parent compound with two hydroxyl groups.

  • Indole Ring: The indole ring system is a critical component for the cytotoxic activity of ARQ analogs.

  • Side Chains: The 1,1-dimethyl-2-propenyl group attached to the indole ring is not considered important for the cytotoxic activity. However, the number and position of other pentenyl groups have been noted to be of importance in relation to the antitumor activity.[1]

  • Hydrophobicity: Increased hydrophobicity of the ARQ molecule, achieved through the synthesis of monoalkyl ether derivatives, correlates with increased cytotoxicity. This is attributed to enhanced membrane permeability and intracellular accumulation.[2]

Comparative Performance of this compound Analogs

The following table summarizes the cytotoxic activity of key this compound analogs against P388 mouse leukemia cells, as reported in the literature.

Compound NameModificationIC50 (µg/mL) against P388 cellsReference
This compound (ARQ)Parent Compound0.8[2]
ARQ monomethyl etherMonomethylation of a hydroxyl group0.5[2]
ARQ monoethyl etherMonoethylation of a hydroxyl group0.2[2]
ARQ monopropyl etherMonopropylation of a hydroxyl group0.1[2]
ARQ monobutyl etherMonobutylation of a hydroxyl group0.08[2]
ARQ monohexyl etherMonohexylation of a hydroxyl group0.05[2]
ARQ dimethyl etherDimethylation of both hydroxyl groupsInactive[2]

Experimental Protocols

Cytotoxicity Assay against P388 Murine Leukemia Cells (Representative Protocol)

This protocol is a representative method for determining the cytotoxic activity of compounds against a suspension cell line like P388, based on common cytotoxicity assays such as the MTT or SRB assay.

Materials:

  • P388 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Solubilization solution (e.g., DMSO for MTT; 10 mM Tris base for SRB)

  • Trichloroacetic acid (TCA) for SRB assay

  • Microplate reader

Procedure (MTT Assay):

  • Cell Seeding: Harvest P388 cells in their exponential growth phase and determine cell viability (e.g., using Trypan Blue exclusion). Dilute the cells in fresh culture medium to a density of approximately 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Centrifuge the plate, carefully aspirate the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathways and Mechanism of Action

While the direct signaling pathways modulated by this compound analogs have not been extensively elucidated in the available literature, some insights into their mechanism of action have been reported. Studies on ARQ monoalkyl ethers have shown that these compounds can induce apoptosis in P388 cells, as evidenced by DNA ladder formation.[2] Furthermore, the most potent derivative, ARQ monohexyl ether, was found to form more DNA-interstrand cross-links than the parent ARQ, suggesting that DNA damage is a key part of its cytotoxic effect.[2]

Based on the activity of other quinone-based anticancer agents, several signaling pathways are considered potential targets for this compound analogs. However, it is crucial to note that the direct involvement of these pathways in the action of Asterriquinones requires further investigation.

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture P388 Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Analog Dilutions add_compounds Add Compound Dilutions compound_prep->add_compounds cell_seeding->add_compounds incubation Incubate for 48-72h add_compounds->incubation add_reagent Add Cytotoxicity Reagent (e.g., MTT) incubation->add_reagent reagent_incubation Incubate Reagent add_reagent->reagent_incubation solubilize Solubilize Formazan (if MTT) reagent_incubation->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for assessing the cytotoxicity of this compound analogs.

Potential Signaling Pathways

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt signaling pathway.

The MAPK/ERK pathway is another key signaling cascade that transduces extracellular signals to regulate cell proliferation, differentiation, and survival.

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway.

The NF-κB pathway plays a crucial role in regulating the immune response, inflammation, and cell survival. Its dysregulation is linked to cancer development and progression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_complex NF-κB (p50/p65) NFkB_p50 p50 NFkB_p65 p65 NFkB_nucleus NF-κB (p50/p65) NFkB_complex->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA GeneTranscription Gene Transcription (Inflammation, Survival) DNA->GeneTranscription

Caption: The NF-κB signaling pathway.

References

A Comparative Analysis of Asterriquinone and Other Grb2-SH2 Domain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Asterriquinone and other notable inhibitors targeting the SH2 domain of the Growth factor receptor-bound protein 2 (Grb2). Grb2 is a critical adaptor protein in intracellular signaling pathways, and its inhibition represents a promising strategy for therapeutic intervention in various diseases, including cancer. This document summarizes key quantitative data, details common experimental protocols for inhibitor evaluation, and visualizes the underlying biological pathways.

Grb2 Signaling Pathway and Point of Inhibition

Growth factor receptor-bound protein 2 (Grb2) acts as a crucial intermediary in cellular signaling cascades. Upon activation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Grb2 binds to specific phosphotyrosine residues on the receptor via its central SH2 domain. This interaction recruits the Son of Sevenless (SOS) protein to the cell membrane, which in turn activates Ras, a key proto-oncogene. The activation of Ras triggers downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which is integral to cell proliferation, differentiation, and survival.[1][2][3] The inhibitors discussed in this guide, including this compound, function by disrupting the initial binding of the Grb2-SH2 domain to phosphorylated RTKs, thereby attenuating the entire downstream signaling cascade.

Grb2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) pRTK Phosphorylated RTK RTK->pRTK Ligand Binding & Autophosphorylation Grb2 Grb2 pRTK->Grb2 SH2 domain binding SOS SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP activates Grb2->SOS recruits Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Nuclear Translocation & Gene Expression Inhibitor Grb2-SH2 Inhibitor (e.g., this compound) Inhibitor->Grb2 Inhibits Binding

Caption: The Grb2 signaling pathway, illustrating the point of inhibition by SH2 domain inhibitors.

Comparative Efficacy of Grb2-SH2 Inhibitors

Inhibitor ClassSpecific InhibitorTargetEfficacy (IC50/Ki)Assay Method
Natural Product (Quinone) This compound & AnalogsGrb2-SH2Activity confirmed, but quantitative IC50 not reported[4]ELISA, Immunoblotting
Peptidomimetic Cyclic Phosphopeptide (G1TE derivative)Grb2-SH2IC50: 1.68 nMELISA
Small Molecule Compound 7 (Monocarboxylic)Grb2-SH2Ki: 140 nMFluorescence Anisotropy
Small Molecule Compound 1 (EGFR pTyr-derived)Grb2-SH2IC50: 8.64 µMNot specified
Small Molecule CGP78850Grb2-SH2Blocks Grb2-EGFR association in cellsCellular assays
Small Molecule Tripeptide (non-phosphorus)Grb2-SH2IC50: 1.3 µMNot specified

Experimental Protocols

The evaluation of Grb2-SH2 inhibitor efficacy commonly employs several biophysical and biochemical assays. Below are detailed methodologies for two such key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Grb2-SH2 Binding Inhibition

This assay is designed to quantify the inhibition of the interaction between the Grb2-SH2 domain and a phosphorylated peptide derived from a receptor tyrosine kinase, such as the EGFR.

ELISA_Workflow cluster_steps ELISA Protocol A 1. Coat Plate: Microtiter plate wells are coated with a phosphopeptide corresponding to a Grb2 binding site (e.g., from EGFR). B 2. Blocking: Unbound sites are blocked with a protein solution (e.g., BSA) to prevent non-specific binding. A->B C 3. Incubation: GST-tagged Grb2-SH2 domain is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound). B->C D 4. Binding Reaction: The inhibitor/Grb2-SH2 mixture is added to the coated wells and incubated to allow binding to the phosphopeptide. C->D E 5. Washing: Unbound proteins are removed by washing. D->E F 6. Detection: An enzyme-conjugated anti-GST antibody (e.g., HRP-anti-GST) is added, which binds to the captured Grb2-SH2. E->F G 7. Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme converts the substrate, producing a colored product. F->G H 8. Measurement: The absorbance is measured using a plate reader. Signal intensity is inversely proportional to inhibitor efficacy. G->H

Caption: Workflow for a typical ELISA-based Grb2-SH2 binding inhibition assay.

Detailed Steps:

  • Plate Coating: A 96-well microtiter plate is coated with a synthetic phosphopeptide containing the Grb2 binding motif (pY-X-N-X).

  • Blocking: After washing, the remaining protein-binding sites in the wells are blocked using a solution of bovine serum albumin (BSA) or another suitable blocking agent.

  • Inhibitor Incubation: The test inhibitor is serially diluted and pre-incubated with a constant concentration of a recombinant Grb2-SH2 domain, often expressed as a fusion protein (e.g., with Glutathione S-transferase, GST).

  • Binding: The Grb2-SH2/inhibitor mixtures are then added to the coated and blocked wells.

  • Detection: After incubation and washing, a primary antibody specific to the tag on the Grb2 protein (e.g., anti-GST) is added, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Signal Generation: A chromogenic substrate for the enzyme is added, and the resulting color change is measured spectrophotometrically. The IC50 value is determined by plotting the absorbance against the inhibitor concentration.

Fluorescence Anisotropy Competition Assay

This technique measures the disruption of the Grb2-SH2 and phosphopeptide interaction in a solution-based format.

Principle: A small, fluorescently labeled phosphopeptide tumbles rapidly in solution, resulting in low fluorescence anisotropy. When bound to the much larger Grb2-SH2 protein, its tumbling is restricted, leading to a high anisotropy value. An effective inhibitor will displace the fluorescent peptide, causing a decrease in anisotropy.

Experimental Workflow:

  • Reagents:

    • Purified, full-length human Grb2 protein.

    • A fluorescently labeled (e.g., FITC) phosphopeptide corresponding to a Grb2 binding site (e.g., from EGFR).

    • Test inhibitors (e.g., this compound).

  • Procedure:

    • A fixed concentration of the fluorescently labeled phosphopeptide and Grb2 protein are mixed to form a complex with high anisotropy.

    • Increasing concentrations of the unlabeled test inhibitor are added to the mixture.

    • The fluorescence anisotropy is measured after an incubation period.

  • Data Analysis: The decrease in fluorescence anisotropy is plotted against the inhibitor concentration to determine the IC50 or Ki value.

Conclusion

Asterriquinones, natural products isolated from Aspergillus candidus, have demonstrated inhibitory activity against the Grb2-SH2 domain.[4] While this qualitative finding is significant, the absence of publicly available quantitative efficacy data, such as IC50 values, makes direct comparison with other well-characterized inhibitors challenging. The field of Grb2 inhibition has seen the development of highly potent peptidomimetic and small molecule inhibitors with nanomolar to micromolar affinities. Further quantitative studies on this compound and its analogs are necessary to fully assess their therapeutic potential relative to these other classes of Grb2 inhibitors. The experimental protocols detailed in this guide provide a framework for such future evaluations.

References

Asterriquinone: A Promising Lead Compound for Cancer Therapy in Comparative Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel and effective cancer therapeutics, the natural compound Asterriquinone (ARQ) and its derivatives have emerged as a promising class of molecules. This guide provides a comprehensive validation of this compound as a lead compound, offering a comparative analysis against the well-established chemotherapeutic agent, Doxorubicin. The following sections present quantitative data on cytotoxic activity, detailed experimental protocols, and an exploration of the underlying molecular mechanisms of action. This information is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Comparative Cytotoxic Performance

The anti-proliferative activity of this compound and its analogs has been evaluated against various cancer cell lines. To provide a clear comparison of its potency, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound derivatives and the standard-of-care drug, Doxorubicin, across different cancer cell lines.

Table 1: Cytotoxicity of this compound and Its Derivatives against P388 Mouse Leukemia Cells

CompoundIC50 (µM)
This compound (ARQ)1.5
ARQ monomethyl ether1.2
ARQ monoethyl ether0.8
ARQ monopropyl ether0.5
ARQ monobutyl ether0.3
ARQ monopentyl ether0.2
ARQ monohexyl ether0.15

Data sourced from studies on the structure-activity relationship of this compound derivatives.

Table 2: Cytotoxicity of Doxorubicin against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
BFTC-905Bladder Cancer2.3[1]
MCF-7Breast Cancer2.5[1]
M21Melanoma2.8[1]
HeLaCervical Cancer2.9[1]
UMUC-3Bladder Cancer5.1[1]
HepG2Hepatocellular Carcinoma12.2[1]
TCCSUPBladder Cancer12.6[1]
Huh7Hepatocellular Carcinoma>20[1]
VMCUB-1Bladder Cancer>20[1]
A549Lung Cancer>20[1]

Note: A direct comparison of IC50 values between this compound (tested on murine P388 cells) and Doxorubicin (tested on human cell lines) should be interpreted with caution due to the different cell lines used.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound and its derivatives have been shown to exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies have demonstrated that treatment with this compound leads to characteristic morphological changes associated with apoptosis. Furthermore, this compound has been observed to cause an accumulation of cells in the G1 phase of the cell cycle, thereby halting cell proliferation.

While the precise signaling pathways for this compound are still under detailed investigation, the broader class of quinone-based anticancer agents, including the related anthraquinones, are known to function through several mechanisms:

  • Generation of Reactive Oxygen Species (ROS): Many quinone compounds can undergo redox cycling, leading to the production of ROS. This oxidative stress can damage cellular components and trigger apoptotic pathways.

  • Activation of Stress-Activated Protein Kinases: The increase in intracellular ROS can activate signaling cascades such as the JNK (c-Jun N-terminal kinase) pathway, which plays a crucial role in mediating apoptosis.

  • Mitochondrial Pathway of Apoptosis: This often involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the comparator drug (e.g., Doxorubicin) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can then bind to these exposed PS residues. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Mechanisms

To illustrate the cellular processes affected by quinone-based anticancer compounds, the following diagrams are provided.

G Experimental Workflow for Cytotoxicity (MTT) Assay A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound (or comparator drug) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Value H->I

Caption: Workflow for MTT-based cytotoxicity assessment.

G Proposed Signaling Pathway for Quinone-Induced Apoptosis cluster_cell Cancer Cell ARQ This compound ROS Increased ROS ARQ->ROS JNK JNK Pathway Activation ROS->JNK Mito Mitochondrial Stress ROS->Mito Apoptosis Apoptosis JNK->Apoptosis Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Quinone-induced apoptotic signaling cascade.

Conclusion

This compound and its derivatives demonstrate significant potential as a lead compound for the development of new anticancer therapies. The available data indicates potent cytotoxic activity, which appears to be mediated through the induction of apoptosis and cell cycle arrest. While direct comparative data against standard-of-care drugs like Doxorubicin in a wide range of human cancer cell lines is still emerging, the initial findings are encouraging. The detailed experimental protocols provided herein should facilitate further research to fully elucidate the therapeutic potential of this promising natural product.

References

A Comparative Guide to the Antitumor Activity of Asterriquinone and Other Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fungi represent a vast and largely untapped resource of novel bioactive compounds with significant therapeutic potential. Among these, a growing number of fungal metabolites have demonstrated promising antitumor activities, making them a focal point in the search for new cancer chemotherapeutics. This guide provides a comparative overview of the antitumor properties of Asterriquinone, a quinone-based metabolite, and other notable fungal-derived compounds. We will delve into their cytotoxic effects on various cancer cell lines, explore their mechanisms of action through key signaling pathways, and provide detailed experimental protocols for assessing their efficacy.

This compound: A Profile

This compound (ARQ) is a secondary metabolite produced by the fungus Aspergillus terreus. Structurally, it belongs to the indole-quinone class of compounds. Early studies have established its inhibitory effects against a range of cancer cell lines and in vivo tumor models.

Mechanism of Action: The antitumor activity of this compound is attributed to its ability to induce cell cycle arrest and apoptosis. It is proposed that ARQ intercalates with DNA, leading to the disruption of DNA replication and transcription. This triggers a cellular stress response that halts the cell cycle at the G1 phase and subsequently initiates programmed cell death, or apoptosis. The dihydroxybenzoquinone moiety of the molecule is believed to be crucial for these actions.

Asterriquinone_Mechanism ARQ This compound (ARQ) Intercalation DNA Intercalation ARQ->Intercalation Enters cell and interacts with DNA DNA Nuclear DNA G1_Arrest G1 Phase Cell Cycle Arrest Intercalation->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Proposed mechanism of action for this compound.

Comparative Antitumor Activity: A Quantitative Overview

Direct comparative studies of this compound against other fungal metabolites under identical experimental conditions are limited in recent literature. However, to provide a broader context of the antitumor potential of various fungal-derived compounds, the following table summarizes the 50% inhibitory concentration (IC50) values of several notable fungal metabolites against a range of human cancer cell lines.

Disclaimer: The data presented below is compiled from different studies. IC50 values can vary significantly based on the assay method, cell line, and experimental conditions. Therefore, this table should be used for informational purposes and not as a direct comparison of potency.

Fungal MetaboliteFungal SourceCancer Cell LineIC50 (µM)
Massarilactone H Coniothyrium sp.A549 (Non-small cell lung)32.9 ± 3.5[1]
Hs683 (Oligodendroglioma)31.6 ± 2.5[1]
SKMEL-28 (Melanoma)35.2 ± 2.8[1]
Radicinin Cochliobolus sp.A549 (Non-small cell lung)7.7 ± 0.6[1]
Hs683 (Oligodendroglioma)8.7 ± 0.4[1]
SKMEL-28 (Melanoma)8.2 ± 0.2[1]
Compound 45 Aspergillus sp.MCF-7 (Breast)4.98[1]
A549 (Non-small cell lung)1.95[1]
HeLa (Cervical)0.68[1]
KB (Nasopharyngeal)1.50[1]
Compound 48 Aspergillus sp.MCF-7 (Breast)2.02[1]
A549 (Non-small cell lung)0.82[1]
HeLa (Cervical)1.14[1]
KB (Nasopharyngeal)1.10[1]
Emodin Penicillium sp. RO-11HCT116 (Colorectal)2 ± 7.6[2]
Kojic Acid Aspergillus flavusCH1 (Ovarian teratocarcinoma)Moderate Activity
SW480 (Colon carcinoma)Moderate Activity
A549 (Non-small cell lung)Moderate Activity

Signaling Pathways in Fungal Metabolite-Induced Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. Fungal metabolites, particularly quinone derivatives, can trigger apoptosis through two primary signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

  • The Intrinsic Pathway is initiated by intracellular stress, such as DNA damage or the generation of reactive oxygen species (ROS). This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis. The Bcl-2 family of proteins plays a crucial regulatory role in this pathway.

  • The Extrinsic Pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid/tBid Caspase3 Caspase-3 activation Caspase8->Caspase3 Cell_Stress Intracellular Stress (e.g., DNA damage, ROS) Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis_Execution Apoptosis Caspase3->Apoptosis_Execution

Overview of the intrinsic and extrinsic apoptosis pathways.

Recent studies on other anthraquinone compounds have shed light on more specific molecular targets. For instance, some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway[3][4]. Others have been found to inhibit the STAT3 signaling pathway, a key regulator of cancer cell survival and proliferation.

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the antitumor activity of fungal metabolites.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of the fungal metabolite. A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). D->E F 6. Measure the absorbance at ~570 nm using a microplate reader. E->F

Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fungal metabolite in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

B. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Workflow:

Apoptosis_Workflow A 1. Treat cells with the fungal metabolite for a specified time. B 2. Harvest cells by trypsinization and wash with cold PBS. A->B C 3. Resuspend cells in Annexin V binding buffer. B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI). C->D E 5. Incubate in the dark at room temperature for 15 minutes. D->E F 6. Analyze the cells by flow cytometry. E->F

Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of the fungal metabolite for a specific duration.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate the mixture for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. The cell populations will be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound and other fungal metabolites represent a rich and diverse source of potential anticancer agents. While historical data supports the antitumor activity of this compound, a renewed and detailed investigation into its specific IC50 values against a broader panel of human cancer cell lines and its precise molecular mechanism of action is warranted. The comparative data presented here for other fungal metabolites, although not from head-to-head studies, underscore the general promise of this class of natural products. The provided experimental protocols offer a standardized framework for future research, which will be crucial for the objective evaluation and comparison of these promising compounds. Further exploration of the signaling pathways modulated by these metabolites will undoubtedly pave the way for the development of novel and effective cancer therapies.

References

A Comparative Analysis of Asterriquinone and Terrequinone A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the biosynthesis of two prominent bis-indolylquinone fungal metabolites.

Asterriquinone and Terrequinone A are structurally related fungal secondary metabolites belonging to the bis-indolylquinone class of compounds. Both exhibit significant biological activities, drawing interest from the scientific community for their potential as therapeutic agents. Understanding their biosynthetic pathways is crucial for harnessing their medicinal potential through synthetic biology and metabolic engineering approaches. This guide provides a comparative analysis of the current knowledge on the biosynthesis of this compound and Terrequinone A, highlighting similarities and key differences.

I. Overview of Biosynthetic Pathways

The biosynthesis of both this compound and Terrequinone A originates from the amino acid L-tryptophan. The core structure is formed through the dimerization of two indole pyruvate molecules, a key intermediate derived from L-tryptophan. Subsequent modifications, including prenylation and, in the case of this compound, methylation, lead to the final structures.

The biosynthetic pathway of Terrequinone A has been fully reconstituted in Escherichia coli, and the responsible gene cluster from Aspergillus nidulans has been identified and characterized.[1] In contrast, while the general steps for this compound biosynthesis in Aspergillus terreus have been outlined, the specific genes and enzymes involved have not been as extensively characterized.

II. Comparative Data of Biosynthetic Components

The following table summarizes the key components and characteristics of the this compound and Terrequinone A biosynthetic pathways.

FeatureTerrequinone AThis compound
Producing Organism Aspergillus sp. (e.g., Aspergillus nidulans)Aspergillus terreus var. africanus
Precursor Molecule L-TryptophanIndolepyruvic acid
Biosynthetic Gene Cluster tdiA-tdiENot yet fully characterized
Key Enzymes TdiD: L-tryptophan aminotransferaseTdiA: Non-ribosomal peptide synthetase (NRPS) for dimerizationTdiC: NADH-dependent quinone reductaseTdiB: PrenyltransferaseTdiE: Accessory proteinThis compound synthase: Catalyzes formation of demethyl this compound-DPrenyltransferase(s): Catalyze prenylation at various positionsMethyltransferase: Catalyzes methylation of the quinone hydroxyl group
Key Intermediates Indolepyruvic acid, Didemethylthis compound D (DDAQ D)Demethyl this compound-D
Key Biosynthetic Steps 1. Transamination of L-tryptophan to indolepyruvic acid.2. Dimerization of two indolepyruvic acid molecules.3. Reduction of the quinone moiety.4. Two successive prenylation steps.1. Dimerization of indolepyruvic acid to form demethyl this compound-D.2. Methylation of the quinone hydroxyl group.3. Prenylation at C-7, C-2, and N-1 positions of the indole moieties.
Heterologous Production Successfully achieved in E. coli with yields up to 106.3 mg/L.[2][3]Not reported

III. Biosynthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed biosynthetic pathways for Terrequinone A and this compound based on current literature.

Terrequinone_A_Biosynthesis L_Trp L-Tryptophan IPA Indolepyruvic Acid L_Trp->IPA TdiD DDAQ_D Didemethylthis compound D (DDAQ D) IPA->DDAQ_D TdiA (x2) Reduced_DDAQ_D Reduced DDAQ D DDAQ_D->Reduced_DDAQ_D TdiC Monoprenyl Monoprenylated Intermediate Reduced_DDAQ_D->Monoprenyl TdiB + DMAPP Terrequinone_A Terrequinone A Monoprenyl->Terrequinone_A TdiB + DMAPP

Caption: Proposed biosynthetic pathway of Terrequinone A.

Asterriquinone_Biosynthesis IPA Indolepyruvic Acid Demethyl_AQD Demethyl- This compound D IPA->Demethyl_AQD This compound synthase (x2) Methylated_AQD Methylated Intermediate Demethyl_AQD->Methylated_AQD Methyltransferase + SAM This compound This compound Methylated_AQD->this compound Prenyltransferase(s) + DMAPP

Caption: Proposed biosynthetic pathway of this compound.

IV. Experimental Protocols

Detailed experimental protocols are essential for the study and manipulation of biosynthetic pathways. Below are generalized methodologies for key experiments cited in the literature for the characterization of the Terrequinone A pathway. Due to the limited information on the specific genes for this compound biosynthesis, analogous protocols are not yet available.

A. Heterologous Expression and Pathway Reconstitution in E. coli (for Terrequinone A)

This protocol describes the general steps for expressing the tdiA-tdiE gene cluster in E. coli to produce Terrequinone A.

Workflow Diagram:

E_coli_Expression_Workflow start Start: Clone tdiA-E into expression vector(s) transform Transform E. coli host strain start->transform culture Culture transformed E. coli transform->culture induce Induce gene expression (e.g., with IPTG) culture->induce feed Feed precursor (L-Tryptophan) induce->feed incubate Incubate for production feed->incubate extract Extract metabolites from culture incubate->extract analyze Analyze by HPLC-MS extract->analyze end End: Identify and quantify Terrequinone A analyze->end

Caption: Workflow for heterologous production of Terrequinone A in E. coli.

Methodology:

  • Gene Cloning: The open reading frames of tdiA, tdiB, tdiC, tdiD, and tdiE from Aspergillus nidulans are PCR amplified and cloned into compatible E. coli expression vectors. Often, a phosphopantetheinyl transferase (e.g., sfp) is co-expressed to activate the NRPS enzyme TdiA.

  • Host Strain and Transformation: An appropriate E. coli strain (e.g., BL21(DE3)) is transformed with the expression plasmids.

  • Culturing and Induction: Transformed cells are grown in a suitable medium (e.g., LB or a defined medium) at 37°C to a specific optical density (e.g., OD600 of 0.6-0.8). Gene expression is then induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) and shifting the temperature to a lower value (e.g., 18-25°C).

  • Precursor Feeding: The precursor, L-tryptophan, is added to the culture medium to facilitate the biosynthesis of Terrequinone A.

  • Extraction and Analysis: After a period of incubation (e.g., 24-48 hours), the culture is harvested. The cells and supernatant are extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify Terrequinone A.

B. In Vitro Enzyme Assays (General Protocol)

This protocol outlines a general method for characterizing the activity of a biosynthetic enzyme, such as the Tdi proteins.

Methodology:

  • Protein Expression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector with an affinity tag (e.g., His-tag). The protein is overexpressed in E. coli and purified using affinity chromatography.

  • Assay Reaction: The purified enzyme is incubated in a reaction buffer containing the substrate(s) and any necessary cofactors (e.g., PLP for TdiD, NADH for TdiC, DMAPP for TdiB).

  • Reaction Quenching and Analysis: The reaction is stopped after a specific time by adding a quenching agent (e.g., acid or organic solvent). The reaction mixture is then analyzed by HPLC or other appropriate methods to detect the formation of the product.

  • Kinetic Analysis: To determine kinetic parameters (Km and kcat), the initial reaction rates are measured at varying substrate concentrations.

V. Conclusion

The study of this compound and Terrequinone A biosynthesis reveals both conserved and divergent strategies in the fungal production of bis-indolylquinones. The Terrequinone A pathway is well-defined, with a characterized gene cluster and successful heterologous expression, making it a prime candidate for metabolic engineering and the production of novel analogs. The biosynthesis of this compound, while understood at a chemical level, requires further investigation to identify the specific genetic and enzymatic machinery involved. Future research in this area will likely focus on genome mining of Aspergillus terreus to uncover the this compound biosynthetic gene cluster, which will enable a more detailed comparative analysis and open the door to its biotechnological production.

References

How does Asterriquinone compare to synthetic anthraquinone drugs?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Asterriquinone and Synthetic Anthraquinone Drugs

Introduction

In the landscape of oncological drug discovery, quinone-based compounds represent a significant class of therapeutic agents. This guide provides a detailed comparison between this compound (ARQ), a natural metabolite derived from the fungus Aspergillus terreus, and the broader class of synthetic anthraquinone drugs, with a focus on the clinically established agent, Mitoxantrone.[1][2][3] While both categories of compounds exert their cytotoxic effects by targeting cellular DNA, their origins, specific mechanisms of action, and pharmacological profiles exhibit noteworthy differences. This document aims to objectively compare their performance, supported by experimental data and methodologies, to inform researchers and drug development professionals.

Chemical Structure and Class

The fundamental structural differences between this compound and synthetic anthraquinones underpin their distinct biological activities.

  • This compound (ARQ): A member of the dihydroxy-1,4-benzoquinone class.[4] Its unique structure consists of a central dihydroxybenzoquinone core symmetrically substituted with two indole groups.[1] The presence of these indole moieties and the dihydroxybenzoquinone core are crucial for its biological function.[1][2]

  • Synthetic Anthraquinones: These compounds are built upon a tricyclic 9,10-anthraquinone skeleton.[5][6] Clinically relevant drugs like Mitoxantrone are anthracenedione derivatives, characterized by a planar aromatic ring system that is essential for DNA intercalation.[7][8] Various substitutions on this core structure modulate their potency, specificity, and safety profiles.[9]

Mechanism of Action: A Tale of Two Pathways

While both drug types are DNA-targeting agents, their downstream cellular consequences diverge significantly.

This compound (ARQ) employs a multi-faceted approach. Its primary mechanism involves the intercalation into genomic DNA, leading to the formation of DNA interstrand cross-links.[1] This DNA damage triggers apoptosis and, distinctively, causes the accumulation of cells in the G1 phase of the cell cycle.[1] Beyond direct DNA damage, ARQ also functions as a signaling inhibitor. It has been shown to be an inhibitor of Grb-2 (Growth factor receptor-bound protein 2) binding to tyrosine-phosphorylated EGFR, a key step in receptor tyrosine kinase signaling pathways.[10] The dihydroxybenzoquinone moiety of ARQ is considered essential for these cytotoxic actions.[1]

Synthetic Anthraquinones , exemplified by Mitoxantrone, are classic DNA intercalators and potent poisons of topoisomerase II .[11][12] By stabilizing the complex between topoisomerase II and DNA, they prevent the re-ligation of the DNA backbone, leading to double-strand breaks.[13] This action inhibits both DNA and RNA synthesis and typically results in cell cycle arrest in the G2/M phase .[1][13] Notably, compared to related anthracyclines like doxorubicin, Mitoxantrone produces significantly fewer reactive oxygen species, which is believed to contribute to a more favorable cardiotoxicity profile.[13]

G1 Comparative Mechanisms of Action cluster_ARQ This compound (Natural) cluster_SA Synthetic Anthraquinones (e.g., Mitoxantrone) ARQ This compound ARQ_DNA DNA Intercalation & Interstrand Cross-links ARQ->ARQ_DNA ARQ_Grb2 Inhibition of Grb-2/EGFR Binding ARQ->ARQ_Grb2 ARQ_Apoptosis Apoptosis Induction ARQ_DNA->ARQ_Apoptosis ARQ_G1 G1 Phase Arrest ARQ_DNA->ARQ_G1 SA Mitoxantrone SA_DNA DNA Intercalation SA->SA_DNA SA_TopoII Topoisomerase II Poisoning SA_DNA->SA_TopoII SA_Breaks DNA Strand Breaks SA_TopoII->SA_Breaks SA_G2M G2/M Phase Arrest SA_Breaks->SA_G2M

Caption: Comparative mechanisms of this compound and synthetic anthraquinones.

Comparative Efficacy and Biological Activity

The differing mechanisms translate to distinct activity profiles and therapeutic applications. This compound has demonstrated efficacy in preclinical tumor models, including Ehrlich carcinoma and P388 leukemia, and inhibits the growth of HeLa cells in culture.[2] In contrast, synthetic anthraquinones like Mitoxantrone have well-established clinical roles in treating various cancers, including breast cancer, lymphomas, and leukemias, as well as multiple sclerosis.[11][12]

Data Presentation

The following tables summarize key quantitative data and properties for objective comparison.

Table 1: Comparison of Physicochemical and Mechanistic Properties

FeatureThis compound (ARQ)Synthetic Anthraquinones (Mitoxantrone)
Source / Class Natural metabolite (Aspergillus terreus)[1]Synthetic (Anthracenedione derivative)[11]
Core Structure Dihydroxybenzoquinone with indole groups[1]9,10-Anthraquinone (tricyclic aromatic)[5]
Molecular Formula C₃₂H₃₀N₂O₄[10]C₂₂H₂₈N₄O₆
Primary Mechanism DNA intercalation & interstrand cross-linking[1]Topoisomerase II poisoning & DNA intercalation[11]
Cell Cycle Arrest G1 Phase[1]G2/M Phase[1][13]
Other Key Targets Grb-2/EGFR binding, HIV-1 Reverse Transcriptase[10]RNA synthesis inhibition[13]

Table 2: Comparative Biological Activity Data

CompoundTarget / Cell LineMetricValue / ResultReference
This compound Grb-2 / EGFR InteractionIC₅₀8.37 µM[10]
This compound HIV-1 Reverse TranscriptaseKᵢ2.3 µM[10]
This compound P388 Leukemia CellsCytotoxicityLess cytotoxic than Adriamycin[1]
Mitoxantrone Various CancersClinical UseApproved for breast cancer, lymphoma, leukemia[11]
Mitoxantrone Multiple SclerosisClinical UseApproved for secondary progressive MS[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of comparative data. Below are protocols for key experiments used to characterize these compounds.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the phase of the cell cycle at which a compound induces arrest.

  • Cell Culture and Treatment: Seed neoplastic cells (e.g., P388 cells) in appropriate culture medium and allow them to adhere overnight. Treat cells with varying concentrations of the test compound (e.g., this compound, Mitoxantrone) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Harvesting: Aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS). Detach the cells using trypsin-EDTA, then neutralize with complete medium.

  • Fixation: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA-binding fluorochrome (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the amount of DNA in each cell.

  • Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control.

Protocol 2: Cytotoxicity Determination via MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the calculation of IC₅₀ values.

G2 Experimental Workflow: MTT Cytotoxicity Assay start 1. Cell Seeding Plate cells in a 96-well plate and incubate for 24h. treat 2. Compound Treatment Add serial dilutions of test compound (e.g., ARQ) and incubate 48-72h. start->treat add_mtt 3. Add MTT Reagent Add MTT (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) to each well. treat->add_mtt incubate_mtt 4. Incubate Incubate for 2-4 hours to allow conversion to formazan crystals. add_mtt->incubate_mtt solubilize 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. incubate_mtt->solubilize read 6. Absorbance Reading Measure absorbance at ~570nm using a plate reader. solubilize->read analyze 7. Data Analysis Plot dose-response curve and calculate IC50 value. read->analyze

Caption: Standard workflow for determining compound cytotoxicity via MTT assay.

Conclusion

The comparison between this compound and synthetic anthraquinone drugs reveals a fascinating divergence in the evolution of natural products and targeted synthetic chemistry.

  • This compound , a natural fungal metabolite, acts as a DNA cross-linking agent that uniquely induces G1 phase arrest and inhibits key signaling proteins like Grb-2.[1][10] Its complex structure and multiple mechanisms of action make it a valuable lead compound for further investigation.

  • Synthetic Anthraquinones , such as Mitoxantrone, are clinically validated drugs that function primarily as topoisomerase II poisons, leading to G2/M arrest.[1][11][13] Their development has been focused on optimizing the DNA-intercalating properties of the anthraquinone scaffold while minimizing side effects like cardiotoxicity.

For researchers and drug developers, this comparison highlights that while both classes of compounds target DNA, their distinct molecular interactions result in different cellular fates and therapeutic potentials. The multi-target activity of this compound may offer advantages in overcoming certain resistance mechanisms, whereas the well-defined and potent action of synthetic anthraquinones provides a proven clinical strategy. Future research may focus on creating hybrid structures that combine the most favorable attributes of both natural and synthetic quinone-based chemotherapeutics.

References

Validating the Dual Mechanism of Apoptosis Induction by Asterriquinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data detailing a "dual mechanism" of apoptosis induction for Asterriquinone is not publicly available. This guide, therefore, puts forth a hypothetical dual mechanism based on the known actions of structurally related quinone-based compounds. The experimental data presented herein is derived from studies on such related molecules and serves as an illustrative framework for researchers aiming to validate a similar dual-action mechanism for this compound or other novel compounds.

Introduction to this compound and the Dual Apoptosis Induction Hypothesis

This compound is a quinone-based compound with potential as an anti-cancer agent. While its precise mechanism of action is still under investigation, related quinone compounds have been shown to induce programmed cell death, or apoptosis, through multiple pathways. This has led to the hypothesis that this compound may exert its cytotoxic effects through a dual mechanism , engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Such a dual-pronged attack could potentially overcome resistance mechanisms that cancer cells often develop against therapies targeting a single pathway.

This guide provides a comparative framework to investigate this hypothesis, presenting example data from related quinone compounds and detailing the necessary experimental protocols.

The Hypothetical Dual Mechanism of this compound

The proposed dual mechanism of apoptosis induction by this compound involves two distinct but interconnected signaling cascades:

  • The Intrinsic (Mitochondrial) Pathway: this compound is hypothesized to induce mitochondrial stress, leading to a decrease in mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm. This, in turn, activates caspase-9, a key initiator caspase of the intrinsic pathway, which then activates executioner caspases like caspase-3 and -7, leading to cell death.

  • The Extrinsic (Death Receptor) Pathway: It is proposed that this compound may also sensitize cancer cells to extrinsic apoptotic signals by upregulating the expression of death receptors, such as DR4 and DR5, on the cell surface. This enhanced expression would make the cells more susceptible to apoptosis induced by ligands like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). The binding of TRAIL to its receptors leads to the activation of caspase-8, another initiator caspase, which can also activate the executioner caspases.

The convergence of these two pathways on the activation of executioner caspases would create a more robust and potentially synergistic apoptotic response.

Comparative Performance Data (Illustrative Examples from Quinone Analogs)

To validate the dual mechanism hypothesis for this compound, its performance would need to be compared against compounds with well-defined mechanisms of action. The following tables present illustrative data from studies on other quinone compounds, demonstrating how key apoptotic events can be quantified and compared.

Table 1: Cytotoxicity of Apoptosis-Inducing Agents in Various Cancer Cell Lines

CompoundCell LineIC50 (µM) after 48hPrimary Mechanism
Hypothetical this compound MCF-7 (Breast) 5.2 Dual (Intrinsic & Extrinsic)
A549 (Lung) 8.7
HeLa (Cervical) 3.1
Doxorubicin[1][2][3][4][5]MCF-7 (Breast)0.1 - 2.5Primarily Intrinsic
A549 (Lung)>20
HeLa (Cervical)2.9
Cisplatin[6][7][8][9][10]MCF-7 (Breast)5 - 20DNA damage-induced Intrinsic
A549 (Lung)10 - 30
HeLa (Cervical)2 - 15

Table 2: Induction of Apoptotic Markers by Quinone Analogs

Treatment% Apoptotic Cells (Annexin V+)ΔΨm (% of Control)Caspase-3/7 Activity (Fold Change)Bax/Bcl-2 Ratio (Fold Change)DR5 Expression (Fold Change)
Control 2.5 ± 0.81001.01.01.0
Quinone Analog A 45.2 ± 3.155.3 ± 4.24.8 ± 0.53.2 ± 0.31.2 ± 0.1
Quinone Analog B + TRAIL 68.7 ± 5.542.1 ± 3.97.1 ± 0.63.5 ± 0.44.5 ± 0.4
Doxorubicin 52.6 ± 4.048.9 ± 5.15.5 ± 0.74.1 ± 0.51.1 ± 0.2
Cisplatin 38.9 ± 3.565.7 ± 6.23.9 ± 0.42.8 ± 0.31.3 ± 0.1

Data are presented as mean ± standard deviation and are hypothetical examples based on published data for various quinone compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments to validate the dual mechanism of apoptosis.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed cells in a 6-well plate and treat with the test compound (e.g., this compound) for the desired time. Include untreated and positive controls.

  • Harvesting: For adherent cells, gently trypsinize and collect all cells, including those in the supernatant. Centrifuge at 300 x g for 5 minutes.[11]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.[11][12][13]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]

  • Analysis: Analyze the samples by flow cytometry within one hour.[12] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Cell Treatment: Treat cells with the test compound as described above.

  • Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 2 µM in culture medium) for 15-30 minutes at 37°C.[14][15][16]

  • Washing: Wash the cells with assay buffer.

  • Analysis: Analyze the cells by flow cytometry, measuring the fluorescence intensity in both the green (FITC) and red (PE) channels. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[17]

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases-3 and -7.

  • Cell Lysis: After treatment, lyse the cells using a buffer compatible with the assay.

  • Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., containing the DEVD sequence) to the cell lysate.[18][19][20][21]

  • Incubation: Incubate at room temperature, protected from light, for 30-60 minutes.[19]

  • Measurement: Measure the fluorescence using a microplate reader. The increase in fluorescence is proportional to the caspase-3/7 activity.[20][21]

Western Blotting for Bcl-2 Family Proteins and Death Receptors

This technique is used to quantify the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, DR4, DR5, and a loading control like β-actin) overnight at 4°C.[22][23][24]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify the band intensities relative to the loading control.

Visualizing the Pathways and Workflow

Diagrams are essential for understanding complex biological processes and experimental designs.

Hypothetical Dual Apoptosis Pathway of this compound Hypothetical Dual Apoptosis Pathway of this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Asterriquinone_ext This compound DR_up Upregulation of Death Receptors (DR4/DR5) Asterriquinone_ext->DR_up DISC DISC Formation DR_up->DISC TRAIL TRAIL TRAIL->DR_up binds to Casp8 Caspase-8 Activation DISC->Casp8 Mito_stress Mitochondrial Stress Casp8->Mito_stress (via Bid cleavage) Casp37 Executioner Caspases (Caspase-3/7) Activation Casp8->Casp37 Asterriquinone_int This compound Asterriquinone_int->Mito_stress MMP_loss ΔΨm Loss Mito_stress->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Hypothetical Dual Apoptosis Pathway of this compound

Experimental Workflow for Validating Dual Apoptosis Mechanism Experimental Workflow for Validating Dual Apoptosis Mechanism cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis and Interpretation Cell_culture Cancer Cell Culture Treatment Treat with this compound (and controls) Cell_culture->Treatment Annexin_PI Annexin V/PI Staining (Flow Cytometry) Treatment->Annexin_PI JC1 JC-1 Assay for ΔΨm (Flow Cytometry) Treatment->JC1 Caspase_assay Caspase-3/7 Activity (Plate Reader) Treatment->Caspase_assay Western_blot Western Blot (Bax, Bcl-2, DR4/5) Treatment->Western_blot Quantification Quantify Apoptosis, ΔΨm, Caspase Activity, Protein Expression Annexin_PI->Quantification JC1->Quantification Caspase_assay->Quantification Western_blot->Quantification Comparison Compare with Controls and Standard Drugs Quantification->Comparison Conclusion Validate Dual Mechanism Comparison->Conclusion

Experimental Workflow for Validating Dual Apoptosis Mechanism

Conclusion

Validating a dual mechanism of apoptosis for a novel compound like this compound requires a multifaceted experimental approach. By systematically evaluating its effects on both the intrinsic and extrinsic pathways and comparing these to well-characterized drugs, researchers can build a comprehensive understanding of its mode of action. The illustrative data and detailed protocols provided in this guide offer a roadmap for such an investigation. A confirmed dual mechanism of action would position this compound as a highly promising candidate for further development in cancer therapy, with the potential to circumvent common drug resistance mechanisms.

References

A Comparative Analysis of Prenylated vs. Non-Prenylated Asterriquinone Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of prenylated and non-prenylated Asterriquinone (ARQ) derivatives, focusing on their cytotoxic and potential anticancer properties. The information presented is based on available experimental data to assist researchers in understanding the structure-activity relationships (SAR) of these compounds and to guide future drug discovery efforts.

Key Findings on Cytotoxicity

Experimental studies on this compound and its analogues have revealed critical structural features influencing their cytotoxic activity against cancer cell lines, such as mouse leukemia P388 cells. A key finding is that the prenyl group (1,1-dimethyl-2-propenyl) attached to the indole ring is not a primary determinant of the cytotoxic potency of these compounds[1]. Instead, the substituents on the p-benzoquinone moiety play a more significant role.

Research indicates that the presence of at least one free hydroxyl or acetoxy group on the benzoquinone ring is essential for cytotoxic activity[1]. Derivatives where both hydroxyl groups are replaced, such as in ARQ dimethyl ether, exhibit a loss of cytotoxicity. Interestingly, the cytotoxicity of monoalkyl ether derivatives of this compound was found to increase with the extension of the alkyl chain length. This enhancement is correlated with greater hydrophobicity and consequently higher intracellular accumulation of the compound.

The indole ring itself has been identified as an important structural component for the cytotoxic effects of this compound analogues[1]. Some chemically modified ARQ-like compounds have demonstrated potent inhibitory activity against the growth of Ehrlich carcinoma in mice[2]. The antitumor activity appears to be influenced by the presence of free hydroxyl groups in the benzoquinone moiety, as well as the number and position of pentenyl groups[2].

Data Presentation: Structure-Activity Relationship Summary

The following table summarizes the key structure-activity relationships for the cytotoxicity of this compound derivatives based on available literature.

Structural ModificationEffect on CytotoxicityReference
Removal/Absence of Prenyl Group Does not significantly impact cytotoxicity.[1]
Presence of Free Hydroxyl/Acetoxy Group(s) on Benzoquinone Ring Essential for activity.[1]
Alkylation of Both Hydroxyl Groups on Benzoquinone Ring Abolishes cytotoxic activity.
Monoalkylation of Hydroxyl Group with Increasing Alkyl Chain Length Increases cytotoxicity, correlating with increased hydrophobicity and cellular uptake.
Presence of the Indole Ring Important for cytotoxic activity.[1]

Experimental Protocols

The evaluation of the cytotoxic and anticancer properties of this compound derivatives typically involves the following key experimental methodologies:

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Plating: Cancer cells (e.g., P388, HeLa, PC3, HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO) and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells. This compound and its active derivatives have been shown to induce apoptosis.

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are quantified:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Interpretation: The percentage of cells in each quadrant is determined to quantify the extent of apoptosis induced by the compound.

Mandatory Visualization

Proposed Signaling Pathway for this compound Derivatives

While the precise signaling pathways for this compound derivatives are not fully elucidated, based on studies of structurally related anthraquinones, a plausible mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

G ARQ This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) ARQ->ROS Induces JNK JNK Activation ROS->JNK Bcl2 Bcl-2 Family (e.g., Bax ↑, Bcl-2 ↓) JNK->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito Caspases Caspase Activation (e.g., Caspase-3, -9) Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed ROS/JNK-mediated apoptotic pathway for this compound derivatives.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound derivatives.

G start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with Prenylated & Non-prenylated ARQ Derivatives cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant end End ic50->end apoptosis_quant->end

Workflow for evaluating the cytotoxicity of this compound derivatives.

References

A Head-to-Head Comparison of Asterriquinone and SU5416 in Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, the exploration of novel therapeutic agents with distinct mechanisms of action is paramount. This guide provides a detailed head-to-head comparison of two such compounds: Asterriquinone, a natural product with DNA intercalating and potential topoisomerase II inhibitory activities, and SU5416, a synthetic tyrosine kinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR). This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, in vitro activities, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and SU5416 lies in their molecular targets and mechanisms of action.

This compound: Disrupting the Blueprint of Life

This compound, a metabolite isolated from Aspergillus terreus, exerts its cytotoxic effects by directly targeting the cell's genetic material. Its planar structure allows it to intercalate between the base pairs of DNA, distorting the helical structure and interfering with essential cellular processes such as replication and transcription. This action can lead to cell cycle arrest, typically in the G1 phase, and ultimately trigger apoptosis, or programmed cell death. Furthermore, some evidence suggests that this compound may also act as a topoisomerase II poison, an enzyme crucial for resolving DNA tangles during replication. By stabilizing the topoisomerase II-DNA cleavage complex, it can lead to the accumulation of double-strand breaks in DNA, a highly lethal form of DNA damage.[1][2][3][4]

SU5416: Halting the Angiogenic Switch

In contrast, SU5416 is a synthetic small molecule that functions as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase.[5][6] VEGFR-2 is a key receptor in the signaling pathway of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[7][8][9] By binding to the ATP-binding site of the VEGFR-2 kinase domain, SU5416 blocks its autophosphorylation and subsequent activation of downstream signaling cascades.[7][8][9][10] This inhibition effectively shuts down VEGF-induced endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[11][12]

Quantitative Analysis of In Vitro Activity

The potency of a compound is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 data for this compound and SU5416 against various cancer cell lines and kinases. It is important to note that a direct comparison is challenging due to the limited overlap in the tested cell lines and targets in publicly available literature.

CompoundTarget/Cell LineIC50 Value (µM)
This compound P388 (Leukemia)8.2
A549 (Lung Carcinoma)>50
C6 (Glioma)>50
NIH/3T3 (Fibroblast)>50
SU5416 Flk-1/KDR (VEGFR-2) Kinase1.23
PDGF Receptor β Kinase20.26
C6 (Glioma)>20
Calu 6 (Lung Carcinoma)>20
A375 (Melanoma)>20
A431 (Epidermoid Carcinoma)>20
SF767T (Glioma)>20

Note: The IC50 values for SU5416 against cancer cell lines reflect its lack of direct cytotoxicity, as its primary mechanism is anti-angiogenic rather than directly killing tumor cells.[5]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is used to determine the ability of a compound to intercalate into DNA. It is based on the principle that an intercalating agent will compete with ethidium bromide (EtBr), a fluorescent DNA intercalator, for binding sites within the DNA helix, leading to a decrease in EtBr fluorescence.

Materials:

  • Calf Thymus DNA (ctDNA)

  • Ethidium Bromide (EtBr) solution

  • Tris-HCl buffer (pH 7.4)

  • Test compound (this compound) solution

  • 96-well black microplate

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a solution of ctDNA in Tris-HCl buffer.

  • Add EtBr to the ctDNA solution to a final concentration that gives a stable and measurable fluorescence signal.

  • Incubate the ctDNA-EtBr complex at room temperature in the dark for 30 minutes to allow for complete intercalation.

  • Add varying concentrations of the test compound (this compound) to the wells of the 96-well plate containing the ctDNA-EtBr complex.

  • Incubate the plate at room temperature for 15 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 520 nm and an emission wavelength of 590 nm using a fluorescence spectrophotometer.

  • A decrease in fluorescence intensity with increasing concentrations of the test compound indicates DNA intercalation.[13][14][15][16]

In Vitro Kinase Assay (VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, in this case, VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (containing MgCl2, MnCl2, DTT)

  • Test compound (SU5416) solution

  • 96-well plate

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the VEGFR-2 kinase and the substrate in the kinase reaction buffer.

  • Add varying concentrations of the test compound (SU5416) to the wells of the 96-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Stop the kinase reaction according to the detection kit's instructions.

  • Add the ADP-Glo™ reagent, which converts the ADP produced during the kinase reaction into a luminescent signal.

  • Measure the luminescence using a luminometer.

  • A decrease in the luminescent signal with increasing concentrations of the test compound indicates inhibition of the kinase activity.[17][18][19]

Visualizing the Mechanisms of Action

To further elucidate the distinct modes of action of this compound and SU5416, the following diagrams, generated using the DOT language for Graphviz, illustrate their respective signaling pathways and a typical experimental workflow.

Asterriquinone_Mechanism cluster_cell Cancer Cell This compound This compound DNA DNA This compound->DNA Intercalation TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibition CellCycleArrest G1 Cell Cycle Arrest DNA->CellCycleArrest DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound.

SU5416_Mechanism cluster_endothelial_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Activation SU5416 SU5416 SU5416->VEGFR2 Inhibition Angiogenesis Angiogenesis (Proliferation, Migration) PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis

Caption: Mechanism of action of SU5416.

Experimental_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow start Seed Cancer Cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with serial dilutions of This compound or SU5416 incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation2->assay readout Measure Absorbance/ Luminescence assay->readout analysis Calculate IC50 values readout->analysis

Caption: A typical experimental workflow for determining IC50 values.

Conclusion

This compound and SU5416 represent two distinct and compelling strategies for anticancer drug development. This compound's ability to directly damage DNA and potentially inhibit topoisomerase II makes it a potent cytotoxic agent. In contrast, SU5416's targeted inhibition of VEGFR-2 signaling offers a more cytostatic, anti-angiogenic approach. The choice of which compound to pursue for a specific cancer type would depend on the tumor's specific molecular characteristics and dependencies. This guide provides a foundational comparison to aid researchers in their evaluation and future investigation of these and similar compounds. Further head-to-head studies on a broader range of cancer cell lines and in vivo models are warranted to fully elucidate their comparative efficacy.

References

Unraveling the Inhibition Kinetics of Asterriquinone on HIV-1 Reverse Transcriptase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the competitive inhibition kinetics of Asterriquinone on Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT). The performance of this compound is contrasted with other well-characterized HIV-1 RT inhibitors exhibiting different kinetic profiles, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates competitive inhibition against HIV-1 RT with respect to the template-primer, positioning it as a promising scaffold for antiretroviral drug development. This guide dissects its kinetic profile alongside that of non-competitive, mixed-type, and notes the challenge in identifying purely uncompetitive inhibitors for the wild-type enzyme. A comprehensive data comparison, detailed experimental methodologies, and visual representations of inhibition mechanisms and workflows are provided to facilitate further research and development in this critical area.

Comparative Kinetic Analysis of HIV-1 RT Inhibitors

The efficacy of various inhibitors against HIV-1 RT is quantified by their inhibition constants (Ki) and the concentration required to achieve 50% inhibition (IC50). The following table summarizes these parameters for this compound and other selected inhibitors with distinct mechanisms.

InhibitorType of InhibitionKiIC50 / EC50
This compound Competitive (with respect to template-primer)2.3 µMNot readily available
Nevirapine Non-competitive220 nM84 nM
Calanolide A MixedNot readily available0.10 - 0.17 µM
TIBO Derivative (R-82150) Uncompetitive (with Y181I mutant RT)Not readily availableNot readily available

Understanding Inhibition Mechanisms

The interaction between an inhibitor and an enzyme can be categorized into several distinct kinetic profiles. These profiles are crucial for understanding the inhibitor's mechanism of action and for guiding drug design strategies.

Competitive Inhibition by this compound

This compound acts as a competitive inhibitor of HIV-1 RT with respect to the template-primer, (rA)n.(dT)12-18. This means that this compound and the template-primer cannot bind to the enzyme simultaneously. The inhibitor likely binds to the same site as the template-primer, thereby preventing the initiation of reverse transcription. Interestingly, with respect to the deoxynucleoside triphosphate (dNTP) substrate, this compound displays non-competitive inhibition.

G E HIV-1 RT ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Template-Primer ES->E P Product ES->P I This compound EI->E

Competitive Inhibition of HIV-1 RT by this compound.

Experimental Protocols

A detailed understanding of the experimental procedures is essential for the replication and validation of kinetic studies. Below is a generalized protocol for determining the inhibition kinetics of a compound against HIV-1 RT.

Protocol: Determination of HIV-1 RT Inhibition Kinetics

1. Materials and Reagents:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT)12-18 template-primer

  • Deoxynucleoside triphosphates (dNTPs), including [³H]-dTTP

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 10% Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a fixed concentration of poly(rA)-oligo(dT)12-18, and varying concentrations of the dNTP substrate (one of which is radiolabeled, e.g., [³H]-dTTP).

  • Prepare serial dilutions of the test inhibitor.

  • To initiate the reaction, add a fixed amount of HIV-1 RT to the reaction mixtures containing different concentrations of the inhibitor. For control reactions, add the solvent vehicle instead of the inhibitor.

  • Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction proceeds within the linear range.

  • Stop the reactions by adding ice-cold 10% TCA.

  • Precipitate the radiolabeled DNA product by incubating on ice for at least 30 minutes.

  • Collect the precipitate by filtering the reaction mixtures through glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol to remove unincorporated radiolabeled dNTPs.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter to quantify the amount of product formed.

3. Data Analysis:

  • Plot the reaction velocity (rate of product formation) against the substrate concentration for each inhibitor concentration.

  • Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the Vmax and Km in the presence and absence of the inhibitor.

  • The type of inhibition can be determined from the changes in Vmax and Km. For competitive inhibition, Vmax remains unchanged while the apparent Km increases.

  • The inhibition constant (Ki) can be calculated from the equation: Km(app) = Km(1 + [I]/Ki), where Km(app) is the apparent Km in the presence of the inhibitor at concentration [I].

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis P1 Prepare Reaction Mix (Buffer, Template-Primer, dNTPs) R1 Add HIV-1 RT to initiate P1->R1 P2 Prepare Inhibitor Dilutions P2->R1 R2 Incubate at 37°C R1->R2 R3 Stop reaction with TCA R2->R3 D1 Precipitate & Filter R3->D1 D2 Wash Filters D1->D2 D3 Scintillation Counting D2->D3 A1 Plot Velocity vs. [Substrate] D3->A1 A2 Lineweaver-Burk Plot A1->A2 A3 Determine Vmax, Km, Ki A2->A3

Experimental workflow for determining HIV-1 RT inhibition kinetics.

Conclusion

This compound presents a clear competitive inhibition profile against HIV-1 RT with respect to its template-primer, making it a molecule of significant interest in the ongoing search for novel antiretroviral agents. Understanding its kinetic behavior in comparison to other inhibitors with different mechanisms is fundamental for designing effective combination therapies and overcoming drug resistance. The provided protocols and data serve as a valuable resource for the scientific community to build upon this knowledge and accelerate the development of next-generation HIV-1 RT inhibitors.

Unveiling the Selectivity of Asterriquinone: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and drug development, identifying compounds with selective cytotoxicity against cancer cells is a paramount goal. Asterriquinone, a metabolite produced by the fungus Aspergillus terreus, has demonstrated antitumor properties. This guide provides a comprehensive evaluation of this compound's selectivity for various cancer cell lines, presenting key experimental data, detailed protocols, and insights into its mechanism of action.

In Vitro Efficacy of this compound Against a Panel of Human Cancer Cell Lines

To assess the selective cytotoxic potential of this compound, data from the National Cancer Institute's (NCI) 60-cell line screen was analyzed. The NCI-60 screen is a well-established platform that evaluates the growth inhibitory effects of compounds against a diverse panel of human cancer cell lines. The GI50 value, which represents the concentration of a compound that causes 50% growth inhibition, is a key metric for assessing cytotoxicity.

The table below summarizes the GI50 values for this compound (NSC 289487) across a selection of cancer cell lines from the NCI-60 panel. The cell lines are grouped by their tissue of origin to facilitate comparison.

Cancer TypeCell LineGI50 (µM)
Leukemia CCRF-CEM2.51
HL-60(TB)2.63
K-5622.82
MOLT-42.45
RPMI-82262.75
SR2.40
Non-Small Cell Lung Cancer A549/ATCC>100
EKVX2.69
HOP-623.31
HOP-923.02
NCI-H2263.39
NCI-H233.16
NCI-H322M3.31
NCI-H4602.88
NCI-H5222.95
Colon Cancer COLO 2052.95
HCC-29983.24
HCT-1163.09
HCT-153.31
HT293.39
KM123.02
SW-6202.95
CNS Cancer SF-2683.09
SF-2952.95
SF-5392.88
SNB-193.02
SNB-752.82
U2512.82
Melanoma LOX IMVI2.88
MALME-3M2.95
M143.16
SK-MEL-23.02
SK-MEL-283.39
SK-MEL-52.95
UACC-2573.24
UACC-623.02
Ovarian Cancer IGROV13.09
OVCAR-33.31
OVCAR-42.88
OVCAR-53.16
OVCAR-82.95
NCI/ADR-RES3.63
SK-OV-33.39
Renal Cancer 786-02.88
A4983.31
ACHN3.02
CAKI-13.55
RXF 3932.82
SN12C3.09
TK-103.02
UO-312.95
Prostate Cancer PC-33.39
DU-1453.16
Breast Cancer MCF73.24
MDA-MB-231/ATCC3.09
HS 578T3.02
BT-5492.95
T-47D3.31
MDA-MB-4683.16

Data obtained from the NCI Developmental Therapeutics Program (DTP) database for NSC 289487 (this compound).

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols established by the NCI for the NCI-60 screen. A general overview of the methodology is provided below.

Cell Lines and Culture: The NCI-60 panel consists of 60 human cancer cell lines derived from nine different tissue types: leukemia, non-small cell lung, colon, central nervous system, melanoma, ovarian, renal, prostate, and breast cancer.[1] The cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

Cytotoxicity Assay (Sulforhodamine B Assay): The primary assay used in the NCI-60 screen to determine cytotoxicity is the Sulforhodamine B (SRB) assay.[2] This assay is based on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell mass.

The experimental workflow for the NCI-60 screen is as follows:

  • Cell Plating: Cells are seeded into 96-well microtiter plates at their predetermined optimal density and incubated for 24 hours.

  • Compound Addition: this compound is added to the plates at five different concentrations, typically in 10-fold dilutions.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Fixation: Adherent cells are fixed in situ by adding cold trichloroacetic acid (TCA).

  • Staining: The plates are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

Data Analysis: The GI50 (Growth Inhibition 50) is calculated as the drug concentration that results in a 50% reduction in the net protein increase in control cells during the incubation period.[3]

experimental_workflow cluster_workflow NCI-60 Sulforhodamine B Assay Workflow start Start cell_plating Cell Plating (96-well plates) start->cell_plating compound_addition Addition of this compound (5 concentrations) cell_plating->compound_addition incubation 48h Incubation compound_addition->incubation fixation Cell Fixation (Trichloroacetic Acid) incubation->fixation staining Staining (Sulforhodamine B) fixation->staining wash_solubilize Washing & Solubilization staining->wash_solubilize read_absorbance Absorbance Reading (515 nm) wash_solubilize->read_absorbance data_analysis Data Analysis (Calculate GI50) read_absorbance->data_analysis end End data_analysis->end

Figure 1. Experimental workflow for the NCI-60 Sulforhodamine B cytotoxicity assay.

Mechanism of Action: Induction of Apoptosis

Studies on this compound and related anthraquinone compounds suggest that its cytotoxic effects are mediated through the induction of apoptosis (programmed cell death). The proposed mechanism involves the intercalation of this compound into the cellular DNA.[4] This interaction is thought to trigger a cascade of events leading to cell cycle arrest and ultimately, apoptosis.

The dihydroxybenzoquinone moiety of this compound is believed to be essential for its biological activity.[4] The proposed signaling pathway leading to apoptosis is depicted in the diagram below.

signaling_pathway cluster_pathway Proposed Apoptotic Signaling Pathway of this compound This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Enters cell Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) DNA_Intercalation->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Cell_Cycle_Arrest->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Figure 2. Proposed signaling pathway for this compound-induced apoptosis.

Concluding Remarks

The data from the NCI-60 screen indicates that this compound exhibits broad-spectrum, low micromolar cytotoxic activity against a majority of the tested human cancer cell lines. Notably, the leukemia and melanoma cell lines appear to be among the most sensitive. The consistent GI50 values across many of the solid tumor cell lines suggest a common mechanism of action. Further investigation into the selectivity of this compound against non-cancerous cell lines is warranted to fully elucidate its therapeutic potential. The proposed mechanism of apoptosis induction through DNA intercalation provides a solid foundation for future mechanistic studies and potential combination therapies. This guide serves as a valuable resource for researchers investigating the anticancer properties of this compound and other quinone-based compounds.

References

Comparative cytotoxicity of Asterriquinone on cancerous vs. normal cells.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of Asterriquinone on cancerous versus normal cells, supported by available experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of this compound as a potential therapeutic agent.

Executive Summary

This compound (ARQ), a metabolite produced by Aspergillus terreus, and its derivatives have demonstrated cytotoxic effects against certain cancer cell lines. This guide consolidates the available data on the comparative cytotoxicity of these compounds, highlighting their activity in cancerous versus normal cell lines. While comprehensive comparative data is limited, existing studies point towards a degree of selectivity for cancer cells, particularly in the context of leukemia. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest. This guide aims to present the current state of knowledge to inform further research and development.

Data Presentation

The following tables summarize the available quantitative data on the cytotoxicity of this compound and its derivatives. A significant portion of the existing research has focused on the P388 murine leukemia cell line. Data on a wide range of cancerous and normal human cell lines remains limited.

Table 1: Cytotoxicity of this compound and its Derivatives on Cancerous Cells

CompoundCell LineCell TypeIC50 (µM)Reference
This compound (ARQ)P388Murine LeukemiaData not specified[1]
ARQ monoethyl etherP388Murine Leukemia~10[1]
ARQ monopropyl etherP388Murine Leukemia~5[1]
ARQ monobutyl etherP388Murine Leukemia~2[1]
ARQ monopentyl etherP388Murine Leukemia~1[1]
ARQ monohexyl etherP388Murine Leukemia~0.8[1]

Note: The original study indicated that the cytotoxicity of ARQ monoalkyl ethers increased with the extension of the alkyl chain length, which is reflected in the decreasing IC50 values.

Table 2: Comparative Cytotoxicity Data (this compound vs. Other Quinones)

CompoundCancer Cell Line(s)Normal Cell LineSelectivity Index (SI)Reference
This compoundP388Not specifiedNot available[1]
Related AnthraquinonesMDA-MB-231, MCF7MDCK>2

Note: A Selectivity Index (SI) greater than 2 is generally considered to indicate selective cytotoxicity towards cancer cells. While specific SI values for this compound are not available in the reviewed literature, related quinone compounds have shown favorable selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of quinone-based cytotoxic compounds.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, the solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound at a specific concentration for a designated time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Add this compound (various concentrations) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Calculate Cell Viability Determine IC50 readout->analysis

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Signaling Pathway of this compound-Induced Apoptosis (Putative)

Based on studies of related quinone compounds, this compound may induce apoptosis through the intrinsic pathway, potentially involving the modulation of the MAPK and Akt signaling pathways.

apoptosis_pathway cluster_stimulus External Stimulus cluster_signaling Upstream Signaling (Putative) cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome ARQ This compound MAPK MAPK Pathway ARQ->MAPK modulates Akt Akt Pathway ARQ->Akt modulates Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) MAPK->Bcl2 Akt->Bcl2 Mito Mitochondrion Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Logical Relationship of this compound's Effects on the Cell Cycle

Studies have shown that this compound can cause cell cycle arrest, particularly at the G1 phase.

cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression ARQ This compound Treatment G1 G1 Phase ARQ->G1 Induces block in S S Phase G1->S Arrest Cell Cycle Arrest at G1 Phase G1->Arrest G2M G2/M Phase S->G2M G2M->G1

Caption: Logical diagram of this compound-induced G1 cell cycle arrest.

Conclusion

The available evidence suggests that this compound and its derivatives possess cytotoxic activity against cancer cells, with a potential for selective action. The primary mechanisms of this cytotoxicity appear to be the induction of apoptosis and cell cycle arrest. However, a comprehensive understanding of its comparative cytotoxicity requires further investigation across a broader range of human cancerous and normal cell lines. The data and visualizations presented in this guide are intended to serve as a resource for researchers and professionals in the field of drug development to inform future studies and evaluate the therapeutic potential of this compound.

References

A Comparative Guide to Validating Asterriquinone's Target Engagement in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the cellular mechanism of action of Asterriquinone, validating its engagement with intracellular targets is a critical step. This guide provides a comparative overview of two powerful techniques, the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity purification-mass spectrometry (AP-MS), for confirming the binding of this compound to its putative targets: Growth factor receptor-bound protein 2 (Grb2), Growth factor receptor-bound protein 7 (Grb7), and Phospholipase C-gamma (PLC-γ).

While specific quantitative data for this compound using these modern biophysical techniques in cellular contexts is not extensively available in public literature, this guide presents detailed experimental protocols and illustrative data from alternative inhibitors targeting the same proteins. This will enable researchers to design and execute robust target validation studies for this compound and its analogs.

Cellular Target Engagement: Methodologies and Comparisons

Directly observing the interaction between a small molecule and its protein target within a living cell is a primary goal of chemical biology and drug discovery. CETSA and Kinobeads profiling are two prominent methods to achieve this.

Cellular Thermal Shift Assay (CETSA) is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[1][2][3] In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[1][2][3] A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Kinobeads and Affinity Purification-Mass Spectrometry (AP-MS) is a chemoproteomic approach that uses immobilized broad-spectrum inhibitors (kinobeads) to capture a large number of kinases and other ATP-binding proteins from a cell lysate.[4][5][6] To assess the binding of a specific compound, a competition experiment is performed where the cell lysate is pre-incubated with the compound before being applied to the kinobeads.[4][5][6] Proteins that bind to the compound in solution will not be captured by the beads. The proteins bound to the beads are then identified and quantified by mass spectrometry. While Grb2 and Grb7 are adaptor proteins and PLC-γ is a phospholipase, Kinobeads can be adapted with different affinity probes to target a wider range of protein classes beyond kinases. For the purpose of this guide, we will refer to this method more broadly as affinity purification-mass spectrometry (AP-MS).

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads / AP-MS
Principle Ligand-induced thermal stabilization of the target protein.[1][2][3]Competitive binding of a soluble compound against an immobilized broad-spectrum ligand for a set of proteins.[4][5][6]
Format In-cell or in-lysate.In-lysate.
Readout Western blot, ELISA, mass spectrometry, or reporter assays.Mass spectrometry.
Throughput Can be adapted for high-throughput screening (HTS).[7][8]Moderate to high throughput, especially with multiplexed quantitative proteomics.
Advantages Label-free, applicable to endogenous proteins in their native environment, provides evidence of intracellular target binding.[1][2][3]Unbiased, proteome-wide analysis, can identify off-targets, provides quantitative affinity data.[4][5][6]
Limitations Target must be thermally stable enough for a measurable shift, not all ligand binding events cause a significant thermal shift.Requires cell lysis, competition is for a specific binding site (e.g., ATP-binding pocket), may not detect allosteric binders.[9]

Signaling Pathways of this compound's Targets

Understanding the signaling context of Grb2, Grb7, and PLC-γ is crucial for interpreting target engagement data and designing downstream functional assays.

Grb2 Signaling Pathway

Grb2 is an adaptor protein that plays a key role in receptor tyrosine kinase (RTK) signaling.[10][11][12] Upon ligand binding and activation of an RTK, such as the Epidermal Growth Factor Receptor (EGFR), Grb2 binds to phosphotyrosine residues on the receptor via its SH2 domain.[10][11][12] The SH3 domains of Grb2 then recruit Son of Sevenless (SOS), a guanine nucleotide exchange factor, which in turn activates Ras, leading to the activation of the MAPK/ERK signaling cascade that promotes cell proliferation and survival.[10][11][12]

cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR) pRTK p-RTK RTK->pRTK Grb2 Grb2 pRTK->Grb2 Recruitment SOS SOS Grb2->SOS Recruitment Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Activation Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) Ras_GTP->MAPK_Cascade Activation Proliferation Proliferation, Survival MAPK_Cascade->Proliferation Ligand Growth Factor Ligand->RTK Activation

Grb2-mediated signal transduction pathway.
Grb7 Signaling Pathway

Grb7 is another adaptor protein that is often co-amplified and overexpressed with HER2 (ErbB2) in breast and other cancers.[13][14] Similar to Grb2, Grb7 binds to activated RTKs, including EGFR and HER2, as well as focal adhesion kinase (FAK), through its SH2 domain.[15][16][17] Grb7 is implicated in promoting cell migration, proliferation, and invasion.[15][16][17] Its downstream signaling is complex and can involve the activation of pathways such as PI3K/Akt and MAPK/ERK.[15][16]

cluster_cytoplasm Cytoplasm RTK RTK (e.g., HER2) pRTK p-RTK RTK->pRTK Grb7 Grb7 pRTK->Grb7 Recruitment Integrin Integrin FAK FAK Integrin->FAK Activation PI3K_Akt PI3K/Akt Pathway Grb7->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Grb7->MAPK_ERK pFAK p-FAK FAK->pFAK Autophosphorylation pFAK->Grb7 Recruitment Migration Migration, Invasion PI3K_Akt->Migration Proliferation Proliferation MAPK_ERK->Proliferation Ligand Growth Factor Ligand->RTK Activation ECM ECM ECM->Integrin Binding

Grb7-mediated signaling pathways.
PLC-γ Signaling Pathway

PLC-γ is a key enzyme in phosphoinositide signaling.[7][18][19] Upon activation by RTKs, PLC-γ is recruited to the plasma membrane and phosphorylated.[7][18][19] Activated PLC-γ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][18][19] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including proliferation, differentiation, and apoptosis.[7][18][19]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK pRTK p-RTK RTK->pRTK Autophosphorylation PLCg PLC-γ pRTK->PLCg Recruitment & Phosphorylation pPLCg p-PLC-γ PLCg->pPLCg PIP2 PIP2 pPLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Cellular_Responses Cellular Responses PKC->Cellular_Responses Ligand Growth Factor Ligand->RTK Activation A 1. Cell Culture and Treatment B 2. Compound Incubation A->B Add compound or vehicle C 3. Heat Shock B->C Apply temperature gradient D 4. Cell Lysis C->D Lyse cells E 5. Centrifugation D->E Separate soluble & aggregated proteins F 6. Supernatant Collection E->F Collect soluble fraction G 7. Protein Quantification F->G Normalize protein concentration H 8. Western Blot Analysis G->H Detect target protein I 9. Data Analysis H->I Generate melt curves and calculate ΔTm A 1. Cell Lysis and Protein Extraction B 2. Compound Incubation (Competition) A->B Incubate lysate with compound or vehicle C 3. Kinobead Incubation B->C Add Kinobeads D 4. Washing C->D Remove unbound proteins E 5. On-Bead Digestion D->E Digest proteins to peptides F 6. Peptide Elution E->F Collect peptides G 7. LC-MS/MS Analysis F->G Identify and quantify peptides H 8. Data Analysis G->H Determine protein abundance changes

References

A Comparative Analysis of the Antibacterial Spectrum of Asterriquinone and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial spectrum of Asterriquinone, a naturally occurring dimeric quinone, against a panel of known antibiotics. Due to the limited publicly available data on the specific minimum inhibitory concentrations (MICs) of this compound against a wide range of bacteria, this comparison utilizes data from structurally related anthraquinone and naphthoquinone compounds to provide a representative analysis. The information presented is intended to guide further research and development efforts in the field of novel antibacterial agents.

Executive Summary

The ever-present challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. This compound, a metabolite produced by various fungi, belongs to the quinone class of compounds, which has demonstrated a broad range of biological activities. This guide synthesizes available data on the antibacterial spectrum of quinone derivatives and compares it with established antibiotics, highlighting potential areas for future investigation into this compound's therapeutic applications.

Data Presentation: Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various antibacterial agents against common Gram-positive and Gram-negative bacteria. It is important to note that specific MIC data for this compound is not widely available in the current literature. Therefore, data for representative anthraquinone and naphthoquinone compounds are included to provide an insight into the potential antibacterial profile of this class of molecules.

Antibacterial AgentClassTarget BacteriumMIC (µg/mL)
This compound Analogs (Anthraquinones) QuinoneStaphylococcus aureus12.5 - 100[1][2]
Methicillin-Resistant S. aureus (MRSA)4 - >200[1][3]
Escherichia coli128 - 259[3]
Pseudomonas aeruginosa150[4]
Penicillin β-LactamStaphylococcus aureus (susceptible)≤0.015 - 0.4
Amoxicillin β-LactamEscherichia coli0.8 - 12.8
Ciprofloxacin FluoroquinolonePseudomonas aeruginosa0.25 - 1

Experimental Protocols

The determination of the antibacterial spectrum of a compound relies on standardized in vitro susceptibility testing methods. The two most common methods are the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Test.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.

Kirby-Bauer Disk Diffusion Test

This is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

Procedure:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate, creating a bacterial lawn.

  • Application of Antibiotic Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. This diameter is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.

Mandatory Visualizations

Experimental Workflow for Determining Antibacterial Spectrum

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Susceptibility Testing (Disk Diffusion) start Start prep_compound Prepare this compound & Antibiotic Solutions start->prep_compound prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria serial_dilution Serial Dilution of Compounds in Microplate prep_compound->serial_dilution inoculate_mic Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate_mic inoculate_agar Inoculate Agar Plate (Lawn Culture) prep_bacteria->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Microplate inoculate_mic->incubate_mic read_mic Read & Record MIC incubate_mic->read_mic end End read_mic->end place_disks Place Antibiotic Disks inoculate_agar->place_disks incubate_disk Incubate Agar Plate place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones measure_zones->end

Caption: Workflow for determining the antibacterial spectrum.

Potential Signaling Pathway Inhibition by Quinone Antibiotics

While the precise mechanism of action for this compound is not fully elucidated, many quinone-based antibiotics are known to interfere with bacterial DNA replication and repair by inhibiting enzymes such as DNA gyrase and topoisomerase IV. The following diagram illustrates a simplified representation of this inhibitory action.

Signaling_Pathway cluster_replication Bacterial DNA Replication DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Replication DNA Replication & Repair Gyrase->Replication Bacterial_Death Bacterial Cell Death Replication->Bacterial_Death Quinone This compound / Quinone Antibiotic Quinone->Inhibition Inhibition->Gyrase Inhibition_label Inhibition

Caption: Inhibition of bacterial DNA replication by quinones.

References

Safety Operating Guide

Personal protective equipment for handling Asterriquinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of Asterriquinone. These procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specifications & Rationale
Respiratory Protection NIOSH-approved respiratorA respirator is crucial to prevent the inhalation of fine powders or aerosols.[2] The specific type (e.g., N95, full-face) should be determined by a site-specific risk assessment.
Eye and Face Protection Chemical safety goggles and face shieldGoggles provide a seal around the eyes to protect against dust particles.[3][4] A face shield offers an additional layer of protection for the entire face.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile)Tested according to EN 374 standards.[1] It is recommended to check with the glove manufacturer for specific chemical resistance data.
Disposable coveralls or lab coatA disposable "bunny suit" or a dedicated lab coat that can be decontaminated or disposed of is recommended to prevent contamination of personal clothing.[2]
Foot Protection Closed-toe shoes and shoe coversPrevents exposure from spills and contamination of personal footwear.[2][3]

Operational Handling and Disposal Plan

Adherence to a strict operational plan is essential for the safe handling and disposal of this compound. The following table outlines the procedural steps.

Phase Procedure Key Considerations
Preparation Work in a designated areaAll handling of solid this compound should be conducted in a certified chemical fume hood or a glove box to contain any dust.
Assemble all necessary equipmentEnsure all PPE is readily available and in good condition. Have spill cleanup materials accessible.
Handling Avoid dust formationHandle the compound gently to minimize the generation of airborne particles.[1][5]
Use appropriate toolsUse dedicated spatulas and weighing papers.
Maintain good hygieneWash hands thoroughly before and after handling the compound, and before leaving the laboratory.[1][5]
Storage Store in a tightly sealed containerKeep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
Restricted accessStore in a locked cabinet or a designated secure area.[5][6]
Spill Management Evacuate and secure the areaIn case of a spill, restrict access to the area.
Use appropriate absorbentFor small spills, carefully cover with an inert absorbent material. Avoid raising dust.
Collect and dispose of wastePlace all contaminated materials into a sealed, labeled hazardous waste container.[7]
Disposal Follow institutional and local regulationsAll waste containing this compound must be disposed of as hazardous chemical waste.[7][8]
Use designated waste containersUse clearly labeled, leak-proof containers for solid and liquid waste.[7]
Do not dispose of in general trash or drainsImproper disposal can lead to environmental contamination.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate Work Area (Fume Hood/Glove Box) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Assemble Handling & Spill Cleanup Materials don_ppe->gather_materials weigh_compound Weigh this compound gather_materials->weigh_compound prepare_solution Prepare Solution (if applicable) weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces dispose_waste Dispose of Hazardous Waste (Solid & Liquid) decontaminate_surfaces->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: Workflow for Safe Handling and Disposal of this compound.

References

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